Eritrocina
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859206 | |
| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-07-8 | |
| Record name | erythromycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to Erythromycin's Mechanism of Action on the 50S Ribosomal Subunit
For Immediate Release
A Deep Dive into the Inhibition of Bacterial Protein Synthesis by Eritrocina (Erythromycin)
This technical guide provides a comprehensive analysis of the molecular mechanism by which the macrolide antibiotic this compound (erythromycin) inhibits bacterial protein synthesis. Specifically, it focuses on the intricate interactions between erythromycin (B1671065) and the 50S ribosomal subunit, the primary target of this clinically significant drug. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antibiotic research, microbiology, and structural biology.
Executive Summary
Erythromycin exerts its bacteriostatic effect by binding to the large (50S) subunit of the bacterial ribosome, thereby obstructing the process of protein synthesis.[1] Its primary mechanism involves the physical blockage of the nascent peptide exit tunnel (NPET), which prevents the elongation of the growing polypeptide chain.[1] This guide will dissect the binding site of erythromycin, the kinetics of its interaction with the ribosome, and the downstream consequences for bacterial viability. Furthermore, it will detail the experimental methodologies employed to elucidate this mechanism and present key quantitative data to inform future research and development efforts.
The Core Mechanism: Steric Hindrance within the Nascent Peptide Exit Tunnel
Erythromycin's mode of action is a classic example of targeted inhibition. It binds with high affinity to a specific pocket within the NPET of the 50S ribosomal subunit.[2] This binding site is predominantly composed of segments of the 23S ribosomal RNA (rRNA), with some contributions from ribosomal proteins.[3]
By occupying this strategic location, erythromycin creates a physical obstruction that hinders the passage of the elongating polypeptide chain.[1] This steric hindrance becomes critical when the nascent peptide reaches a length of approximately six to eight amino acids.[1] The blockage of the tunnel leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[2]
The following diagram illustrates the overall mechanism of action:
Quantitative Analysis of Erythromycin-Ribosome Interaction
The affinity and inhibitory potency of erythromycin have been quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Organism/System | Method | Reference |
| Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M (at 24°C) | Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin | [2] |
| Dissociation Constant (Kd) | 1.4 x 10⁻⁸ M (at 5°C) | Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin | [2] |
| Dissociation Constant (Kd) | ~10⁻⁸ M | E. coli 50S subunits | NMR Spectroscopy | [4] |
Table 1: Binding Affinity of Erythromycin for the Bacterial Ribosome.
| Parameter | Value | Organism/System | Method | Reference |
| IC50 | 0.36 µg/mL | Staphylococcus aureus | In vitro protein synthesis inhibition | [5] |
| IC50 | 0.2 µM | Cell-free translation assay | Cell-free translation inhibition | [6] |
| IC50 (for GFP inhibition) | Varies with ketolide derivative | E. coli | In vitro GFP synthesis inhibition | [7] |
Table 2: Inhibitory Concentration of Erythromycin.
Experimental Protocols for Studying the Erythromycin-Ribosome Interaction
A variety of experimental techniques have been instrumental in elucidating the mechanism of action of erythromycin. This section provides an overview of the methodologies for key experiments.
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, solution-based technique used to measure the binding of a fluorescently labeled ligand to a larger molecule.[8][9] In the context of erythromycin, a fluorescent derivative of the antibiotic is used to monitor its binding to the ribosome.[8]
Methodology:
-
Preparation of Reagents:
-
Binding Assay:
-
A fixed concentration of the fluorescently labeled erythromycin is incubated with varying concentrations of ribosomes.[8]
-
For displacement assays, a fixed concentration of both the fluorescent ligand and ribosomes is pre-incubated, followed by the addition of varying concentrations of the unlabeled competitor.[8]
-
The reaction is incubated at room temperature to reach equilibrium.[8]
-
-
Data Acquisition and Analysis:
In Vitro Translation Inhibition Assay
This assay directly measures the effect of erythromycin on protein synthesis in a cell-free system.[10][11]
Methodology:
-
Setup of the In Vitro Translation System:
-
Inhibition Assay:
-
Quantification of Protein Synthesis:
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in providing high-resolution structural insights into the interaction between erythromycin and the ribosome.[13][14]
Methodology:
-
Sample Preparation:
-
Highly purified 70S ribosomes are prepared.
-
The ribosomes are incubated with erythromycin to form the ribosome-antibiotic complex.
-
The complex is applied to a cryo-EM grid and rapidly frozen in liquid ethane (B1197151) to preserve its native state.[13]
-
-
Data Collection:
-
The frozen grids are imaged using a transmission electron microscope.
-
A large dataset of particle images is collected.
-
-
Image Processing and 3D Reconstruction:
-
The individual particle images are aligned and classified.
-
A high-resolution 3D reconstruction of the ribosome-erythromycin complex is generated.[13]
-
-
Model Building and Analysis:
-
An atomic model of the complex is built into the cryo-EM density map.[13]
-
The model is analyzed to identify the specific interactions between erythromycin and the ribosomal components.
-
Molecular Interactions at the Binding Site
The binding of erythromycin to the 23S rRNA is characterized by a network of specific interactions. Key nucleotides involved in this interaction include A2058 and A2059 (E. coli numbering).[3] The desosamine (B1220255) sugar of erythromycin forms crucial contacts with these adenosine (B11128) residues.[15] Mutations or modifications at these positions, such as the methylation of A2058 by Erm methyltransferases, can confer resistance to macrolides.[16] Additionally, ribosomal proteins L4 and L22, which are located near the NPET, can also influence erythromycin binding and resistance.[17]
The following diagram depicts the key interactions at the erythromycin binding site:
Conclusion
The mechanism of action of erythromycin on the 50S ribosomal subunit is a well-characterized example of targeted antibiotic therapy. By binding to the nascent peptide exit tunnel and physically obstructing the passage of the growing polypeptide chain, erythromycin effectively inhibits bacterial protein synthesis. The detailed understanding of its binding site and the molecular interactions involved, elucidated through a combination of biochemical, biophysical, and structural techniques, provides a solid foundation for the development of next-generation macrolide antibiotics to combat the growing threat of antibiotic resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 15. Erythromycin, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Erythromycin A: Chemical Structure and Properties
Introduction
Erythromycin (B1671065) A is a macrolide antibiotic, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] First isolated in 1952 from the metabolic products of the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus), it became a cornerstone in the treatment of bacterial infections, particularly in patients with penicillin allergies.[1][2] Erythromycin A exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[3][4] Beyond its antibacterial effects, it also possesses significant anti-inflammatory and prokinetic properties. This guide provides a detailed examination of its chemical structure, physicochemical properties, spectral data, and relevant experimental methodologies, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Erythromycin A is a complex molecule built upon a 14-membered polyketide lactone ring. Attached to this aglycone, known as erythronolide A, are two distinct deoxy sugars: L-cladinose and D-desosamine.[1][5][6] The tertiary amine on the desosamine (B1220255) sugar imparts a basic character to the molecule, allowing for the formation of acid salts.[1]
Table 1: Chemical Identifiers for Erythromycin A
| Identifier | Value |
|---|---|
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[7] |
| Molecular Formula | C₃₇H₆₇NO₁₃[2][7] |
| Molar Mass | 733.93 g·mol⁻¹[2] |
| CAS Number | 114-07-8[7] |
Physicochemical Properties
The physical and chemical properties of Erythromycin A are critical for its formulation, stability, and pharmacokinetic profile. It is a white crystalline powder, highly lipophilic, and poorly soluble in water.[5]
Table 2: Physicochemical Properties of Erythromycin A
| Property | Value | Reference(s) |
|---|---|---|
| Melting Point | 136-140 °C | [8] |
| pKa | 8.8 (for the amino group) | [5] |
| Water Solubility | 2 mg/mL; 1.2 x 10³ mg/L (30°C) | [9] |
| Other Solubilities | Freely soluble in ethanol (B145695) (50 mg/mL), acetone (B3395972), chloroform, acetonitrile, and ethyl acetate (B1210297). | |
| Log P (octanol/water) | 3.1; 2.54 (pH 8.0) | [5][9] |
| Appearance | White crystalline needles |[8] |
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of Erythromycin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Assignments have been confirmed through various 1D and 2D NMR experiments.[6][10]
Table 3: Key ¹H NMR Chemical Shifts of Erythromycin A in CDCl₃
| Proton(s) | Chemical Shift (ppm) |
|---|---|
| Anomeric (Cladinose, H-1'') | ~4.84 |
| Anomeric (Desosamine, H-1') | ~4.39 |
| Methoxy (Cladinose, OCH₃) | ~3.26 |
| N-Dimethyl (Desosamine, N(CH₃)₂) | ~2.38 |
| Ethyl (CH₃-15) | ~0.84 (triplet) |
Data compiled from multiple sources, including[11][12].
Table 4: Key ¹³C NMR Chemical Shifts of Erythromycin A in CDCl₃
| Carbon(s) | Chemical Shift (ppm) |
|---|---|
| Carbonyl (Lactone, C-1) | ~175 |
| Carbonyl (Ketone, C-9) | ~220 |
| Anomeric (Cladinose, C-1'') | ~103 |
| Anomeric (Desosamine, C-1') | ~96 |
| Methoxy (Cladinose, OCH₃) | ~49 |
| N-Dimethyl (Desosamine, N(CH₃)₂) | ~40 |
Data compiled from multiple sources, including[6][11][12].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 5: Characteristic IR Absorption Bands of Erythromycin A
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |
|---|---|---|
| ~3450 | O-H and N-H stretching (hydroxyl/amino groups) | [11] |
| ~1740-1720 | C=O stretching (ester and ketone carbonyls) | [11] |
Spectra of crystalline forms may show differences in hydrogen bonding regions.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.
Table 6: ESI-MS Fragmentation Data for Erythromycin A
| m/z | Ion Assignment | Reference(s) |
|---|---|---|
| 734.3 / 734.5 | [M+H]⁺ (Parent Ion) | [14][15] |
| 716.0 / 716.5 | [M+H - H₂O]⁺ (Anhydroerythromycin A) | [14][15] |
| 576.0 | [M+H - Cladinose]⁺ | [14] |
| 158.2 | [Desosamine]⁺ |[14] |
Experimental Protocols
Accurate and reproducible methods are essential for the isolation, purification, and analysis of Erythromycin A.
Isolation and Purification from Fermentation Broth
This protocol describes a general method for extracting Erythromycin A from a culture of Saccharopolyspora erythraea.
-
Culture Growth : Grow S. erythraea in a suitable nutrient medium (e.g., containing starch, glucose, and soybean meal) for 4-7 days at 26-30°C with aeration.[8][16]
-
Broth Filtration : At the end of the fermentation period, filter the culture broth to separate the mycelia from the antibiotic-containing liquid.
-
Solvent Extraction : Adjust the pH of the filtered broth to ~9.5-10.0 with sodium hydroxide (B78521) to ensure Erythromycin A is in its non-ionic base form.[17] Extract the broth with an organic solvent such as n-butyl acetate or ethyl acetate.[17]
-
Back Extraction : Mix the organic extract containing erythromycin with an acidic aqueous solution (pH ~5.0). This converts the erythromycin base into its ionic salt form, which partitions into the aqueous phase, separating it from many impurities.[17]
-
Crystallization : Adjust the pH of the purified aqueous solution back to ~9.8 to precipitate the erythromycin base.[8] The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous acetone or chloroform-hexane.[6][8]
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a stability-indicating HPLC method for the quantitative analysis of Erythromycin A in pharmaceutical dosage forms.[18]
-
Instrumentation : Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions :
-
Standard Preparation : Accurately weigh and dissolve Erythromycin A reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample Preparation (Tablets) :
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Erythromycin A.
-
Dissolve the sample in a suitable solvent (e.g., methanol or an acetonitrile/water mixture).
-
Use sonication to ensure complete dissolution.
-
Centrifuge the solution to pellet insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[19]
-
Biological Activity and Signaling Pathways
Erythromycin A's biological effects are mediated through distinct molecular pathways.
Mechanism of Antibacterial Action
Erythromycin A is primarily a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria directly.[2][] Its action is highly specific to bacterial ribosomes.
-
Binding to Ribosome : Erythromycin A binds with high affinity to the 50S subunit of the bacterial 70S ribosome.[][21][22]
-
Inhibition of Translocation : The binding site is located at the polypeptide exit tunnel. This binding physically blocks the translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome.[2][4][22]
-
Protein Synthesis Arrest : By preventing this translocation, the nascent polypeptide chain cannot be elongated. This effectively halts protein synthesis, which is critical for bacterial replication and survival.[2][]
Biosynthesis Pathway
The biosynthesis of Erythromycin A is a complex, multi-step enzymatic process performed by a Type I polyketide synthase (PKS) system in S. erythraea.[23]
-
Polyketide Chain Assembly : The process begins with the formation of the macrolactone core, 6-deoxyerythronolide B (6-dEB), by the large enzyme complex deoxyerythronolide B synthase (DEBS).[23][24]
-
Hydroxylation (C6) : The enzyme EryF, a cytochrome P450 hydroxylase, hydroxylates 6-dEB at the C6 position to produce erythronolide B (EB).[23]
-
Glycosylation (C3 & C5) : Two separate glycosyltransferase enzymes, EryCIII and EryBV, attach the deoxy sugars. First, L-mycarose is attached to the C3 hydroxyl group, and then D-desosamine is attached to the C5 hydroxyl group, forming 3-O-mycarosylerythronolide B and then erythromycin D, respectively.[24]
-
Hydroxylation (C12) : The enzyme EryK, another P450 hydroxylase, adds a hydroxyl group at the C12 position of erythromycin D to yield erythromycin C.[23][24]
-
Methylation : Finally, the enzyme EryG, a methyltransferase, adds a methyl group to the mycarose (B1676882) sugar of erythromycin C to produce the final product, Erythromycin A.[23][24]
Anti-inflammatory Signaling Pathway
Erythromycin possesses immunomodulatory effects, which are particularly relevant in its low-dose, long-term use for chronic inflammatory airway diseases. This action is partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][25]
-
Inflammatory Stimulus : Pro-inflammatory stimuli, such as TNF-α, activate the IκB kinase (IKK) complex.
-
IκB Degradation : The activated IKK phosphorylates the inhibitory protein IκBα, which is bound to NF-κB in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.[25]
-
NF-κB Translocation : The degradation of IκBα unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus.
-
Gene Transcription : In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes (e.g., cytokines, chemokines).
-
Erythromycin's Role : Studies suggest that erythromycin inhibits the activation of NF-κB.[21][25] It appears to act downstream of the degradation of IκBα, potentially interfering with the nuclear translocation or DNA binding of the NF-κB complex, thereby reducing the production of inflammatory mediators.[25]
References
- 1. Erythromycin | 114-07-8 [chemicalbook.com]
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 3. Erythromycin - LKT Labs [lktlabs.com]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]
- 9. env.go.jp [env.go.jp]
- 10. scilit.com [scilit.com]
- 11. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
- 13. [IR spectral research on erythromycin mono- and dihydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. droracle.ai [droracle.ai]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin: A Technical Guide to its Anti-inflammatory and Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory and immunomodulatory properties of erythromycin (B1671065), a macrolide antibiotic that has demonstrated significant therapeutic potential beyond its antimicrobial activity. This document summarizes key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Beyond Antibiosis
Erythromycin's anti-inflammatory and immunomodulatory effects are increasingly recognized as clinically significant, particularly in chronic inflammatory diseases of the airways such as diffuse panbronchiolitis and chronic sinusitis.[1] These effects are observed at low, long-term dosages where the antibiotic's direct bactericidal or bacteriostatic action is minimal, suggesting a distinct mechanism of action.[1] The core of this activity lies in its ability to modulate key inflammatory signaling pathways and cytokine production.
Modulation of Key Signaling Pathways
Erythromycin has been shown to interact with critical intracellular signaling cascades that govern the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of pro-inflammatory gene expression.
The NF-κB Signaling Pathway
Erythromycin inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like IL-6 and IL-8.[1][2] Studies in human bronchial epithelial cells have shown that erythromycin and its non-antibacterial derivative, EM703, suppress TNF-α-mediated NF-κB activation.[1] Interestingly, erythromycin does not prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This suggests that erythromycin acts downstream of IκBα degradation but upstream of NF-κB's nuclear translocation and DNA binding.[1]
Upregulation of Developmental Endothelial Locus-1 (DEL-1)
Recent research has unveiled another crucial mechanism: the upregulation of DEL-1, a secreted homeostatic protein.[3][] DEL-1 plays a vital role in inhibiting neutrophil recruitment and inflammation. Erythromycin has been demonstrated to upregulate DEL-1 expression in human microvascular endothelial cells, thereby suppressing neutrophil infiltration in mucosal tissues like the lungs and periodontium.[3] This effect is mediated through the growth hormone secretagogue receptor (GHSR) and subsequent activation of the JAK2 and PI3K/AKT signaling pathways, leading to C/EBPβ-dependent DEL-1 transcription.[5]
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of erythromycin and its derivatives on human T-lymphocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacokinetics and Metabolism of Erythromycin in vivo: A Technical Guide
Introduction
Erythromycin (B1671065) is a macrolide antibiotic that has been in clinical use since 1952 for treating a variety of bacterial infections, particularly those caused by Gram-positive organisms.[1] Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its in vivo pharmacokinetic and metabolic profile. Erythromycin functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, which prevents the translation of bacterial mRNA.[1][2] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens, predicting clinical outcomes, and mitigating safety risks during drug development and clinical practice. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of erythromycin, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key pathways.
Pharmacokinetics: ADME Profile
The disposition of erythromycin in the body is characterized by variable oral absorption, wide tissue distribution, extensive hepatic metabolism, and primary biliary excretion.
Absorption
Orally administered erythromycin is absorbed through the gastrointestinal tract, but its bioavailability is inconsistent due to degradation by gastric acid.[3] To circumvent this, oral formulations must be enteric-coated or utilize a more stable salt or ester form of the molecule.[3] The presence of food can delay absorption; optimal blood levels are typically achieved under fasting conditions.[3] When taken with meals, the time to reach peak plasma concentration (Tmax) is approximately four hours.[3] Studies in healthy volunteers have shown that the absolute bioavailability of oral erythromycin can range from 30% to 65%, highlighting significant inter-individual variability.[4]
Distribution
Following absorption, erythromycin distributes widely into most body fluids and tissues.[3] It is approximately 70-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AGP).[5] Erythromycin demonstrates significant accumulation in tissues, with concentrations that can be up to 50 times higher than those found in plasma.[5] It particularly concentrates in the liver, spleen, lungs, and kidneys.[5] Furthermore, erythromycin penetrates phagocytic cells, such as neutrophils and macrophages, which then transport the drug to the site of infection.[5] This intracellular accumulation is a key feature of its pharmacodynamic profile, with concentrations inside phagocytes reaching up to 400 times those in serum.[5] The apparent volume of distribution (Vd) is large, indicating extensive tissue uptake, though values vary across species.[6][7]
Metabolism
Erythromycin undergoes extensive metabolism, primarily in the liver.[1][3] The principal metabolic pathway is N-demethylation, a process mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform.[3][5] This biotransformation inactivates the majority of the administered dose.[5] In acidic environments like the stomach, erythromycin can also be hydrolyzed to microbiologically inactive anhydro forms, such as anhydroerythromycin.[8] This metabolite is a more potent inhibitor of CYP3A4 than the parent drug.[8]
Crucially, erythromycin is not only a substrate of CYP3A4 but also a mechanism-based inhibitor.[9][10] A reactive nitrosoalkane metabolite is formed, which then covalently binds to the CYP3A4 enzyme, forming a stable, inactive complex.[5][11] This irreversible inhibition is time- and concentration-dependent and is the primary mechanism behind many of erythromycin's clinically significant drug-drug interactions.[9][11]
Excretion
The primary route of elimination for erythromycin and its metabolites is through biliary excretion into the feces.[1][3] Only a small fraction of the drug, approximately 5%, is excreted unchanged in the urine.[2][3] The elimination half-life (t½) in individuals with normal renal function is typically between 1.5 and 2 hours.[3][12] However, in patients with severe renal impairment, the half-life can be significantly prolonged.[12]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of erythromycin exhibit considerable variability depending on the species, dosage form, and individual patient factors. The following tables summarize key parameters from published in vivo studies.
Table 1: Pharmacokinetic Parameters of Erythromycin in Humans
| Parameter | Value | Administration Route | Reference(s) |
| Half-Life (t½) | 1.5 - 2.0 hours | Oral / IV | [3][12] |
| Time to Peak (Tmax) | ~4 hours (with food) | Oral | [3] |
| Absolute Bioavailability | 30% - 65% | Oral | [4] |
| Protein Binding | 70% - 80% | - | [5] |
| Renal Excretion | ~5% (unchanged) | Oral / IV | [2] |
Table 2: Pharmacokinetic Parameters of Erythromycin in Animal Models (Intravenous Administration)
| Species | Dose | Vz (L/kg) | Clt (L/h·kg) | t½ (hours) | Reference(s) |
| Cat | 4 mg/kg | 2.34 ± 1.76 | 2.10 ± 1.37 | 0.75 ± 0.09 | |
| Dog | 10 mg/kg | 4.80 ± 0.91 | 2.64 ± 0.84 | 1.35 ± 0.40 | [7] |
| Calf | 5 mg/kg | 1.95 | 0.77 | ~1.8 (calculated) | [6] |
Vz: Apparent volume of distribution at the terminal phase; Clt: Total body clearance; t½: Elimination half-life. Values are presented as mean ± SD where available.
Metabolic Pathways and Cellular Disposition
The interaction of erythromycin with metabolic enzymes and drug transporters is central to its pharmacokinetic profile and drug interaction potential.
Cytochrome P450 (CYP3A4) Mediated Metabolism and Inhibition
The metabolism of erythromycin is predominantly governed by CYP3A4 in the liver and intestine.[5] The enzyme catalyzes the N-demethylation of the desosamine (B1220255) sugar moiety, leading to inactive metabolites. Concurrently, erythromycin acts as a mechanism-based inhibitor of CYP3A4. A metabolite, believed to be a nitrosoalkane, forms a covalent bond with the enzyme, leading to its irreversible inactivation.[5][11] This process can significantly elevate the plasma concentrations of co-administered drugs that are also substrates of CYP3A4.[9]
Caption: Erythromycin metabolism and mechanism-based inhibition of CYP3A4.
Role of Drug Transporters in Hepatobiliary Disposition
In addition to metabolism, drug transporters play a key role in the hepatic disposition of erythromycin. Uptake into hepatocytes from the blood is facilitated by solute carrier (SLCO) transporters, specifically SLCO1B1 and SLCO1B3.[5] Following intracellular metabolism, both the parent drug and its metabolites are actively effluxed from the hepatocyte into the bile. This efflux is mediated by the ATP-binding cassette transporter ABCC2 (also known as MRP2).[13] Impaired function of these transporters can alter the intracellular concentration of erythromycin, thereby affecting its rate of metabolism and overall clearance.[13]
Caption: Cellular disposition of erythromycin in a hepatocyte.
Experimental Protocols for in vivo Analysis
The characterization of erythromycin's pharmacokinetic profile relies on robust and sensitive analytical methods and well-designed in vivo studies.
Preclinical Pharmacokinetic Study Workflow
A typical preclinical PK study in an animal model, such as a rat, involves controlled drug administration followed by serial blood sampling to define the concentration-time profile. This data is then used to calculate key pharmacokinetic parameters.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of erythromycin in biological matrices due to its high sensitivity and specificity.[14][15]
-
Sample Preparation (Protein Precipitation): [10]
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., 100 ng/mL Erythromycin-d6 in 50:50 acetonitrile (B52724):water) and vortex briefly. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variability during sample processing.[10][14]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Conditions (Example): [15]
-
LC System: UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with additives to improve peak shape and ionization (e.g., 1:1 acetonitrile:water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid).
-
Flow Rate: 0.7 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) or Turbo-Ionspray, positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Transitions for erythromycin and its internal standard would be optimized.
-
Tissue Distribution Analysis: in vivo Microdialysis
To determine the concentration of unbound, pharmacologically active drug at the site of action (e.g., in soft tissue), in vivo microdialysis is a powerful technique.[8]
-
Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is implanted directly into the target tissue (e.g., muscle or subcutaneous fat) of an anesthetized animal or a human volunteer.[8]
-
Procedure: The probe is continuously perfused with a physiological solution (perfusate) at a very low flow rate. Small molecules, like unbound erythromycin, diffuse from the interstitial fluid across the membrane and into the perfusate, creating a dialysate.[8] This dialysate is collected at timed intervals and analyzed (typically by LC-MS/MS) to determine the unbound drug concentration in the tissue over time.[8]
Conclusion
The in vivo behavior of erythromycin is complex, defined by variable absorption, extensive tissue penetration, and a dominant metabolic pathway via CYP3A4, which it also potently inhibits. This dual role as a substrate and a mechanism-based inhibitor of a key drug-metabolizing enzyme is the foundation for its significant drug-drug interaction profile. A thorough understanding of these pharmacokinetic and metabolic characteristics, supported by robust experimental methodologies like LC-MS/MS and microdialysis, is essential for the safe and effective use of erythromycin in clinical settings and for guiding the development of new macrolide antibiotics with improved pharmacological profiles.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Absorption and bioavailability of oral erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. gpnotebook.com [gpnotebook.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Pharmacokinetics of intravenous erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dependence of erythromycin metabolism on ABCC2 (MRP2) transport function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Eritrocina (Erythromycin): A Technical Guide on its Bacteriostatic and Bactericidal Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eritrocina, the brand name for erythromycin (B1671065), is a macrolide antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a predominantly bacteriostatic effect. However, under specific conditions and against certain microorganisms, erythromycin can exhibit bactericidal activity. This technical guide provides an in-depth analysis of the bacteriostatic versus bactericidal nature of erythromycin, detailing its molecular mechanism of action, experimental protocols for its evaluation, and a summary of its activity against various bacterial species.
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is effective against a wide range of gram-positive bacteria and some gram-negative bacteria.[1][2] The central question surrounding erythromycin's activity is its classification as either bacteriostatic or bactericidal. A bacteriostatic agent inhibits the growth and replication of bacteria, while a bactericidal agent directly kills them.[3] Generally considered bacteriostatic, erythromycin's activity can be concentration-dependent and varies with the bacterial species being targeted.[4][5] At high concentrations, it can be bactericidal against highly susceptible organisms.[3][5] This guide will explore the nuances of this dual behavior.
Mechanism of Action: Inhibition of Protein Synthesis
Erythromycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][6] Specifically, it binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit of the bacterial ribosome.[6] This binding site is located within the polypeptide exit tunnel, the path through which newly synthesized proteins emerge from the ribosome.[7]
By binding to this critical location, erythromycin physically obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.[7][8][9] This action effectively halts the elongation phase of protein synthesis.[6][8] While initiation of translation and the formation of the first few peptide bonds may occur, the subsequent elongation is stalled, preventing the synthesis of functional proteins essential for bacterial survival and replication.[8]
Signaling Pathway of Erythromycin Action
The interaction of erythromycin with the bacterial ribosome and the subsequent inhibition of protein synthesis can be visualized as a direct signaling pathway.
Caption: Molecular mechanism of erythromycin's action on the bacterial ribosome.
Quantitative Analysis: MIC and MBC Data
The distinction between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
The following tables summarize the MIC and MBC values of erythromycin against various clinically relevant bacteria.
| Gram-Positive Bacteria | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.25 - ≥8 | ≥8 | [11] |
| Streptococcus pneumoniae | ≤0.06 - >64 | - | [12][13] |
| Streptococcus pyogenes | ≤0.25 - ≥1 | - | [14][15] |
| Enterococcus faecalis | 1 - 4 | - | [1] |
| Listeria monocytogenes | 0.05 - 0.20 | 4 - 5 | [1][16] |
| Gram-Negative Bacteria | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference(s) |
| Moraxella catarrhalis | ≤0.12 - >0.5 | - | [10][17] |
| Haemophilus influenzae | 0.5 - 16 | - | [4][7][18] |
| Escherichia coli | 16 - >1024 | - | [19][20] |
| Pseudomonas aeruginosa | 8 - >64 | >64 | [6][21] |
Note: MBC data is not always available in the literature, reflecting the emphasis on erythromycin's bacteriostatic properties.
Experimental Protocols
Accurate determination of MIC and MBC values is crucial for understanding the activity of an antibiotic. The following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This method is a widely accepted standard for quantitative susceptibility testing.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Erythromycin Stock Solution: Accurately weigh erythromycin powder and dissolve in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.[1]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin solution with CAMHB to achieve a range of concentrations.[1][22]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][22]
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.[1]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
MIC Determination: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.[1]
This method involves incorporating the antibiotic into the agar (B569324) medium.
Protocol:
-
Preparation of Antibiotic-Agar Plates: Prepare serial dilutions of erythromycin in molten Mueller-Hinton Agar (MHA) at 45-50°C. Pour the agar into sterile Petri dishes and allow to solidify.[23][24]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]
-
Inoculation: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension.[1]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of erythromycin that prevents the visible growth of the bacteria on the agar.[1]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Protocol:
-
Subculturing: Following the determination of the MIC from the broth microdilution assay, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth (i.e., at and above the MIC).[25][26]
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.[26]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[25]
-
MBC Determination: The MBC is the lowest concentration of erythromycin that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.[10]
Discussion: Bacteriostatic vs. Bactericidal Implications
The predominantly bacteriostatic nature of erythromycin has important clinical and research implications. In most infections, inhibiting bacterial proliferation allows the host's immune system to clear the infection. However, in severe, life-threatening infections or in immunocompromised patients, a bactericidal agent may be preferred.
The MBC/MIC ratio is a key indicator of an antibiotic's killing activity. For erythromycin, this ratio is often high against many bacteria, confirming its bacteriostatic classification. However, for some highly susceptible strains, such as certain Streptococcus species, the MBC can be close to the MIC, suggesting a bactericidal effect even at clinically achievable concentrations.[3]
The concentration of the drug at the site of infection is another critical factor. Higher concentrations are more likely to exhibit bactericidal effects. The pH of the environment also influences erythromycin's activity, with increased potency in alkaline conditions.[1]
Conclusion
This compound (erythromycin) is a valuable antibiotic with a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. While its primary effect is bacteriostatic, it can demonstrate bactericidal activity at higher concentrations and against particularly susceptible organisms. A thorough understanding of its MIC and MBC values against different pathogens, determined through standardized experimental protocols, is essential for its effective use in research, drug development, and clinical practice. The dual nature of erythromycin underscores the complexity of antibiotic-pathogen interactions and highlights the importance of precise quantitative analysis in antimicrobial research.
References
- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 7. bsac.org.uk [bsac.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Erythromycin is ineffective against Listeria monocytogenes in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial susceptibility and impact of macrolide antibiotics on Moraxella catarrhalis in the upper and lower airways of children with chronic endobronchial suppuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. Erythromycin loaded by tetrahedral framework nucleic acids are more antimicrobial sensitive against Escherichia coli (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of sub-MICs of erythromycin and other macrolide antibiotics on serum sensitivity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. darvashco.com [darvashco.com]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
- 25. pjmonline.org [pjmonline.org]
- 26. szu.gov.cz [szu.gov.cz]
A Deep Dive into Saccharopolyspora erythraea: The Industrial Workhorse for Erythromycin Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065), a broad-spectrum macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. The primary industrial producer of this vital therapeutic is the Gram-positive filamentous bacterium, Saccharopolyspora erythraea. This technical guide provides a comprehensive overview of the core aspects of erythromycin production in S. erythraea, focusing on its biosynthesis, genetic regulation, fermentation, and the experimental methodologies crucial for research and development in this field.
Erythromycin Biosynthesis: A Multi-Enzymatic Assembly Line
The biosynthesis of erythromycin A, the most potent form of the antibiotic, is a complex process orchestrated by a cluster of genes, designated as the ery cluster, spanning approximately 65 kb on the S. erythraea chromosome.[1] This process can be broadly divided into three main stages: the formation of the polyketide lactone ring, the synthesis of deoxysugars, and the subsequent glycosylation and modification steps.
The core of the erythromycin molecule is a 14-membered macrolide ring called 6-deoxyerythronolide B (6-dEB). Its synthesis is catalyzed by a large, modular polyketide synthase (PKS) enzyme, 6-deoxyerythronolide B synthase (DEBS). DEBS is encoded by three large genes, eryAI, eryAII, and eryAIII, which are organized into six modules. Each module is responsible for the addition and modification of a specific two-carbon unit derived from propionyl-CoA or methylmalonyl-CoA.[2]
Following the synthesis of the 6-dEB ring, two deoxysugars, L-mycarose and D-desosamine, are synthesized from glucose-1-phosphate through a series of enzymatic reactions encoded by the eryB and eryC genes, respectively.[3] These sugars are then sequentially attached to the 6-dEB core. Finally, a C-12 hydroxylation catalyzed by EryK and a C-3'' O-methylation by EryG complete the synthesis of erythromycin A.[4][5]
Genetic Regulation: A Multi-Layered Control System
The production of erythromycin is tightly regulated at the transcriptional level, involving a complex interplay of global and pathway-specific regulators. Unlike many other antibiotic biosynthetic gene clusters, the ery cluster in S. erythraea lacks a dedicated pathway-specific regulatory gene.[6][7]
A key global regulator is BldD, which is known to control morphological differentiation in actinomycetes.[6][8] In S. erythraea, BldD directly binds to the promoter regions of the ery genes, acting as a transcriptional activator.[6][8] This provides a direct link between the developmental stage of the bacterium and the onset of antibiotic production. Deletion of the bldD gene leads to a significant decrease in erythromycin titer.[6][9]
Furthermore, the secondary messengers guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp) and cyclic di-GMP (c-di-GMP) play crucial roles in signaling nutrient limitation and triggering secondary metabolism.[10][11] Increased intracellular concentrations of (p)ppGpp and c-di-GMP have been shown to upregulate the transcription of ery genes, leading to enhanced erythromycin production.[10][11] c-di-GMP has been found to enhance the binding of BldD to the promoters of the ery genes.[10][11]
Fermentation for Erythromycin Production
The industrial production of erythromycin is achieved through submerged fermentation of S. erythraea. The optimization of fermentation media and process parameters is critical for maximizing the yield and productivity.
Culture Media
A variety of media compositions have been developed for both seed culture and main fermentation. These typically include a carbon source, a nitrogen source, and various mineral salts.
Table 1: Representative Media Compositions for S. erythraea Cultivation
| Medium Type | Component | Concentration | Reference |
| Seed Medium | Glucose | 0.5% (w/v) | |
| Corn Starch | 2.5% (w/v) | [12] | |
| Yeast Extract | 1.0% (w/v) | [12] | |
| Whole-milk Powder | 1.0% (w/v) | [12] | |
| MgSO₄·7H₂O | 0.2% (w/v) | [12] | |
| Fermentation Medium | Corn Starch | 4.0% (w/v) | [12] |
| Soybean Flour | 3.0% (w/v) | [12] | |
| Dextrin | 3.0% (w/v) | [12] | |
| (NH₄)₂SO₄ | 0.2% (w/v) | [12] | |
| Soybean Oil | 1.0% (v/v) | [12] | |
| CaCO₃ | 0.6% (w/v) | [1] | |
| Alternative Carbon Source | Bagasse | 3.0% (w/v) | |
| Sugar Cane Molasses | 60 g/L | [13] |
Fermentation Parameters
Optimal fermentation conditions are crucial for high erythromycin yields. These parameters are often strain-specific and need to be optimized for each production process.
Table 2: Typical Fermentation Parameters for Erythromycin Production
| Parameter | Optimal Range | Reference |
| Temperature | 28 - 34 °C | [14] |
| pH | 6.8 - 7.2 | [12] |
| Agitation | 250 rpm (shake flask) | [12] |
| Fermentation Time | 6 - 7 days | [1][12] |
Quantitative Data on Erythromycin Production
Erythromycin yields can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following table summarizes some reported yields.
Table 3: Erythromycin Yields in S. erythraea
| Strain / Condition | Yield (mg/L) | Reference |
| Wild Type (Bagasse medium) | 512 | [14] |
| Wild Type (Molasses medium) | 600 | [13] |
| Wild Type + 1% n-propanol | 720 | [13] |
| Genetically engineered strain | 2100 | [15] |
| Fed-batch cultivation | Increased by 25% over batch | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of erythromycin production in S. erythraea.
Cultivation of Saccharopolyspora erythraea
Objective: To cultivate S. erythraea for subsequent fermentation and erythromycin production.
Materials:
-
S. erythraea strain (e.g., NRRL 23338)
-
Seed medium (see Table 1)
-
Fermentation medium (see Table 1)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Spore Preparation: Grow S. erythraea on a suitable agar (B569324) medium (e.g., starch nitrate (B79036) agar) at 30-32°C for 10 days to obtain heavy sporulation.[9] Suspend spores in 20% (w/v) glycerol (B35011) and store at -80°C.
-
Seed Culture: Inoculate 25 mL of seed medium in a 250 mL flask with a loopful of spores or a small piece of an agar culture.[12]
-
Incubate the seed culture at 28°C on a rotary shaker at 250 rpm for 72 hours.[12]
-
Main Fermentation: Inoculate 30 mL of fermentation medium in a 250 mL flask with 2 mL of the seed culture.[12]
-
Incubate the fermentation culture at 34°C on a rotary shaker at 250 rpm for 6-7 days.[1]
Extraction and Purification of Erythromycin
Objective: To extract and purify erythromycin from the fermentation broth.
Materials:
-
Fermentation broth
-
Sodium chloride (NaCl) or glucose
-
Butyl acetate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to pellet the mycelia.
-
Solvent Extraction:
-
Salting-out/Sugaring-out Extraction: Mix the supernatant with an equal volume of acetonitrile.[16][17] Add NaCl or glucose to induce phase separation.[16][17] The erythromycin will partition into the acetonitrile phase.
-
Liquid-Liquid Extraction: Adjust the pH of the supernatant to 9.5-10.0 and extract with an equal volume of a suitable organic solvent like butyl acetate.
-
-
Solvent Evaporation: Separate the organic phase and concentrate it using a rotary evaporator.
-
Crystallization: The concentrated erythromycin can be further purified by crystallization.
Quantification of Erythromycin by HPLC
Objective: To quantify the concentration of erythromycin in a sample using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Erythromycin standard
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), adjusted to pH 7.0.[3]
-
Sample extract dissolved in mobile phase
Procedure:
-
Instrument Setup:
-
Standard Curve: Prepare a series of erythromycin standards of known concentrations and inject them into the HPLC system to generate a standard curve.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Determine the concentration of erythromycin in the sample by comparing its peak area to the standard curve.
Genetic Manipulation of Saccharopolyspora erythraea
Objective: To introduce foreign DNA into S. erythraea for genetic engineering purposes.
Materials:
-
S. erythraea recipient strain
-
E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid
-
LB medium
-
2xYT medium
-
Appropriate antibiotics for selection
Procedure (Conjugation):
-
Prepare S. erythraea Spores: Grow S. erythraea to obtain a high concentration of spores.[12]
-
Grow E. coli Donor: Culture the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase.
-
Heat Shock S. erythraea Spores: Resuspend S. erythraea spores in 2xYT medium and heat-shock at 50°C for 10 minutes.[12]
-
Mix and Plate: Mix the heat-shocked spores with the washed E. coli donor cells and plate the mixture onto a suitable agar medium (e.g., ISP4).
-
Incubate: Incubate the plates at 30°C for 16-20 hours to allow for conjugation.
-
Selection: Overlay the plates with a selection agent (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to the resistance marker on the plasmid).
-
Isolate Exconjugants: Incubate the plates for several days until exconjugants appear.
Note on CRISPR/Cas9: More advanced techniques like CRISPR/Cas9-based genome editing are also being increasingly used for precise genetic modifications in S. erythraea.[20] These methods typically involve the delivery of a plasmid encoding the Cas9 nuclease and a guide RNA targeting the desired genomic locus.
Conclusion
Saccharopolyspora erythraea remains a subject of intense research due to its industrial importance in producing the antibiotic erythromycin. A thorough understanding of its biosynthetic pathways, complex regulatory networks, and fermentation characteristics is essential for the rational design of strain improvement strategies. The experimental protocols outlined in this guide provide a foundation for researchers to explore and manipulate this fascinating microorganism, paving the way for enhanced erythromycin production and the potential discovery of novel bioactive compounds.
References
- 1. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Industrial Catalytic Production Process of Erythromycin [mdpi.com]
- 6. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Metabolic Engineering Strategies Based on Secondary Messengers (p)ppGpp and C-di-GMP To Increase Erythromycin Yield in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement of erythromycin production by Saccharopolyspora erythraea in molasses based medium through cultivation medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. oaji.net [oaji.net]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of Erythromycin as a Selective Agent in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is a widely used bacteriostatic agent that inhibits protein synthesis in susceptible bacteria.[1][2] This property makes it a valuable tool in molecular biology and microbiology for selecting bacteria that have acquired resistance genes, often carried on plasmids. These application notes provide detailed information and protocols for the effective use of erythromycin as a selective agent in bacterial culture.
Erythromycin's mechanism of action involves reversibly binding to the 50S subunit of the bacterial ribosome.[1][3] This binding interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[1][3] Its effectiveness is generally greater against Gram-positive bacteria, though it also affects some Gram-negative bacteria and other microorganisms.[2]
Bacterial resistance to erythromycin is primarily mediated by two mechanisms:
-
Target Site Modification: Enzymatic alteration of the ribosomal RNA (rRNA) binding site, most commonly through methylation by enzymes encoded by the erm (erythromycin ribosome methylase) genes. This modification reduces the affinity of the ribosome for erythromycin.[4][5]
-
Active Efflux: The pumping of the antibiotic out of the bacterial cell by efflux pumps, which are encoded by genes such as mef (macrolide efflux).[5][6]
Understanding these mechanisms is crucial for designing effective selection strategies and for interpreting experimental results.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following tables summarize the MIC values for erythromycin against various bacterial strains, providing a reference for determining appropriate selective concentrations.
Table 1: Quality Control Ranges for Erythromycin MIC Testing (µg/mL)
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
Data sourced from the Clinical and Laboratory Standards Institute (CLSI) M100 documents.[1]
Table 2: Erythromycin MIC Values for Various Bacterial Species (µg/mL)
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.25 - >256 | Resistance is common.[7][8] |
| Staphylococcus epidermidis | 0.125 - 2048 | Resistance is common.[8] |
| Streptococcus pyogenes | 0.5 - ≥256 | M phenotype (efflux) and MLSB phenotype (target modification) are observed.[7] |
| Streptococcus pneumoniae | 0.03 - 0.12 (susceptible) | Resistance is a growing concern.[9] |
| Bordetella pertussis | 0.03 - 0.125 | Generally susceptible.[9] |
| Escherichia coli | 10 - >50 | Often used with a resistance plasmid for selection.[10] |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution
This protocol describes the preparation of a concentrated stock solution of erythromycin, which can be diluted to the desired working concentration in culture media.
Materials:
-
Erythromycin powder
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, ethanol-compatible)
-
Sterile cryovials or amber glass vials for storage
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of erythromycin powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of erythromycin.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add the required volume of 95% ethanol (e.g., 10 mL).
-
Mixing: Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. The solution should be clear.
-
Sterilization: Filter the solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile tube. This is the preferred method for sterilization as autoclaving can degrade the antibiotic.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the stock solutions at -20°C for up to one year.
Protocol 2: Selection of Erythromycin-Resistant Bacteria
This protocol outlines the general procedure for selecting bacteria that have been transformed with a plasmid conferring erythromycin resistance.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Luria-Bertani (LB) agar (B569324) plates
-
LB broth
-
Erythromycin stock solution (from Protocol 1)
-
Incubator
-
Sterile spreaders
Procedure:
-
Media Preparation:
-
Prepare LB agar according to the standard recipe.
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
Add the erythromycin stock solution to the molten agar to the desired final concentration (e.g., 100-200 µg/mL for E. coli carrying a resistance plasmid). Swirl gently to mix.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Following a transformation procedure, plate the bacterial suspension onto the erythromycin-containing LB agar plates.
-
Spread the suspension evenly using a sterile spreader.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours, or until colonies are visible.
-
-
Analysis:
-
Only bacteria that have successfully taken up the plasmid containing the erythromycin resistance gene will be able to grow and form colonies on the selective plates.
-
Colonies can then be picked for further analysis, such as plasmid purification or protein expression studies.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a method to determine the MIC of erythromycin for a specific bacterial strain.
Materials:
-
Bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Erythromycin stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for OD600 readings)
-
Incubator
Procedure:
-
Prepare Inoculum: From a fresh 18-24 hour bacterial culture on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.[1]
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[1]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted erythromycin.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[1]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[11]
Visualizations
Caption: Mechanism of action of erythromycin, inhibiting bacterial protein synthesis.
Caption: Experimental workflow for selecting erythromycin-resistant bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Erythromycin Resistance and Genetic Elements Carrying Macrolide Efflux Genes in Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cejph.szu.cz [cejph.szu.cz]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Erythromycin Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic widely utilized in cell culture primarily for its bacteriostatic properties to prevent or eliminate bacterial contamination.[1] Produced by the bacterium Saccharopolyspora erythraea, it functions by inhibiting protein synthesis in susceptible bacteria.[1][2] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis.[1][3][4] Beyond its antibiotic activity, erythromycin has been noted for its anti-inflammatory and immunomodulatory effects in mammalian cells, making it a subject of interest in various research applications.[5][6] Proper preparation and application of erythromycin solutions are critical for ensuring experimental reproducibility and cell culture integrity.
Data Presentation
Physicochemical and Solubility Data
| Property | Value |
| Molecular Formula | C₃₇H₆₇NO₁₃[1] |
| Molecular Weight | 733.93 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Solubility in Water | ~2 mg/mL[7][8] |
| Solubility in Ethanol (B145695) | ≥50 mg/mL, yielding a clear, colorless to faint yellow solution[7] |
| Solubility in DMSO | ~15-100 mg/mL[9][10] |
| Storage (Powder) | Below 30°C in a tightly sealed container, protected from light[1] |
Stock Solution and Stability Data
| Parameter | Recommendation |
| Recommended Solvent | Ethanol (anhydrous/absolute, ≥99.5%) is commonly used.[7][11] DMSO is also an option.[9][10] |
| Stock Concentration | 10 mg/mL to 50 mg/mL in ethanol.[7][11][12][13] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to one year.[11][14] Can also be stored at 2-8°C.[1] |
| Stability in Solution | Stable in solution at 37°C for 3 days.[7] Aqueous solutions are not recommended for storage for more than one day.[9] Erythromycin is unstable in acidic conditions.[11][15] |
| Working Concentration | For antibacterial purposes: 0.1-5 µg/mL.[12] For anti-inflammatory studies: concentrations may vary, with some studies using up to 100 µM.[16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Erythromycin Stock Solution
This protocol details the preparation of a 10 mg/mL stock solution of erythromycin in ethanol.
Materials:
-
Erythromycin powder
-
Anhydrous/Absolute Ethanol (≥99.5%)
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, ethanol-compatible)
-
Sterile cryovials for storage
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of erythromycin powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of erythromycin.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add the required volume of anhydrous ethanol (e.g., 10 mL).
-
Mixing: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. The solution should be clear.[11]
-
Sterilization: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile tube.[1][11] Autoclaving is not recommended as it can lead to degradation.[11]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes in sterile cryovials. This minimizes the risks of contamination and degradation from repeated freeze-thaw cycles.[11]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C.[11][14]
Protocol 2: Use of Erythromycin in Cell Culture for Bacterial Contamination Control
This protocol outlines the general procedure for using the prepared erythromycin stock solution to prevent bacterial contamination in mammalian cell cultures.
Materials:
-
Prepared 10 mg/mL erythromycin stock solution
-
Complete cell culture medium appropriate for the cell line
-
Cell culture flasks or plates with the desired mammalian cells
Procedure:
-
Thawing: Thaw an aliquot of the erythromycin stock solution at room temperature.
-
Dilution: Dilute the stock solution into the complete cell culture medium to achieve the desired final working concentration. A common working concentration for antibacterial purposes is in the range of 0.1-5 µg/mL.[12] To achieve a final concentration of 5 µg/mL from a 10 mg/mL stock solution, you would perform a 1:2000 dilution (e.g., add 5 µL of the stock solution to 10 mL of cell culture medium).
-
Application: Add the erythromycin-containing medium to your cell cultures.
-
Incubation: Incubate the cell cultures under their optimal conditions.
-
Monitoring: Regularly monitor the cultures for any signs of contamination or cytotoxicity.
Visualizations
Experimental Workflow for Erythromycin Solution Preparation
Caption: Workflow for preparing and using erythromycin solution.
Signaling Pathways Modulated by Erythromycin in Mammalian Cells
Erythromycin has been shown to exert anti-inflammatory effects by modulating key signaling pathways in mammalian cells. Two such pathways are the Nuclear Factor-kappa B (NF-κB) and the PI3K-mTOR pathways.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by erythromycin.
PI3K-mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K-mTOR pathway by erythromycin.
References
- 1. himedialabs.com [himedialabs.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. Erythromycin - Wikipedia [en.wikipedia.org]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Erythromycin, 5 g, CAS No. 114-07-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Germany [carlroth.com]
- 13. benchchem.com [benchchem.com]
- 14. Erythromycin Stock Solution [novoprolabs.com]
- 15. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Erythromycin for Preventing Bacterial Contamination in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of Erythromycin to prevent bacterial contamination in mammalian cell cultures. Detailed protocols for determining optimal concentrations and assessing cytotoxicity are included to ensure efficacy while minimizing potential effects on cultured cells.
Introduction to Erythromycin in Cell Culture
Erythromycin is a macrolide antibiotic that is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2] It is a valuable tool for preventing and controlling bacterial contamination in mammalian cell cultures. Its mechanism of action involves the inhibition of bacterial protein synthesis, making it bacteriostatic at lower concentrations.[3]
Mechanism of Action
Erythromycin acts by binding to the 50S subunit of the bacterial ribosome.[3][4][5][6] This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to add amino acids to the growing polypeptide chain.[4][6][7] By halting this process, Erythromycin effectively stops bacterial growth and replication.[4] It is important to note that Erythromycin's action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[3][4]
Spectrum of Activity
Erythromycin is primarily effective against Gram-positive bacteria.[2] It also shows activity against some Gram-negative bacteria and Mycoplasma species, which are common contaminants in cell culture that lack a cell wall and are therefore resistant to antibiotics like penicillin.[1][8]
Data Presentation: Recommended Concentrations and Cytotoxicity
The optimal concentration of Erythromycin can vary depending on the cell line and the nature of the potential contamination. The following tables summarize recommended working concentrations and available cytotoxicity data. It is crucial to perform a dose-response experiment (kill curve) to determine the ideal concentration for your specific cell line.
| General Working Concentration | |
| Recommended Range | 50 - 200 µg/mL |
| Typical Starting Concentration | 100 µg/mL |
| Reported Cytotoxicity Data for Erythromycin | |
| Cell Line | Observation |
| Human Liver Cells (Chang) | Erythromycin base was among the least toxic macrolides tested.[4] |
| Human Intestinal Epithelial Cells (T84) | Acute exposure to high concentrations (300 µg/mL) increased cytotoxicity, while chronic exposure at lower concentrations (0.3 µg/mL) did not show significant changes in LDH release compared to controls.[5] |
| Human Cervical Cancer Cells (HeLa) | Erythromycin's inhibition of cell proliferation is pH-dependent.[6] |
Experimental Protocols
Protocol for Determining Optimal Erythromycin Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of Erythromycin that is effective against bacteria while having minimal impact on the viability of the mammalian cells.
Materials:
-
Healthy, actively dividing mammalian cells of interest
-
Complete cell culture medium
-
Erythromycin stock solution (e.g., 10 mg/mL in ethanol (B145695) or sterile water)
-
Sterile multi-well plates (e.g., 96-well or 24-well)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., MTT, Trypan Blue)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Preparation of Erythromycin Dilutions:
-
Prepare a series of Erythromycin concentrations in complete cell culture medium. A suggested range to test is 0, 10, 25, 50, 100, 200, and 400 µg/mL.
-
Include a "no antibiotic" control.
-
-
Treatment:
-
After the cells have adhered (typically 24 hours post-seeding), carefully remove the existing medium and replace it with the medium containing the different concentrations of Erythromycin.
-
-
Incubation and Maintenance:
-
Incubate the plate under standard conditions (37°C, 5% CO2).
-
Observe the cells daily under a microscope for any signs of cytotoxicity, such as changes in morphology, detachment, or reduced proliferation.
-
Replace the medium with fresh medium containing the respective Erythromycin concentrations every 2-3 days.
-
-
Assessment of Cell Viability:
-
After 7-10 days of incubation, assess cell viability using a standard method like the MTT assay or Trypan Blue exclusion.
-
-
Determination of Optimal Concentration:
-
The optimal concentration is the lowest concentration of Erythromycin that effectively prevents bacterial contamination (if a known contaminant is being tested) or does not adversely affect cell viability and growth compared to the control.
-
Protocol for Eradication of Mycoplasma Contamination
Erythromycin can be used as part of a treatment regimen to eliminate Mycoplasma contamination.
Materials:
-
Mycoplasma-contaminated cell culture
-
Complete cell culture medium
-
Erythromycin stock solution
-
Incubator (37°C, 5% CO2)
-
Mycoplasma detection kit (e.g., PCR-based)
Procedure:
-
Initial Treatment:
-
Culture the contaminated cells in a medium containing a predetermined effective concentration of Erythromycin (e.g., 10 µg/mL) for 8 to 14 days.
-
Change the medium with fresh Erythromycin-containing medium every 2 days.
-
-
Post-Treatment Recovery:
-
After the treatment period, culture the cells in an antibiotic-free medium for at least two weeks to allow any remaining Mycoplasma to grow to detectable levels.
-
-
Mycoplasma Testing:
-
Test the culture for the presence of Mycoplasma using a sensitive detection method, such as a PCR-based assay.
-
-
Confirmation of Eradication:
-
If the test is negative, the culture can be considered decontaminated. It is advisable to perform a second test after an additional passage in an antibiotic-free medium to confirm eradication.
-
Stability and Storage
-
Stock Solutions: Erythromycin stock solutions can be prepared in ethanol or water and should be filter-sterilized.[1] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
In Media: Erythromycin is stable in cell culture medium at 37°C for at least 3 days.
Conclusion
Erythromycin is a useful antibiotic for controlling bacterial contamination in mammalian cell culture. However, its optimal concentration is cell-line dependent and should be determined empirically. The protocols provided here offer a framework for establishing effective and safe usage of Erythromycin to maintain the integrity of your cell cultures. Regular testing for contamination, especially for cryptic contaminants like Mycoplasma, is a critical component of good cell culture practice.
References
- 1. himedialabs.com [himedialabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Peptides Internalize HeLa Cells and Kill Multidrug-Resistant Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Acute and Chronic Exposure to Residual Level Erythromycin on Human Intestinal Epithelium Cell Permeability and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin inhibition of cell proliferation and in vitro mitochondrial protein synthesis in human HeLa cells is pH dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Mycoplasma pneumoniae - Wikipedia [en.wikipedia.org]
Application of Erythromycin in Gastroparesis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain. Erythromycin (B1671065), a macrolide antibiotic, is a potent prokinetic agent that has been repurposed for the management of gastroparesis. Its therapeutic effect stems from its action as a motilin receptor agonist, stimulating gastrointestinal motility.[1][2] This document provides detailed application notes and experimental protocols for the use of erythromycin in various research models of gastroparesis, aimed at facilitating preclinical research and drug development in this area.
Erythromycin initiates powerful, phase III-like contractions of the migrating motor complex (MMC) in the stomach, which are responsible for the emptying of indigestible solids.[3][4] This action dramatically accelerates gastric emptying for both solids and liquids in both healthy subjects and patients with gastroparesis.[5][6] The prokinetic effect of erythromycin is dose-dependent, with higher doses inducing stronger and more prolonged antral contractions.[7]
Mechanism of Action: Motilin Receptor Agonism
Erythromycin exerts its prokinetic effects by binding to motilin receptors on gastrointestinal smooth muscle and in the myenteric plexus.[3][8][9] The motilin receptor (MTLR) is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq and G13 proteins.[10][11] This initiates a downstream signaling cascade involving phospholipase C (PLC) and RhoA, ultimately leading to an increase in intracellular calcium and sensitization of the contractile apparatus, resulting in smooth muscle contraction.[10][12]
Data Presentation: Quantitative Effects of Erythromycin in Research Models
The following tables summarize the quantitative data on the effects of erythromycin on gastric emptying and motility in various animal models of gastroparesis.
| Animal Model | Gastroparesis Induction | Erythromycin Treatment | Parameter Measured | Control Value | Erythromycin-Treated Value | Reference |
| Dog | Roux-Y Antrectomy | 1 mg/kg IV | Gastric Retention at 2h | 73 ± 5% | 27 ± 6% | [8] |
| Dog | Roux-Y Antrectomy | 3 mg/kg Oral | Gastric Retention at 2h | 73 ± 5% | 39 ± 5% | [8] |
| Dog | Vagotomy & Roux-Y Antrectomy | 1 mg/kg IV | Gastric Retention at 2h | 73 ± 5% | 27 ± 6% | [5] |
| Dog | Normal | 50 mg IV Infusion | Gastric Emptying Time (T1/2) | 157.5 ± 13.6 min | 84.2 ± 19.7 min | [3] |
| Transgenic Mouse (hMTLR) | Normal | 1 mg/kg IP | Gastric Emptying | - | Significantly promoted | [13] |
| Parameter | Animal Model | Erythromycin Dose | Effect | Reference |
| Gastric Contraction Amplitude | Dog | 50 mg IV | Increased from 4.4 ± 0.5 to 4.9 ± 0.6 cpm | [3] |
| Gastric Contraction Amplitude (Antral) | Human | 200 mg IV | Increased from 44 ± 12 mmHg to 123 ± 17 mmHg | [8] |
| Gastric Emptying (Liquid) | Human | 3.0 mg/kg IV | Significant increase compared to placebo | [1][14] |
Experimental Protocols
I. In Vivo Model: Streptozotocin-Induced Diabetic Gastroparesis in Rats
This protocol describes the induction of a diabetic gastroparesis model in rats using streptozotocin (B1681764) (STZ), a method widely used to mimic type 1 diabetes that subsequently leads to delayed gastric emptying.[15][16]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Ice-cold sterile 0.1 M citrate buffer (pH 4.5)
-
10% sucrose solution
-
Blood glucose meter and strips
-
Erythromycin solution for injection
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.[15]
-
Fasting: Fast the animals for 4-6 hours to enhance STZ uptake by pancreatic β-cells. Ensure free access to water.[15]
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold sterile 0.1 M citrate buffer (pH 4.5). Protect the solution from light.[15]
-
STZ Injection: Inject a single high dose of STZ (40-65 mg/kg) either intravenously (IV) or intraperitoneally (IP).[15][17]
-
Post-Injection Care: Immediately after STZ injection, replace drinking water with a 10% sucrose solution for the first 24-48 hours to prevent potentially fatal hypoglycemia.[15][17]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then weekly. Rats with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[15] Gastroparesis typically develops over several weeks.
-
Erythromycin Treatment: Once gastroparesis is established (confirmed by delayed gastric emptying), administer erythromycin at the desired dose and route.
-
Assessment of Gastric Emptying: Evaluate the effect of erythromycin on gastric emptying using a suitable method (see Protocol II).
II. In Vivo Assay: Gastric Emptying Measurement in Rodents (Phenol Red Method)
This protocol describes a widely used terminal method for quantifying gastric emptying of a liquid meal in rodents.[2][18]
Materials:
-
Phenol (B47542) red solution (0.05% in 1.5% methylcellulose)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Fasting: Fast the animals overnight with free access to water.
-
Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL for rats) of the phenol red-containing test meal via oral gavage.
-
Treatment: Administer erythromycin or vehicle at the desired time point relative to the test meal.
-
Stomach Collection: At a predetermined time after meal administration (e.g., 20 minutes), euthanize the animal by an approved method.
-
Sample Preparation: Clamp the pylorus and cardia, and carefully dissect the stomach. Homogenize the stomach and its contents in 100 mL of 0.1 N NaOH.
-
Spectrophotometry: Let the homogenate settle for 1 hour at room temperature. Collect 5 mL of the supernatant and add 0.5 mL of trichloroacetic acid to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes. Add 4 mL of 0.5 N NaOH to 1 mL of the supernatant. Read the absorbance at 560 nm.
-
Calculation:
-
A standard curve is generated using known concentrations of phenol red.
-
The amount of phenol red recovered from the stomach is determined.
-
Gastric emptying (%) = [1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs at time 0)] x 100.
-
III. In Vitro Assay: Gastric Smooth Muscle Strip Contractility
This protocol outlines the measurement of gastric smooth muscle contractility in response to erythromycin using an organ bath system. This is particularly useful for studying the direct effects of compounds on muscle tissue.[13][19]
Materials:
-
Animal stomach tissue (e.g., from rat or transgenic mouse)
-
Krebs-Ringer bicarbonate solution
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Erythromycin stock solution
Procedure:
-
Tissue Preparation: Euthanize the animal and immediately dissect the stomach, placing it in ice-cold Krebs solution. Cut the antrum into strips (e.g., 2 mm wide by 10 mm long) parallel to the circular muscle fibers.
-
Mounting: Mount the muscle strips in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Equilibrate the strips under a resting tension (e.g., 1.0 g) for at least 60 minutes, with washes every 15-20 minutes.
-
Drug Administration: After equilibration, add erythromycin to the organ bath in a cumulative, concentration-dependent manner.
-
Data Recording: Record the isometric contractions using a force transducer connected to a data acquisition system.
-
Data Analysis: Analyze the contractile response by measuring the amplitude, frequency, and area under the curve of the contractions.
Concluding Remarks
Erythromycin serves as a valuable pharmacological tool in the study of gastroparesis, both for investigating the pathophysiology of the disease and for evaluating novel prokinetic agents. The models and protocols described herein provide a framework for researchers to explore the complex mechanisms of gastric motility and to identify new therapeutic targets for this challenging condition. The use of both in vivo and in vitro models allows for a comprehensive understanding of a compound's effects, from its direct action on smooth muscle to its integrated physiological response in a whole-animal system.
References
- 1. Erythromycin accelerates gastric emptying in a dose-response manner in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrogastrography for psychophysiological research: Practical considerations, analysis pipeline, and normative data in a large sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin acts through a cholinergic pathway to improve canine-delayed gastric emptying following vagotomy and Roux-Y antrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Erythromycin enhances delayed gastric emptying in dogs after Roux-Y antrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. The smooth muscle relaxant effect of hydrogen sulphide in vitro: evidence for a physiological role to control intestinal contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. EM574, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Atractylenolide-1 alleviates gastroparesis in diabetic rats by activating the stem cell factor/c-kit signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]
- 19. A Workflow for Creating Gastric Computational Models from SPARC Scaffolds [mdpi.com]
Application Notes and Protocols for Erythromycin Stearate in Bacterial Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing erythromycin (B1671065) stearate (B1226849) in in vitro bacterial cell culture infection models. Erythromycin, a macrolide antibiotic, is a valuable tool for studying host-pathogen interactions due to its dual-action properties: direct antibacterial activity and modulation of the host inflammatory response.[1] This document outlines detailed protocols for assessing its efficacy and elucidates its mechanisms of action.
Mechanism of Action
Erythromycin stearate exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3][4] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[1][2][3][4][5][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations or against highly susceptible organisms.[2][3][5] Erythromycin is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative and atypical pathogens.[1][3]
Beyond its antimicrobial properties, erythromycin exhibits significant anti-inflammatory and immunomodulatory effects, which are independent of its antibacterial action.[1][7] It has been shown to modulate the host immune response by inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[1]
Data Presentation
The following tables summarize the quantitative data regarding the antibacterial and anti-inflammatory activities of erythromycin.
Table 1: Antibacterial Activity of Erythromycin Against Staphylococcus aureus
| Strain | MIC (µg/mL) | Reference |
| S. aureus (various clinical isolates) | 0.25 - 2048 | [1] |
| S. aureus ATCC® 29213™ | 0.25 - 1 | [8] |
Table 2: Anti-Inflammatory and Immunomodulatory Effects of Erythromycin
| Cell Type | Stimulus | Target | Effect | Concentration | Reference |
| Human Whole Blood | Heat-killed Streptococcus pneumoniae | TNF-α | Dose-dependent inhibition | 10⁻⁵ M - 10⁻³ M | [1] |
| Human Whole Blood | Heat-killed Streptococcus pneumoniae | IL-6 | Dose-dependent inhibition | 10⁻⁵ M - 10⁻³ M | [1] |
| T Cells | PMA + Calcium Ionophore | IL-8 | Significant inhibition | >10⁻⁶ M | [1] |
| T Cells | PMA + Calcium Ionophore | NF-κB DNA-binding | Inhibition | 10⁻⁷ M - 10⁻⁵ M | [1] |
| Neutrophils | Phorbol Myristate Acetate (PMA) | Superoxide generation | 50% inhibition (IC50) | 0.7 mM | [1][9] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate erythromycin stearate in bacterial cell culture infection models.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of erythromycin stearate against a bacterial strain, such as Staphylococcus aureus, using the broth microdilution method.[1][8]
Materials:
-
Erythromycin Stearate
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB)[1]
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD600 measurement)
-
Incubator (37°C)
Procedure:
-
Preparation of Erythromycin Stearate Stock Solution:
-
Due to its poor water solubility, prepare a stock solution of erythromycin stearate in a suitable solvent like ethanol (B145695) or DMSO.[1]
-
Further dilute the stock solution in MHB to the desired starting concentration.[1]
-
-
Bacterial Inoculum Preparation:
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the erythromycin stearate solution in MHB.[1]
-
-
Inoculation:
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[1]
-
-
MIC Determination:
Protocol 2: Mammalian Cell Viability (Cytotoxicity) Assay
This protocol assesses the cytotoxicity of erythromycin stearate on a mammalian cell line, for example, A549 human lung adenocarcinoma cells, using an MTT assay.[1]
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Erythromycin Stearate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
-
Treatment:
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[1]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.[1]
-
Protocol 3: Intracellular Bacterial Infection Model
This protocol details the infection of a mammalian cell line (e.g., A549 cells) with S. aureus and subsequent treatment with erythromycin stearate to evaluate its effect on intracellular bacterial load.[1]
Materials:
-
Confluent A549 cell monolayers in 24-well plates
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Complete cell culture medium without antibiotics
-
Erythromycin Stearate
-
Phosphate Buffered Saline (PBS)
-
0.1% Triton X-100 in sterile water
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Bacterial Preparation:
-
Culture S. aureus to mid-log phase.
-
Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium.[1]
-
-
Infection:
-
Removal of Extracellular Bacteria:
-
Erythromycin Stearate Treatment:
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 4, 8, 24 hours).[1]
-
-
Quantification of Intracellular Bacteria:
-
At each time point, wash the cells with PBS.
-
Lyse the cells with 0.1% Triton X-100 for 10 minutes.[1]
-
Perform serial dilutions of the cell lysates in PBS.[1]
-
Plate the dilutions on TSA plates and incubate overnight at 37°C.[1]
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.[1]
-
-
Data Analysis:
-
Express the results as CFU/well or as a percentage reduction in bacterial load compared to the untreated control.[1]
-
Visualizations
The following diagrams illustrate key experimental workflows and the proposed mechanism of erythromycin's anti-inflammatory action.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Erythromycin Stearate? [synapse.patsnap.com]
- 3. What is Erythromycin Stearate used for? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Erythromycin Stearate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Erythromycin Stearate | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
In Vitro Assays for Testing Erythromycin Susceptibility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic that has been widely used for the treatment of various bacterial infections. It functions by inhibiting protein synthesis in susceptible bacteria. However, the emergence and spread of erythromycin-resistant strains necessitate accurate and reliable in vitro susceptibility testing to guide appropriate clinical therapy and to monitor resistance trends. This document provides detailed application notes and protocols for the principal methods used to determine the susceptibility of bacteria to erythromycin: broth microdilution, disk diffusion, and the E-test (gradient diffusion). Additionally, it outlines the molecular mechanisms of erythromycin action and resistance.
Mechanism of Action and Resistance
Erythromycin exerts its bacteriostatic effect by reversibly binding to the 50S subunit of the bacterial ribosome. This binding blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting the translocation step of protein synthesis and terminating bacterial growth.
Resistance to erythromycin can occur through several mechanisms:
-
Target site modification: Methylation of the 23S rRNA, a component of the 50S ribosomal subunit, by erm (erythromycin ribosome methylation) genes prevents erythromycin from binding to its target. This is a common mechanism of resistance.
-
Active efflux: Bacteria can acquire genes (e.g., mef or msr) that code for efflux pumps. These pumps actively transport erythromycin out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.
-
Drug inactivation: Enzymatic inactivation of erythromycin by esterases or phosphotransferases is a less common mechanism of resistance.
Signaling Pathway of Erythromycin Action and Resistance
Caption: Signaling pathway of erythromycin's action and resistance mechanisms.
Experimental Protocols
Accurate determination of erythromycin susceptibility is crucial for effective treatment. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Experimental Workflow
Caption: Workflow for the Broth Microdilution assay.
Detailed Protocol:
-
Prepare Erythromycin Stock Solution:
-
Weigh a precise amount of erythromycin powder (analytical grade) and dissolve it in a suitable solvent (e.g., ethanol (B145695) or methanol, depending on the manufacturer's instructions) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for serial dilutions.
-
-
Prepare 96-Well Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the starting erythromycin solution to the first well of each row to be tested and mix.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of erythromycin.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Prepare Bacterial Inoculum:
-
From a pure, 18-24 hour culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of erythromycin at which there is no visible growth.
-
Interpret the MIC value according to the current CLSI or EUCAST breakpoint tables.
-
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative test where paper disks impregnated with a specific concentration of an antibiotic are placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.
Experimental Workflow
Caption: Workflow for the Disk Diffusion assay.
Detailed Protocol:
-
Prepare Inoculum:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Apply Antibiotic Disk:
-
Allow the inoculated plate to dry for 3-5 minutes.
-
Aseptically apply a 15 µg erythromycin disk to the surface of the agar. Ensure complete contact between the disk and the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpret the zone diameter according to the current CLSI or EUCAST breakpoint tables.
-
E-test (Gradient Diffusion) Method
The E-test is a quantitative assay that utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations. It provides a direct measurement of the MIC.
Experimental Workflow
Caption: Workflow for the E-test assay.
Detailed Protocol:
-
Prepare Inoculum and Inoculate Plate:
-
Prepare a standardized inoculum and inoculate a Mueller-Hinton agar plate as described for the disk diffusion method.
-
-
Apply E-test Strip:
-
Allow the inoculated plate to dry.
-
Aseptically apply the erythromycin E-test strip to the agar surface with the concentration gradient facing down.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.
-
Interpret the MIC value according to the current CLSI or EUCAST breakpoint tables.
-
Data Presentation: Interpretive Criteria for Erythromycin Susceptibility Testing
The following tables summarize the interpretive criteria for erythromycin susceptibility testing based on the 2024 CLSI M100-ED34 and EUCAST Breakpoint Tables v 14.0. It is crucial to always refer to the latest versions of these documents for the most up-to-date information.
Table 1: CLSI Interpretive Criteria for Erythromycin
| Organism | Method | Susceptible | Intermediate | Resistant |
| Staphylococcus aureus | MIC (µg/mL) | ≤ 0.5 | 1-4 | ≥ 8 |
| Disk Diffusion (mm) | ≥ 23 | 14-22 | ≤ 13 | |
| Streptococcus pneumoniae | MIC (µg/mL) | ≤ 0.25 | 0.5 | ≥ 1 |
| Disk Diffusion (mm) | ≥ 21 | 16-20 | ≤ 15 | |
| Beta-hemolytic Streptococci | MIC (µg/mL) | ≤ 0.25 | 0.5 | ≥ 1 |
| Disk Diffusion (mm) | ≥ 21 | 16-20 | ≤ 15 | |
| Viridans Group Streptococci | MIC (µg/mL) | ≤ 0.25 | 0.5 | ≥ 1 |
| Disk Diffusion (mm) | ≥ 21 | 16-20 | ≤ 15 |
Note: For some organism-drug combinations, CLSI may not provide interpretive criteria.
Table 2: EUCAST Interpretive Criteria for Erythromycin
| Organism | Method | Susceptible (S) | Susceptible, Increased Exposure (I) | Resistant (R) |
| Staphylococcus aureus | MIC (µg/mL) | ≤ 1 | - | > 1 |
| Disk Diffusion (mm) | ≥ 21 | - | < 21 | |
| Streptococcus pneumoniae | MIC (µg/mL) | ≤ 0.25 | 0.5 | > 0.5 |
| Disk Diffusion (mm) | ≥ 22 | 19-21 | < 19 | |
| Streptococcus Groups A, C, G | MIC (µg/mL) | ≤ 0.25 | 0.5 | > 0.5 |
| Disk Diffusion (mm) | ≥ 22 | 19-21 | < 19 | |
| Haemophilus influenzae | MIC (µg/mL) | - | - | - |
| Disk Diffusion (mm) | - | - | - |
Note: EUCAST considers wild-type H. influenzae to be intermediate to macrolides and does not provide clinical breakpoints.[1] Erythromycin can be used to screen for macrolide resistance in Streptococcus pneumoniae.[1] Isolates categorized as susceptible can be reported as susceptible to azithromycin (B1666446) and clarithromycin.[1]
Conclusion
The choice of in vitro susceptibility testing method for erythromycin depends on the specific needs of the laboratory, including workflow, cost, and the level of quantitative data required. The broth microdilution method provides a quantitative MIC, which is considered the gold standard. The disk diffusion method is a simple and cost-effective qualitative method suitable for routine testing. The E-test offers a convenient way to determine a direct MIC value. Regardless of the method used, adherence to standardized protocols and the use of current interpretive criteria from regulatory bodies like CLSI and EUCAST are essential for accurate and clinically relevant results. This information is critical for guiding patient treatment, infection control practices, and surveillance of antimicrobial resistance.
References
Application Notes and Protocols: Erythromycin in Genetic Engineering and Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is a powerful tool in genetic engineering, primarily utilized as a selective agent to isolate and maintain cells that have been successfully transformed with a corresponding resistance gene. Its mechanism of action involves the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation.[1][2] Organisms that have acquired an erythromycin resistance gene, most commonly an erm (erythromycin ribosome methylase) gene, can thrive in its presence. These genes encode enzymes that methylate the ribosomal RNA, reducing the binding affinity of erythromycin and rendering the cells resistant. This principle forms the basis of its application in the selection of genetically modified organisms across a range of species, from bacteria to yeast and plants.
This document provides detailed application notes and protocols for the effective use of erythromycin in genetic engineering and selection experiments.
Mechanism of Action and Resistance
Erythromycin exerts its bacteriostatic effect by binding to the 23S rRNA component of the large 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain.[1][2] This interference halts protein synthesis, leading to the cessation of bacterial growth.
Resistance to erythromycin in genetic engineering is typically conferred by the introduction of specific resistance genes. The most prevalent mechanism is the modification of the ribosomal target site by methyltransferases encoded by erm genes. These enzymes, such as ErmC and ErmB, dimethylate a specific adenine (B156593) residue in the 23S rRNA, which sterically hinders erythromycin from binding to the ribosome.
Erythromycin-Inducible Gene Expression
Certain erm genes, such as ermC and ermB, are regulated by a translational attenuation mechanism, making them useful for creating inducible gene expression systems. In the absence of an inducer like erythromycin, the mRNA transcript of the resistance gene forms a secondary structure that sequesters the ribosome binding site (RBS), preventing translation. When a sub-inhibitory concentration of erythromycin is present, it causes the ribosome to stall on a leader peptide sequence within the mRNA. This stalling induces a conformational change in the mRNA, exposing the RBS and allowing for the translation of the downstream gene of interest. This inducible system allows for controlled expression of a target gene, which is particularly valuable when the expressed protein is toxic to the host cell.
Data Presentation
Table 1: Recommended Working Concentrations of Erythromycin for Selection
| Organism | Vector System/Resistance Gene | Working Concentration (µg/mL) | Notes |
| Escherichia coli | Plasmids with ermC or other erm genes | 50 - 200 | Concentration may need to be optimized depending on the E. coli strain and plasmid copy number. |
| Bacillus subtilis | Plasmids with ermC | 1 - 5 | Often used in combination with lincomycin (B1675468) (e.g., 1 µg/mL erythromycin + 25 µg/mL lincomycin) for MLS selection. |
| Lactococcus lactis | Plasmids with erythromycin resistance marker | 5 - 10 | Used for the selection of plasmid-cured and recombinant strains.[1] |
| Saccharomyces cerevisiae | Plasmids with mitochondrial erythromycin resistance | 50 - 200 | Selection is on non-fermentable carbon sources to target mitochondrial protein synthesis. |
| Plant Tissue Culture (Arabidopsis thaliana) | Agrobacterium-mediated transformation with erythromycin resistance marker | 100 - 500 | Concentration can be toxic to plant tissues; optimization is crucial. |
Table 2: Minimum Inhibitory Concentrations (MIC) of Erythromycin for Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC® 29213™ | 0.25 - 1 | CLSI M100 |
| Enterococcus faecalis | ATCC® 29212™ | 1 - 4 | CLSI M100 |
| Streptococcus pneumoniae | ATCC® 49619™ | 0.03 - 0.12 | CLSI M100 |
| Lactobacillus fermentum | Various | 0.25 - 1 | [3] |
| Rhodococcus equi | Clinical Isolates | ≤ 0.5 (Susceptible) |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution
Materials:
-
Erythromycin powder
-
95-100% Ethanol (B145695) (sterile)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of erythromycin powder.
-
Dissolve the erythromycin powder in 95-100% ethanol to a final concentration of 10-20 mg/mL. For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of erythromycin in 10 mL of ethanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with ethanol.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. The stock solution is stable for up to one year.
Note: Crystallization may occur in the stock solution upon freezing. If this happens, gently warm the tube and vortex to redissolve the erythromycin before use.
Protocol 2: Bacterial Transformation and Selection in E. coli
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA containing an erythromycin resistance gene
-
SOC or LB medium
-
LB agar (B569324) plates
-
Erythromycin stock solution (10 mg/mL)
-
Water bath at 42°C
-
Shaking incubator at 37°C
Procedure:
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (typically 10 pg to 100 ng) to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells.
-
Incubate the cells at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the resistance gene.
-
While the cells are recovering, prepare LB agar plates containing the appropriate concentration of erythromycin (e.g., 100 µg/mL). To do this, cool molten LB agar to approximately 50-55°C before adding the erythromycin stock solution. Swirl to mix and pour the plates.
-
Spread 50-100 µL of the transformed cell culture onto the erythromycin-containing LB agar plates.
-
Incubate the plates overnight at 37°C.
-
The following day, colonies of successfully transformed bacteria should be visible.
Protocol 3: Erythromycin Selection in Saccharomyces cerevisiae
Materials:
-
Yeast strain
-
Plasmid DNA with a mitochondrial erythromycin resistance marker
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
YPG medium (1% yeast extract, 2% peptone, 3% glycerol)
-
Erythromycin stock solution (10 mg/mL in ethanol)
-
Lithium Acetate (LiAc) solution (0.1 M, sterile)
-
PEG solution (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
Procedure:
Yeast Transformation (Lithium Acetate Method):
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 0.1 M LiAc and incubate at 30°C for 15 minutes.
-
In a microcentrifuge tube, mix ~100 ng of plasmid DNA and 5 µL of single-stranded carrier DNA.
-
Add 100 µL of the competent yeast cells to the DNA mixture and mix gently.
-
Add 600 µL of the PEG solution and vortex to mix.
-
Incubate at 30°C for 30 minutes.
-
Heat-shock at 42°C for 15-20 minutes.
-
Centrifuge the cells at 8000 x g for 1 minute, remove the supernatant, and resuspend the pellet in 1 mL of sterile water.
Selection on Erythromycin Plates:
-
Prepare YPG agar plates. After autoclaving and cooling the medium to ~50-55°C, add the erythromycin stock solution to a final concentration of 100-200 µg/mL.
-
Plate 100-200 µL of the transformed yeast cell suspension onto the YPG-erythromycin plates.
-
Incubate the plates at 30°C for 3-5 days. Only yeast cells that have successfully integrated the plasmid with the mitochondrial erythromycin resistance gene will be able to grow on the non-fermentable glycerol-containing medium in the presence of erythromycin.
Protocol 4: Agrobacterium-mediated Plant Transformation with Erythromycin Selection
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) carrying a binary vector with an erythromycin resistance gene for plant selection.
-
Plant explants (e.g., Arabidopsis thaliana root explants or tobacco leaf discs)
-
LB medium
-
Appropriate antibiotics for Agrobacterium selection (e.g., rifampicin, gentamycin)
-
MS medium (Murashige and Skoog) with appropriate hormones for callus induction and regeneration
-
Erythromycin stock solution (10 mg/mL)
-
Cefotaxime (B1668864) or carbenicillin (B1668345) solution (to eliminate Agrobacterium after co-cultivation)
Procedure:
-
Prepare Agrobacterium culture: Inoculate a single colony of the transformed Agrobacterium into LB medium containing the appropriate antibiotics for the bacterial strain and the binary vector. Grow overnight at 28°C with shaking.
-
Infection of explants: The following day, dilute the overnight Agrobacterium culture in liquid MS medium to an OD₆₀₀ of 0.4-0.6. Submerge the plant explants in the bacterial suspension for 15-30 minutes.
-
Co-cultivation: Blot the explants on sterile filter paper to remove excess bacteria and place them on co-cultivation medium (MS medium with appropriate hormones) for 2-3 days in the dark at 22-25°C.
-
Selection and Regeneration:
-
After co-cultivation, wash the explants with sterile water or liquid MS medium containing an antibiotic to kill the Agrobacterium (e.g., 250-500 µg/mL cefotaxime or carbenicillin).
-
Transfer the explants to a selection medium. This will be the appropriate regeneration medium (MS with hormones) supplemented with the Agrobacterium-killing antibiotic and erythromycin for plant cell selection (e.g., 100-250 µg/mL erythromycin). The optimal concentration of erythromycin needs to be determined empirically as it can be phytotoxic.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Rooting and Acclimatization: Once shoots have regenerated and are of a sufficient size, transfer them to a rooting medium (MS medium often with reduced or no hormones) that may still contain a lower concentration of erythromycin to maintain selective pressure. Once roots have formed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
Protocol 5: Erythromycin-Inducible Gene Expression in E. coli
Materials:
-
E. coli strain carrying a plasmid with an erythromycin-inducible expression system (e.g., based on the ermC promoter and leader sequence).
-
LB medium
-
Appropriate antibiotic for plasmid maintenance (e.g., ampicillin)
-
Erythromycin stock solution (e.g., 1 mg/mL)
-
Shaking incubator at 37°C
Procedure:
-
Inoculate a single colony of the E. coli strain containing the inducible plasmid into 5 mL of LB medium with the appropriate selection antibiotic. Grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB medium with the selection antibiotic.
-
Grow the culture at 37°C with shaking until it reaches the mid-log phase of growth (OD₆₀₀ of approximately 0.4-0.6).
-
To induce gene expression, add erythromycin to a final sub-inhibitory concentration. The optimal inducing concentration needs to be determined experimentally but typically ranges from 0.1 to 1 µg/mL.[4] A good starting point is to test a gradient of concentrations.
-
Continue to incubate the culture at 37°C with shaking for the desired period of time to allow for protein expression (e.g., 3-4 hours or overnight at a lower temperature like 25-30°C for better protein folding).
-
Harvest the cells by centrifugation and proceed with protein extraction and analysis.
-
Include an un-induced control (no erythromycin added) to compare the levels of gene expression.
Mandatory Visualizations
Caption: Mechanism of erythromycin action on the bacterial ribosome.
Caption: Mechanism of erythromycin resistance via Erm methyltransferase.
Caption: Workflow for selecting transformed cells using erythromycin.
Caption: Logic of an erythromycin-inducible gene expression system.
References
- 1. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 2. himedialabs.com [himedialabs.com]
- 3. Characterization of Erythromycin and Tetracycline Resistance in Lactobacillus fermentum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of erm(C) Expression by Noninducing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Erythromycin using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Erythromycin (B1671065) in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined are based on established and validated procedures, offering high sensitivity and specificity for accurate detection.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat bacterial infections. Accurate and sensitive quantification of Erythromycin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose due to its superior selectivity and sensitivity compared to other analytical techniques like HPLC-UV, which is limited by Erythromycin's poor UV absorption.[1][2]
This guide details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of Erythromycin.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for Erythromycin detection reported in the literature. These values can serve as a benchmark for method development and validation.
Table 1: Performance Characteristics of LC-MS/MS Methods for Erythromycin Quantification
| Parameter | Human Plasma | Commercial Samples | Fishery Products |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] | 0.25 ng/mL[4] | 10.0 ng/mL[5] |
| Linearity (r²) | 0.995 - 1.000[3] | ≥ 0.991[4] | > 0.99 |
| Recovery | 88 - 105%[3] | ≥ 98.82%[4] | 84.4 - 111.2%[5] |
| Precision (%RSD) | < 15%[6] | ≤ 0.52%[4] | Not Specified |
| Analysis Time | ~2 minutes[3] | 13 minutes[4] | Not Specified |
Experimental Protocols
This section provides detailed protocols for the key stages of Erythromycin analysis by LC-MS.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Human Plasma
This protocol is adapted from a validated method for determining Erythromycin in human plasma.[3]
Materials:
-
Human plasma (collected with EDTA as anticoagulant)
-
Internal Standard (IS) solution (e.g., another macrolide antibiotic not present in the sample)
-
Alkalinizing agent (e.g., Sodium Carbonate solution)
-
Extraction solvent (e.g., Methyl tert-butyl ether (MTBE))
-
Reconstitution solution (e.g., 80:20 Water:Acetonitrile)[3]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.5 mL of human plasma into a clean centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Alkalinize the plasma sample by adding the appropriate agent.
-
Add 3 mL of the extraction solvent.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.[3]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS analysis.
Protocol 2: Liquid Chromatography Conditions
The following are typical chromatographic conditions for the separation of Erythromycin.
Table 2: Chromatographic Conditions
| Parameter | Condition 1 (for Plasma)[3] | Condition 2 (for Commercial Samples)[4] | Condition 3 (for Environmental Water)[7] |
| Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column | Reversed-phase column with polar endcapping | Phenomenex Luna Omega, C18 |
| Mobile Phase A | 2 mM Ammonium Acetate and 0.1% Acetic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 2 mM Ammonium Acetate and 0.1% Acetic Acid in Acetonitrile | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient/Isocratic | Isocratic (1:1 Acetonitrile:Water)[3] | Gradient | Gradient |
| Flow Rate | 0.7 mL/min[3] | Not Specified | 0.4 mL/min[7] |
| Column Temperature | Ambient | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified | 10 µL[7] |
Protocol 3: Mass Spectrometry Conditions
Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Table 3: Mass Spectrometry Parameters
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source | Turbo-Ionspray[3] |
| MRM Transition (Erythromycin) | Precursor Ion (m/z): 734.5; Product Ion (m/z): 576.5, 158.1 |
| MRM Transition (Internal Standard) | To be optimized based on the selected IS |
| Declustering Potential (DP) | To be optimized |
| Entrance Potential (EP) | To be optimized |
| Collision Energy (CE) | To be optimized |
| Collision Cell Exit Potential (CXP) | To be optimized |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow of the analytical process for Erythromycin detection.
Caption: General workflow for Erythromycin analysis by LC-MS/MS.
Caption: Key parameters for LC-MS/MS method validation.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Erythromycin as a Tool for Studying Bacterial Protein Synthesis Inhibition
Introduction
Erythromycin (B1671065), a member of the macrolide class of antibiotics, is a crucial agent in both clinical practice and biomedical research.[1][2] Its specific mechanism of action—targeting the bacterial ribosome—makes it an invaluable tool for investigating the intricacies of protein synthesis.[1][3] Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, effectively halting the elongation phase of translation.[1][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing erythromycin to study the mechanisms of bacterial protein synthesis and its inhibition.
Mechanism of Action
Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis.[1][3] It achieves this by binding specifically to the 23S rRNA component of the 50S ribosomal subunit, near the entrance of the nascent peptide exit tunnel (NPET).[4][6][7] This binding has several key consequences:
-
Blockage of Translocation : The primary effect is the steric hindrance of the growing polypeptide chain, which physically blocks the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[1][4] This stalls the ribosome's movement along the mRNA, preventing further elongation of the protein.[4]
-
Dissociation of Peptidyl-tRNA : Erythromycin can stimulate the dissociation of peptidyl-tRNA from the ribosome, particularly during the translocation step.[8] This premature termination of translation leads to the release of incomplete and non-functional peptides.
-
Context-Dependent Stalling : The inhibitory effect of erythromycin can be dependent on the specific amino acid sequence of the nascent peptide chain within the exit tunnel, leading to context-specific ribosome stalling.[9][10][11]
This targeted action makes erythromycin a highly specific inhibitor, generally not affecting eukaryotic ribosomes, which is a cornerstone of its clinical efficacy.
Caption: Mechanism of erythromycin action on the bacterial ribosome.
Experimental Protocols
Several key experiments are employed to quantify the inhibitory effects of erythromycin on bacterial protein synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This assay is fundamental for assessing the potency of an antibiotic.
Protocol: Broth Microdilution Method
-
Preparation of Erythromycin Stock : Prepare a stock solution of erythromycin in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it further in cation-adjusted Mueller-Hinton Broth (MHB).
-
Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of erythromycin in MHB to achieve a range of concentrations. Leave one well as a positive control (no antibiotic) and one as a negative control (no bacteria).
-
Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation : Inoculate each well (except the negative control) with the bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of erythromycin in a well with no visible bacterial growth.[13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of erythromycin on protein synthesis using a cell-free system, such as the PURExpress system.[14] It allows for a quantitative assessment of inhibition by monitoring the production of a reporter protein.
Protocol: Cell-Free Protein Synthesis Inhibition
-
Reaction Setup : On ice, combine the components of an in vitro transcription-translation system (e.g., ribosomes, tRNAs, amino acids, energy source).
-
Template and Reporter : Add a DNA or mRNA template encoding a reporter protein (e.g., SNAP-tag, Luciferase, or GFP).
-
Inhibitor Addition : Add varying concentrations of erythromycin to the reaction mixtures. Include a no-erythromycin control.
-
Incubation : Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Quantification : Measure the amount of synthesized reporter protein. For a SNAP-tag reporter, this can be done in real-time by measuring the fluorescence generated from its reaction with a fluorogenic substrate.[14] For Luciferase or GFP, measure luminescence or fluorescence, respectively.
-
Data Analysis : Plot the reporter signal against the erythromycin concentration. Calculate the IC50 value, which is the concentration of erythromycin that inhibits protein synthesis by 50%.[15]
Toeprinting Assay
A toeprinting (or primer extension inhibition) assay can precisely map the position of a stalled ribosome on an mRNA transcript.[16] This is highly useful for studying how erythromycin causes ribosome stalling at specific sequences.
Protocol: In Vitro Toeprinting
-
Complex Formation : Assemble a translation initiation complex in vitro by incubating mRNA, 30S and 50S ribosomal subunits, and initiator tRNA (fMet-tRNA).
-
Inhibitor Treatment : Add erythromycin to the reaction to induce stalling during the elongation phase.
-
Primer Hybridization : Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.
-
Reverse Transcription : Add reverse transcriptase to synthesize a cDNA copy of the mRNA template. The enzyme will proceed until it is physically blocked by the stalled ribosome.[17]
-
Analysis : Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis. The length of the resulting cDNA fragment (the "toeprint") indicates the precise position where the ribosome was stalled.
Caption: Workflow for the toeprinting assay to map ribosome stall sites.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful, high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions across the entire transcriptome in vivo.[18][19] When used with erythromycin treatment, it can reveal global, sequence-dependent effects on translation elongation.
Protocol: Bacterial Ribosome Profiling
-
Cell Culture and Treatment : Grow a bacterial culture to mid-log phase and treat a sample with erythromycin for a short period to stall ribosomes. An untreated culture serves as a control.
-
Harvest and Lysis : Rapidly harvest cells (e.g., by flash-freezing) to preserve ribosome positions.[19] Lyse the cells under conditions that maintain ribosome-mRNA integrity.
-
Nuclease Digestion : Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes. This generates ribosome-protected fragments (RPFs) of mRNA.[18][20]
-
Ribosome Isolation : Isolate the 80S monosome complexes containing the RPFs, typically by sucrose (B13894) gradient ultracentrifugation.[18]
-
Library Preparation : Extract the RPFs, ligate sequencing adapters, and perform reverse transcription to create a cDNA library.
-
Deep Sequencing : Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis : Align the sequencing reads to the bacterial genome to map the precise location and density of ribosomes on every mRNA, revealing erythromycin-induced pausing or stalling hotspots.
Quantitative Data Summary
The inhibitory activity of erythromycin can be quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (KD). These values can vary depending on the bacterial species, the specific assay, and experimental conditions.
| Parameter | Organism / System | Value | Assay Method | Reference |
| IC50 | Haemophilus influenzae | ~6 mg/L (~8 µM) | ³⁵S-amino acid incorporation | [15] |
| IC50 | In vitro translation (SNAP-tag) | ~40 nM | Cell-free protein synthesis | [14] |
| IC50 | S. aureus | 0.36 mg/L (~0.49 µM) | 50S subunit formation inhibition | [21] |
| KD | E. coli ribosomes | 6 nM | Fluorescence Polarization | [22] |
| Inhibition | Neurospora crassa | 95% at 5 mg/mL | ¹⁴C-leucine incorporation | [23] |
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. droracle.ai [droracle.ai]
- 6. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Measurements of Erythromycin's Effect on Protein Synthesis Kinetics in Living Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct measurements of erythromycin’s effect on protein synthesis kinetics in living bacterial cells [diva-portal.org]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 14. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Ribosome profiling uncovers selective mRNA translation associated with eIF2 phosphorylation in erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. newprairiepress.org [newprairiepress.org]
Application Notes and Protocols for Cell-Based Assays to Measure Erythromycin's Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, has demonstrated clinically significant anti-inflammatory and immunomodulatory effects independent of its antimicrobial activity.[1] These properties make it a subject of interest for therapeutic applications in chronic inflammatory diseases. This document provides detailed application notes and protocols for cell-based assays to quantify the anti-inflammatory properties of Erythromycin, focusing on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway and the production of pro-inflammatory cytokines.
Key Anti-inflammatory Mechanisms of Erythromycin
Erythromycin exerts its anti-inflammatory effects through several mechanisms at the cellular level. A primary target is the NF-κB signaling pathway, a critical regulator of the inflammatory response. Erythromycin has been shown to inhibit the activation of NF-κB, which in turn downregulates the expression of various pro-inflammatory genes.[1][2] Consequently, the production of key inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) is reduced.[1][2][3]
Data Presentation: Quantitative Effects of Erythromycin
The following tables summarize the quantitative data on the inhibitory effects of Erythromycin on NF-κB activation and pro-inflammatory cytokine production from various cell-based assays.
Table 1: Inhibition of NF-κB Activation by Erythromycin
| Assay Type | Cell Line | Stimulant | Erythromycin Concentration | % Inhibition of NF-κB Activity | Reference |
| Luciferase Reporter Assay | Jurkat T cells | PMA + Ionomycin | 10 µM | 37% | [2] |
| Electrophoretic Mobility Shift Assay (EMSA) | Jurkat T cells | PMA + Ionomycin | 1 µM | 20% | [2] |
| Electrophoretic Mobility Shift Assay (EMSA) | Jurkat T cells | PMA + Ionomycin | 10 µM | 65% | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Erythromycin
| Cytokine | Cell Type | Stimulant | Erythromycin Concentration | % Inhibition of Cytokine Production | EC50 (mg/L) | Reference |
| IL-8 | Human Bronchial Epithelial Cells | - | 10 µM | 72.4% ± 3.8% | - | [1] |
| IL-8 | THP-1 cells | Lipopolysaccharide (LPS) + Normal Human Serum | 10 µg/mL | ~64% | - | [4][5] |
| TNF-α | Human Whole Blood | Heat-killed Streptococcus pneumoniae | - | - | 9.4 | [6] |
| IL-6 | Human Whole Blood | Heat-killed Streptococcus pneumoniae | - | - | 18.3 | [6] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli in the presence or absence of Erythromycin.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Erythromycin
-
Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture HEK293-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of Erythromycin in culture medium.
-
Remove the old medium from the cells and add the Erythromycin-containing medium.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add the inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL or PMA/Ionomycin) to the wells.
-
Include appropriate controls: unstimulated cells (negative control) and stimulated cells without Erythromycin (positive control).
-
Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add an equal volume of Luciferase Assay Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the NF-κB activity of treated cells to the positive control.
-
Calculate the percentage of inhibition for each Erythromycin concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Production
This assay quantifies the amount of IL-8 secreted into the cell culture supernatant.
Materials:
-
Human bronchial epithelial cells or other suitable cell line (e.g., A549, THP-1)
-
Appropriate cell culture medium
-
Erythromycin
-
Inflammatory stimulus (e.g., LPS, TNF-α)
-
Human IL-8 ELISA kit
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 24- or 48-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Erythromycin for 1-2 hours.
-
Stimulate the cells with an appropriate inflammatory agent for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA Procedure (follow the kit manufacturer's instructions):
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate several times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate.
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Washing: Wash the plate.
-
Substrate Development: Add TMB substrate and incubate until a color develops.
-
Stop Reaction: Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve using the known concentrations of the IL-8 standards.
-
Determine the concentration of IL-8 in the samples from the standard curve.
-
Calculate the percentage of inhibition of IL-8 production by Erythromycin.
-
Visualizations
Signaling Pathway Diagram
Caption: Erythromycin inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of erythromycin on interleukin 8 production by 1 alpha,25-dihydroxyvitamin D3-stimulated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of erythromycin on interleukin 8 production by 1 alpha,25-dihydroxyvitamin D3-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic modeling of the inhibitory effect of erythromycin on tumour necrosis factor-alpha and interleukin-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Erythromycin Resistance in Laboratory Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering erythromycin (B1671065) resistance in their laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of erythromycin resistance in bacteria?
A1: Bacteria primarily develop resistance to erythromycin through three main mechanisms:
-
Target Site Modification: This is one of the most common mechanisms and involves the methylation of the 23S ribosomal RNA (rRNA) at a specific adenine (B156593) residue (A2058). This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes.[1][2][3][4] This methylation reduces the binding affinity of erythromycin to the ribosome, rendering the antibiotic ineffective.[2] This mechanism often confers cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[5][6][7]
-
Active Drug Efflux: Bacteria can actively pump erythromycin out of the cell, preventing it from reaching its ribosomal target.[3][8] This is typically mediated by efflux pumps encoded by genes such as mef (macrolide efflux) or msr (macrolide-streptogramin resistance).[3][5][7] The M phenotype, characterized by resistance to 14- and 15-membered macrolides like erythromycin, is a result of drug efflux.[5][7]
-
Ribosomal Mutations: Mutations in the genes encoding ribosomal proteins L4 and L22 can alter the structure of the ribosomal tunnel where erythromycin binds.[8][9] These mutations can obstruct the path of the antibiotic to its binding site or distort the binding site itself, leading to resistance.[8]
Q2: How can I determine the mechanism of erythromycin resistance in my bacterial strain?
A2: A combination of phenotypic and genotypic tests can elucidate the resistance mechanism:
-
Phenotypic Testing (D-test): The D-test is a simple disk diffusion method used to differentiate between efflux-mediated resistance (M phenotype) and inducible MLSB resistance.[5][10][11] An erythromycin disk is placed near a clindamycin (B1669177) disk on an agar (B569324) plate inoculated with the test organism. A flattening of the clindamycin inhibition zone proximal to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance due to the presence of an erm gene.[5][6]
-
PCR and Gene Sequencing: Polymerase Chain Reaction (PCR) can be used to detect the presence of specific resistance genes like ermA, ermB, ermC, and mefA.[3][7] Sequencing the genes for ribosomal proteins L4 (rplD) and L22 (rplV) can identify mutations responsible for resistance.[1]
Q3: What are some strategies to overcome erythromycin resistance in the laboratory?
A3: Several strategies can be employed to overcome erythromycin resistance:
-
Efflux Pump Inhibitors (EPIs): These are compounds that block the activity of efflux pumps, thereby increasing the intracellular concentration of erythromycin.[12][13] Examples of EPIs that have shown efficacy include phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP).[12]
-
Combination Therapy: Using erythromycin in combination with other antibiotics or compounds can create synergistic effects and overcome resistance.[14][15][16][17] For instance, combining erythromycin with a compound that disrupts another essential bacterial process can be effective.
-
Novel Analogs and Compounds: Research is ongoing to develop new macrolide analogs that can evade existing resistance mechanisms or to discover novel non-antibiotic compounds that can restore erythromycin's activity.[18][19][20]
-
Phage Therapy: Bacteriophages, viruses that infect bacteria, can be used in conjunction with antibiotics to treat resistant infections.[19][20]
Troubleshooting Guides
Issue 1: My bacterial strain is showing unexpected high-level resistance to erythromycin in a Minimum Inhibitory Concentration (MIC) assay.
| Possible Cause | Troubleshooting Steps |
| Constitutive erm gene expression | Perform a D-test to check for inducible versus constitutive MLSB resistance. If constitutive, the strain will be resistant to both erythromycin and clindamycin.[5] Confirm with PCR for erm genes. |
| Multiple resistance mechanisms | The strain may possess both an erm gene and an efflux pump, leading to a higher level of resistance than either mechanism alone.[21] Use PCR to screen for both erm and mef genes. |
| Spontaneous ribosomal mutations | High antibiotic pressure can select for spontaneous mutations in ribosomal proteins L4 and L22.[8][9] Sequence the rplD (L4) and rplV (L22) genes to check for known resistance mutations. |
| Incorrect inoculum density | An inoculum that is too dense can lead to falsely elevated MIC values. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.[22][23] |
| Inappropriate growth medium or conditions | The antibacterial activity of erythromycin is enhanced in alkaline conditions.[22] Ensure the pH of your Mueller-Hinton broth is within the recommended range (typically 7.2-7.4). |
Issue 2: My efflux pump inhibitor (EPI) is not effectively reversing erythromycin resistance.
| Possible Cause | Troubleshooting Steps |
| Resistance is not mediated by an efflux pump | Confirm the presence of an efflux-mediated resistance mechanism (M phenotype) using the D-test and PCR for mef genes. If the primary mechanism is target site modification (erm genes), an EPI will have little to no effect. |
| EPI is not effective against the specific pump | Different bacterial species and even different strains can have various types of efflux pumps. The chosen EPI may not be a potent inhibitor for the specific pump in your strain. Test a panel of different EPIs with varying mechanisms of action. |
| Suboptimal EPI concentration | The concentration of the EPI may be too low to effectively inhibit the efflux pump. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain. |
| Degradation or instability of the EPI | Ensure the EPI is properly stored and handled to maintain its activity. Prepare fresh solutions for each experiment. |
Issue 3: I am observing inconsistent results in my erythromycin susceptibility testing.
| Possible Cause | Troubleshooting Steps |
| Variation in inoculum preparation | Inconsistent inoculum density is a major source of variability. Always use a freshly prepared suspension standardized to a 0.5 McFarland standard.[22][23] |
| Improper disk placement or plate inoculation | For disk diffusion assays, ensure disks are placed firmly on the agar surface and that the inoculum is spread evenly.[23] For broth microdilution, ensure proper mixing in each well. |
| Incubation conditions are not standardized | Incubate plates at a consistent temperature (e.g., 35 ± 2°C) and for a standardized duration (e.g., 16-20 hours).[22] For fastidious organisms, ensure appropriate atmospheric conditions (e.g., 5% CO2).[23] |
| Contamination of cultures | A mixed culture will give unreliable and uninterpretable results. Always start with a pure culture, verified by colony morphology and Gram stain. |
| Reader variability in interpreting results | For manual readings of inhibition zones or MICs, have a second person independently read the results to ensure consistency. Use calipers for accurate measurement of zone diameters. |
Data Presentation
Table 1: Common Genes Associated with Erythromycin Resistance
| Resistance Mechanism | Gene(s) | Phenotype | Common in |
| Target Site Modification | erm(A), erm(B), erm(C), erm(TR) | MLSB (inducible or constitutive) | Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes[2][3][5] |
| Drug Efflux | mef(A), mef(E) | M phenotype | Streptococcus pneumoniae, Streptococcus pyogenes[5][7] |
| Drug Efflux | msr(A) | MS phenotype | Staphylococcus aureus[3][24] |
| Ribosomal Mutation | rplD (L4), rplV (L22) | Erythromycin Resistance | Escherichia coli[8][9] |
Table 2: Quality Control Ranges for Erythromycin MIC (µg/mL) as per CLSI Guidelines
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
| Data sourced from CLSI M100 documents.[22] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[22]
-
Prepare Erythromycin Stock Solution: Dissolve erythromycin in a suitable solvent (e.g., ethanol) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Inoculum: From a fresh (18-24 hour) bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculate Plate: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.
Protocol 2: Disk Diffusion (D-Test) for Inducible Clindamycin Resistance
This test identifies inducible MLSB resistance.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Uniformly streak the inoculum onto a Mueller-Hinton agar plate.
-
Place Disks: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk approximately 15-26 mm apart (edge to edge) on the agar surface.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours. For streptococci, incubate in 5% CO2.[5]
-
Interpretation: A blunting of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape, indicates a positive D-test and inducible clindamycin resistance.[5][6]
Visualizations
Caption: Major mechanisms of bacterial resistance to erythromycin.
Caption: Workflow for identifying the mechanism of erythromycin resistance.
Caption: Strategies to counteract different erythromycin resistance mechanisms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Novel Erythromycin Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 4. Three critical regions of the erythromycin resistance methyltransferase, ErmE, are required for function supporting a model for the interaction of Erm family enzymes with substrate rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel mutations in ribosomal proteins L4 and L22 that confer erythromycin resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of efflux pump inhibitors on erythromycin, ciprofloxacin, and tetracycline resistance in Campylobacter spp. isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The effect of combining antibiotics on resistance: A systematic review and meta-analysis [elifesciences.org]
- 15. contagionlive.com [contagionlive.com]
- 16. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Novel strategies for tackling bacterial resistance to antibiotics - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Contribution of two different mechanisms to erythromycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. biotrading.com [biotrading.com]
- 24. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Erythromycin Stability in Culture Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Erythromycin (B1671065) in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Erythromycin solution precipitating when added to the culture medium?
A1: Erythromycin, particularly in its base form or as Erythromycin Stearate, has low solubility in aqueous solutions like cell culture media. Precipitation often occurs when a concentrated stock solution, typically prepared in ethanol (B145695), is added too quickly to the aqueous medium. This rapid change in solvent polarity causes the drug to fall out of solution.
Q2: What is the optimal way to prepare and store an Erythromycin stock solution?
A2: It is recommended to prepare a stock solution of Erythromycin in 95-100% ethanol at a concentration of 10-20 mg/mL. To minimize degradation, store this stock solution in small, single-use aliquots at -20°C for up to one year. Avoid repeated freeze-thaw cycles. If crystallization occurs upon freezing, gently warm the vial and vortex to redissolve the Erythromycin before use.
Q3: What factors can affect the stability of Erythromycin in my culture medium?
A3: The primary factors affecting Erythromycin stability in liquid culture are pH, temperature, and potentially the components of the medium itself.
-
pH: Erythromycin is highly susceptible to degradation in acidic conditions (pH < 7.0) through intramolecular dehydration, leading to the formation of inactive byproducts. While more stable at neutral to slightly alkaline pH, significant degradation can also occur under strongly alkaline conditions.
-
Temperature: Elevated temperatures accelerate the degradation of Erythromycin. Incubating media containing Erythromycin at 37°C for extended periods will result in a loss of potency.
-
Culture Medium Components: The complex mixture of amino acids, vitamins, and salts in culture media can potentially interact with Erythromycin, although specific data on these interactions is limited. The presence of Fetal Bovine Serum (FBS) may also influence its stability and activity.
-
CO2 Environment: The 5% CO2 environment in a standard cell culture incubator helps maintain the pH of the medium, which is crucial for Erythromycin stability. However, some studies suggest that high CO2 concentrations might slightly reduce its antibacterial activity.
Q4: How long is Erythromycin active in my culture medium at 37°C?
Troubleshooting Guides
Issue 1: Reduced or No Antibacterial Effect
-
Possible Cause: Degradation of Erythromycin due to improper storage or prolonged incubation.
-
Solution: Prepare fresh Erythromycin-containing media for each experiment, especially for long-term cultures. Ensure stock solutions are stored correctly and have not expired.
-
-
Possible Cause: Incorrect pH of the culture medium.
-
Solution: Verify the pH of your culture medium after adding all supplements. Standard culture media are typically buffered to a physiological pH (around 7.2-7.4), which is generally suitable for Erythromycin. However, cellular metabolism can alter the local pH over time.
-
-
Possible Cause: Interaction with components in the culture medium.
-
Solution: If you suspect an interaction, consider a pilot study to compare the efficacy of Erythromycin in your specific medium against a simpler balanced salt solution.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Inconsistent preparation of Erythromycin solutions.
-
Solution: Standardize your protocol for preparing Erythromycin stock and working solutions. Ensure it is fully dissolved in the initial solvent before further dilution.
-
-
Possible Cause: Fluctuation in incubator conditions.
-
Solution: Regularly calibrate and monitor your incubator's temperature and CO2 levels to ensure a stable environment.
-
Quantitative Data on Erythromycin Stability
While specific data in cell culture media is limited, the following table summarizes the known effects of pH and temperature on Erythromycin stability in aqueous solutions. Researchers should consider these as guidelines and may need to determine the stability empirically for their specific experimental setup.
| Parameter | Condition | Observation | Citation |
| pH | Acidic (pH < 7.0) | Rapid degradation. | [1] |
| Neutral to Slightly Alkaline (pH 7.0-8.5) | Relatively stable. | [1] | |
| Alkaline (pH > 8.5) | Increased degradation compared to neutral pH. | [2][3] | |
| Temperature | -20°C (in ethanol) | Stock solution stable for up to 1 year. | [4] |
| 4°C | More stable than at higher temperatures. | [5] | |
| 25°C | Degradation observed over weeks to months. | [6] | |
| 37°C | Significant degradation expected over hours to days. | [5] |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution
Materials:
-
Erythromycin powder
-
100% Ethanol (sterile)
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Erythromycin powder.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of 100% ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the tube until the Erythromycin is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessing Erythromycin Stability in Culture Medium
This protocol provides a framework for determining the stability of Erythromycin in your specific culture medium.
Materials:
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine).
-
Erythromycin stock solution.
-
Sterile culture plates or tubes.
-
Incubator (37°C, 5% CO2).
-
Analytical method for Erythromycin quantification (e.g., HPLC, bioassay).
Procedure:
-
Prepare a fresh solution of Erythromycin in your complete culture medium at the desired working concentration.
-
Dispense aliquots of the Erythromycin-containing medium into sterile tubes or wells of a culture plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis.
-
Immediately analyze the concentration of Erythromycin in the collected samples using a validated analytical method.
-
Plot the concentration of Erythromycin versus time to determine its degradation rate and half-life in your specific culture medium.
Visualizations
Caption: Primary degradation pathway of Erythromycin under acidic conditions.
Caption: Workflow for assessing Erythromycin stability in culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
Troubleshooting poor Erythromycin solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Erythromycin solubility for in vitro experiments.
Troubleshooting Guide: Poor Erythromycin Solubility
Issue: Precipitate forms when adding Erythromycin stock solution to aqueous cell culture media.
Cause:
Erythromycin base is poorly soluble in water.[1][2] When a concentrated stock solution, typically prepared in a water-miscible organic solvent like ethanol (B145695) or DMSO, is added to an aqueous medium, the abrupt change in solvent polarity causes the Erythromycin to precipitate out of solution.[3]
Solutions:
Follow this step-by-step guide to prevent precipitation:
-
Optimize Stock Solution Preparation:
-
Prepare a stock solution of Erythromycin in an appropriate organic solvent such as ethanol, DMSO, or dimethyl formamide (B127407) (DMF).[4]
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve Erythromycin in ethanol.[4]
-
-
Control the Addition Process:
-
Warm the cell culture medium to 37°C before adding the Erythromycin stock solution.[3]
-
While gently swirling or vortexing the medium, add the stock solution drop-wise and slowly.[3] This gradual introduction helps to disperse the drug and prevent localized high concentrations that lead to precipitation.
-
-
Consider a Step-wise Dilution:
-
Instead of adding the highly concentrated stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media first. Then, add this intermediate dilution to the final volume.
-
-
Verify the pH of the Final Solution:
-
Use a More Soluble Salt Form:
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution
This protocol describes the preparation of a 10 mg/mL Erythromycin stock solution in ethanol.
Materials:
-
Erythromycin powder
-
100% Ethanol
-
Sterile conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Erythromycin powder.
-
Add the appropriate volume of 100% ethanol to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the Erythromycin powder is completely dissolved.[3]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, tightly capped vial.[7]
-
Store the stock solution in aliquots at -20°C for up to one year.[3][8]
-
Note: Crystallization may occur upon freezing. If so, gently warm the solution and vortex to redissolve before use.[3]
-
Protocol 2: Dilution of Erythromycin Stock Solution into Cell Culture Media
This protocol outlines the procedure for diluting the Erythromycin stock solution into the cell culture medium to a final working concentration.
Materials:
-
Erythromycin stock solution (10 mg/mL)
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Determine the required volume of the Erythromycin stock solution to achieve the desired final concentration in your cell culture medium. The typical working concentration ranges from 20 µg/mL to 100 mg/L.[3]
-
Gently swirl or vortex the pre-warmed cell culture medium.
-
While the medium is being mixed, add the calculated volume of the Erythromycin stock solution drop-by-drop.[3]
-
Continue to swirl the medium for a few seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Data Presentation
Table 1: Solubility of Erythromycin in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [4] |
| DMSO | ~15 mg/mL | [4] |
| Dimethyl formamide (DMF) | ~15 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4] |
| Water | 2 mg/mL | |
| 2 M HCl | 50 mg/mL |
Table 2: Stability of Erythromycin Solutions
| Solution | Storage Temperature | Stability | Reference |
| Stock solutions | 2-8°C | Stable | [7] |
| Stock solutions in 2M HCl or ethanol | 37°C | Stable for 3 days | |
| Reconstituted Erythromycin Lactobionate (50 mg/mL) | 2-8°C (refrigerated) | 2 weeks | [5] |
| Reconstituted Erythromycin Lactobionate (50 mg/mL) | Room temperature | 24 hours | [5] |
| Diluted Erythromycin Lactobionate in piggyback vials | 2-8°C (refrigerated) | 24 hours | [5] |
| Diluted Erythromycin Lactobionate in piggyback vials | Room temperature | 8 hours | [5] |
| Frozen reconstituted Erythromycin Lactobionate | -20°C to -10°C | 30 days | [5] |
Mandatory Visualizations
Caption: Workflow for preparing Erythromycin solutions for in vitro experiments.
Caption: Logical steps for troubleshooting Erythromycin precipitation.
Caption: Simplified signaling pathway for Erythromycin's antibacterial action.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare an Erythromycin stock solution?
A1: Ethanol is a highly recommended solvent as it provides good solubility for Erythromycin (~30 mg/mL) and is compatible with most cell culture applications.[4] DMSO and DMF are also suitable alternatives with a solubility of approximately 15 mg/mL.[4]
Q2: My Erythromycin precipitated in the cell culture medium. Can I still use it?
A2: It is not recommended to use a medium with precipitated Erythromycin. The precipitate indicates that the drug is not fully dissolved, leading to an unknown and non-uniform final concentration in your experiment, which will affect the accuracy and reproducibility of your results.
Q3: What is the recommended working concentration of Erythromycin in cell culture?
A3: The typical working concentration for Erythromycin in cell culture applications to prevent bacterial contamination ranges from 50 to 200 mg/L (µg/mL).[9]
Q4: How should I store my Erythromycin stock solution?
A4: Erythromycin stock solutions should be stored in sterile, airtight containers at -20°C for long-term storage (up to a year).[3][8] For short-term storage, 2-8°C is acceptable.[7]
Q5: Why is the pH of the medium important for Erythromycin stability?
A5: Erythromycin is unstable in acidic conditions (pH < 5.5) and degrades rapidly, losing its antibacterial potency.[5][6] Its stability is optimal in a pH range of 6-8.[5] Therefore, maintaining the correct pH of your final solution is crucial for the efficacy of the antibiotic.
Q6: Are there more water-soluble alternatives to Erythromycin base?
A6: Yes, if you continue to face solubility issues, consider using Erythromycin salts such as Erythromycin Lactobionate or Erythromycin Gluceptate.[3] These are designed for better water solubility and are less prone to precipitation in aqueous solutions.[3]
References
- 1. farma.com.ro [farma.com.ro]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. Erythromycin Stock Solution [novoprolabs.com]
- 9. benchchem.com [benchchem.com]
Identifying and mitigating Erythromycin degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the degradation of Erythromycin (B1671065) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Erythromycin degradation in aqueous solutions?
Erythromycin is highly susceptible to degradation in acidic environments.[1][2][3][4] The acidic conditions catalyze an intramolecular cyclization reaction, leading to the formation of biologically inactive degradation products.[4] This acid sensitivity is a major drawback of the antibiotic.[1][2][3]
Q2: What is the main degradation pathway for Erythromycin in an acidic solution?
Under acidic conditions, Erythromycin A undergoes a series of intramolecular reactions. It can form an inactive 6,9-hemiketal intermediate, which then can establish an equilibrium with erythromycin A enol ether and anhydroerythromycin A.[5] Another key degradation pathway involves the slow loss of the cladinose (B132029) sugar from the Erythromycin molecule.[1][2]
Q3: What are the key factors that influence the rate of Erythromycin degradation?
The primary factors influencing Erythromycin stability in solution are:
-
pH: This is the most critical factor. Erythromycin degrades rapidly in acidic conditions (pH below 7.0) and is also susceptible to base-catalyzed hydrolysis in strongly alkaline conditions.[5][6][7]
-
Temperature: Elevated temperatures can accelerate the degradation process.[8][9]
-
Solvent: The presence of water is crucial for the hydrolytic degradation pathways.[6] The choice of buffer species can also influence the degradation rate.[8]
-
Light: Photodegradation can also occur, with the fastest rate observed around neutral pH.[10]
Q4: At what pH is Erythromycin most stable?
Erythromycin in an aqueous solution exhibits its maximum stability in the neutral to slightly alkaline pH range, typically around pH 7.0-8.5.[7]
Q5: What are the common degradation products of Erythromycin A?
The most frequently cited degradation products, particularly under acidic stress, are anhydroerythromycin A and erythromycin A enol ether.[5][7] Other related substances, such as Erythromycin B and C, and various impurities can also be observed, especially under forced degradation conditions.[9][11]
Troubleshooting Guide
Q6: My Erythromycin solution has lost its antibacterial potency. What is the likely cause?
A loss of antibacterial activity is a strong indicator of chemical degradation. The primary degradation products of Erythromycin, such as anhydroerythromycin A, are biologically inactive.[2][4] This degradation is most likely due to the solution's pH becoming acidic over time or exposure to high temperatures.
Q7: I am observing unexpected peaks in my HPLC analysis of an Erythromycin sample. Could these be degradation products?
Yes, it is highly probable. The appearance of new peaks, especially those eluting at different retention times than the parent Erythromycin A peak, often corresponds to degradation products.[11][12] Anhydroerythromycin A is a commonly identified degradation product in such analyses.[7] To confirm, you can perform forced degradation studies (e.g., by intentionally exposing a sample to acid) and compare the resulting chromatograms.[12]
Q8: How can I prepare a more stable Erythromycin solution for my experiments?
To enhance stability, consider the following:
-
pH Control: Prepare your solution using a buffer system that maintains a pH between 7.0 and 8.5. A phosphate (B84403) or Tris-HCl buffer can be suitable.[5]
-
Solvent Choice: For certain applications, using a co-solvent like dimethyl isosorbide (B1672297) instead of water can significantly improve stability.[6]
-
Storage Conditions: Store the solution refrigerated (2-8 °C) and protected from light to minimize both temperature-dependent and photodegradation.[13] Stock solutions of Erythromycin should be kept refrigerated.
-
Fresh Preparation: Whenever possible, prepare the Erythromycin solution fresh before use to ensure potency.
Quantitative Data on Erythromycin Degradation
The rate of Erythromycin degradation is highly dependent on the specific conditions of the solution.
Table 1: Influence of pH on Erythromycin Photodegradation
| pH | First-Order Kinetic Rate Constant (min⁻¹) | Observation |
| 3 | 0.10 | Slowest degradation |
| 7 | 0.59 | Fastest degradation, complete removal in 10 mins |
| 9 | 0.21 | Moderate degradation |
Data adapted from a study on the photo-induced degradation of Erythromycin A.[10]
Table 2: Stability of Erythromycin A under Accelerated Storage Conditions
| Storage Temperature | Storage Duration (Months) | % Erythromycin A (Relative to -20°C control) | % Total Impurities |
| 25°C | 6 | ~100% | No significant change |
| 40°C | 6 | Slight Decrease | Increased |
| 50°C | 6 | Slight Decrease | ~8.1% (from 6.7% at -20°C) |
Data adapted from an accelerated stability study on a proposed WHO International Standard for Erythromycin.[9]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Erythromycin and its Degradation Products
This protocol provides a general framework for the chromatographic separation of Erythromycin A from its common degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.
-
Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm) is commonly used.[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typical. For example:
-
Mobile Phase A: 0.4% ammonium (B1175870) hydroxide (B78521) in water.[11]
-
Mobile Phase B: Methanol.[11]
-
The specific gradient program should be optimized to achieve good separation.
-
-
Detection: UV detection at 215 nm is suitable for quantifying Erythromycin and its related substances.[11]
-
Sample Preparation: Dissolve the Erythromycin sample in the mobile phase or a suitable solvent. Filter the sample through a 0.2 µm filter before injection.[13]
-
Analysis: Inject the sample and monitor the chromatogram for the main Erythromycin peak and any additional peaks corresponding to impurities or degradation products.[12]
Protocol 2: Forced Degradation Study
This study helps in identifying potential degradation products and understanding the stability of Erythromycin under stress conditions.
-
Acid Degradation: Dissolve a known concentration of Erythromycin in a dilute acid solution (e.g., 1N HCl) and store at room temperature for a specified period (e.g., one week).[12]
-
Base Degradation: Dissolve Erythromycin in a dilute base solution (e.g., 0.1N NaOH) and monitor over time.
-
Oxidative Degradation: Treat the Erythromycin solution with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Store the Erythromycin solution (in a neutral buffer) at an elevated temperature (e.g., 50°C) for several days.[9]
-
Photodegradation: Expose the Erythromycin solution to a UV light source.
-
Analysis: After the stress period, neutralize the acidic and basic samples.[12] Analyze all samples using a validated stability-indicating method, such as the HPLC method described above, to identify and quantify the degradation products formed.[11]
Visualizations
Caption: Acid-catalyzed degradation pathways of Erythromycin A.
Caption: Troubleshooting workflow for Erythromycin degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Erythromycin and Cell Signaling Pathways
Welcome to the technical support center for researchers investigating the effects of erythromycin (B1671065) on cell signaling pathways. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary cell signaling pathways known to be affected by erythromycin?
A1: Erythromycin, a macrolide antibiotic, has been shown to exert immunomodulatory and anti-inflammatory effects by interfering with several key intracellular signaling pathways. The most well-documented pathways include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Erythromycin can inhibit the activation of NF-κB, a critical regulator of inflammatory responses.[1][2][3][4] This inhibition often occurs downstream of the degradation of IκBα, an inhibitor of NF-κB.[1][3][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Erythromycin has been observed to suppress the Extracellular signal-regulated kinase (ERK)/MAPK signaling pathway.[6][7] This interference can lead to reduced cell proliferation and increased apoptosis.[6] Specifically, it can downregulate the phosphorylation of MEK1 and ERK1.[6]
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: Studies have indicated that erythromycin can inhibit the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and inflammation.[8][9] This inhibition can contribute to restoring corticosteroid sensitivity in certain contexts.[8]
Q2: Is the anti-inflammatory effect of erythromycin dependent on its antibacterial activity?
A2: No, the anti-inflammatory and immunomodulatory effects of erythromycin are largely independent of its antibacterial properties.[1][3] Studies have utilized erythromycin derivatives that lack antibacterial action but still demonstrate the ability to suppress inflammatory pathways like NF-κB.[1][3] This indicates that the drug possesses distinct mechanisms for its different therapeutic effects.
Q3: At what concentrations is erythromycin typically effective for modulating signaling pathways in vitro?
A3: The effective concentration of erythromycin for observing effects on signaling pathways in cell culture can vary depending on the cell type and the specific pathway being investigated. However, many studies report effects in the micromolar (µM) range. For instance, concentrations between 1 µM and 100 µM have been shown to be effective.[2][4][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of NF-κB activation observed.
Possible Cause 1: Incorrect timing of erythromycin treatment.
-
Suggestion: The pre-incubation time with erythromycin is critical. Most protocols recommend pre-treating cells with erythromycin for a significant period (e.g., 24 hours) before stimulation with an inflammatory agent like TNF-α.[1] This allows for sufficient time for the drug to exert its effects on the cellular machinery.
Possible Cause 2: Point of intervention in the NF-κB pathway is misunderstood.
-
Suggestion: Erythromycin often acts downstream of IκBα degradation.[1][3][5] Therefore, if you are assessing IκBα degradation as your primary readout for NF-κB activation, you may not see an effect. Focus your analysis on downstream events such as the nuclear translocation of NF-κB subunits (e.g., p65) or the expression of NF-κB target genes (e.g., IL-8).[1][2]
Possible Cause 3: Cell type variability.
-
Suggestion: The effects of erythromycin can be cell-type specific. Ensure that the cell line you are using is responsive to erythromycin's immunomodulatory effects. Bronchial epithelial cells and certain immune cells like T-cells have been shown to be responsive.[1][2]
Problem 2: High cell toxicity or off-target effects observed.
Possible Cause 1: Erythromycin concentration is too high.
-
Suggestion: High concentrations of erythromycin can lead to cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line and experimental duration.[10]
Possible Cause 2: Solvent-related toxicity.
-
Suggestion: Erythromycin is often dissolved in solvents like ethanol (B145695) or DMSO.[10] Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells. Always include a vehicle control (medium with the solvent alone) in your experiments.[10]
Possible Cause 3: Interaction with other components in the culture medium.
-
Suggestion: While less common, interactions with serum proteins or other media components could potentially alter the effective concentration or activity of erythromycin. Ensure consistent media composition across all experiments.
Problem 3: Difficulty in detecting changes in MAPK pathway phosphorylation.
Possible Cause 1: Suboptimal sample preparation for Western blotting.
-
Suggestion: Phosphorylation events are often transient. It is crucial to lyse the cells quickly on ice at the end of the stimulation period using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins like MEK1 and ERK1.
Possible Cause 2: Incorrect antibody selection or concentration.
-
Suggestion: Use validated antibodies specific for the phosphorylated forms of your target proteins (e.g., phospho-MEK1, phospho-ERK1). Optimize the antibody concentration to achieve a good signal-to-noise ratio.
Possible Cause 3: Timing of analysis is not optimal.
-
Suggestion: Perform a time-course experiment to determine the peak phosphorylation of your target proteins after stimulation. Analyzing a single, potentially suboptimal, time point may lead to missing the effect of erythromycin.
Data Presentation
Table 1: Summary of Erythromycin's Effects on Key Signaling Molecules
| Pathway | Target Molecule | Observed Effect of Erythromycin | Cell Type(s) | Reported Concentration Range | Reference(s) |
| NF-κB | NF-κB DNA Binding | Inhibition | T-cells, Bronchial Epithelial Cells | 10⁻⁷ to 10⁻⁵ M | [1][2] |
| IL-8 Expression | Inhibition | T-cells, Bronchial Epithelial Cells | >10⁻⁶ M | [1][2] | |
| IκBα Degradation | No significant effect | Bronchial Epithelial Cells | 10⁻⁶ M | [1] | |
| MAPK | p-MEK1 Expression | Downregulation | Nasal Polyp-Derived Cells | 100 µM | [6] |
| p-ERK1 Expression | Downregulation | Nasal Polyp-Derived Cells | 100 µM | [6] | |
| Cell Proliferation | Inhibition | Nasal Polyp-Derived Cells | Dose-dependent | [6] | |
| PI3K/Akt | PI3K/Akt Pathway | Suppression | Mononuclear Cells | Not specified | [8] |
| Glucocorticoid Receptor | Increased Expression | Macrophages | Not specified | [8] |
Experimental Protocols
Protocol 1: Assessing NF-κB Activation using Electrophoretic Mobility Shift Assay (EMSA)
This protocol is a generalized procedure based on methodologies described in the literature.[1][2]
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial cells or Jurkat T-cells at an appropriate density.
-
Pre-treat cells with desired concentrations of erythromycin (e.g., 10⁻⁷ to 10⁻⁵ M) for 24 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α or PMA plus ionomycin) for a predetermined time (e.g., 30-60 minutes).
-
-
Nuclear Extract Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., Bradford or BCA).
-
-
EMSA Reaction:
-
Prepare a binding reaction mixture containing the nuclear extract, a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe with a consensus NF-κB binding site, and a non-specific competitor DNA (e.g., poly(dI-dC)).
-
Incubate the reaction on ice.
-
-
Electrophoresis and Visualization:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands corresponding to the NF-κB-DNA complexes.
-
Protocol 2: Evaluating MAPK Pathway Inhibition by Western Blotting
This protocol is a generalized procedure based on methodologies described in the literature.[6]
-
Cell Culture and Treatment:
-
Culture nasal polyp-derived cells or another suitable cell line.
-
Treat the cells with erythromycin (e.g., 100 µM) for the desired duration.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of MEK1 and ERK1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Erythromycin's interference with the NF-κB signaling pathway.
Caption: Erythromycin's inhibitory effect on the ERK/MAPK signaling pathway.
Caption: A logical workflow for troubleshooting erythromycin experiments.
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation | Semantic Scholar [semanticscholar.org]
- 6. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteogenomic verifies targets underlying erythromycin alleviate neutrophil extracellular traps-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Erythromycin's Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the off-target effects of Erythromycin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Erythromycin in mammalian cell culture?
A1: The most well-documented off-target effects of Erythromycin in mammalian cells are:
-
Cardiotoxicity: Primarily through the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT prolongation in vivo. This is a critical consideration in cardiac safety studies.
-
Mitochondrial Dysfunction: Erythromycin can impair mitochondrial function, leading to decreased cell proliferation, increased production of reactive oxygen species (ROS), and altered cellular metabolism.
-
Autophagy Inhibition: Erythromycin and other macrolides can block autophagic flux, which is the process of degradation and recycling of cellular components. This can sensitize cells to other stressors and interfere with experiments studying cellular homeostasis.
Q2: At what concentrations are these off-target effects typically observed?
A2: Off-target effects are concentration-dependent. While the antibacterial effective concentration is typically low, the concentrations at which off-target effects are observed in mammalian cells can vary. For example, hERG channel inhibition can occur at clinically relevant concentrations. It is crucial to perform a dose-response curve for your specific cell line and experimental endpoint.
Q3: Can I use Erythromycin for routine contamination prevention in my cell cultures?
A3: While Erythromycin is effective against certain bacteria, its potential for off-target effects makes it less ideal for routine, long-term use in cell culture compared to other antibiotics like penicillin-streptomycin. If you are not studying processes potentially affected by Erythromycin (e.g., cardiac ion channel function, mitochondrial respiration, or autophagy), and have validated its use in your specific cell line, it may be acceptable for short-term applications. However, for routine prevention of contamination, broader-spectrum antibiotics with fewer known off-target effects on mammalian cells are generally recommended.
Q4: Are there alternatives to Erythromycin for preventing bacterial contamination?
A4: Yes, several alternatives are commonly used in cell culture. The choice of antibiotic should be guided by the potential contaminants and the sensitivity of your cell line. See the "Alternatives to Erythromycin" section for a detailed comparison.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
Possible Cause: Your cells may be experiencing mitochondrial dysfunction or other cytotoxic effects induced by Erythromycin.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a cytotoxicity assay, such as the LDH assay, to quantify cell death.
-
Assess Mitochondrial Health: Use an assay to measure mitochondrial membrane potential (e.g., JC-1 staining) to determine if mitochondrial function is compromised.
-
Dose-Response Analysis: If not already done, perform a dose-response experiment to find the lowest effective concentration of Erythromycin that prevents contamination without causing significant cytotoxicity in your specific cell line.
-
Consider Co-treatment with an Antioxidant: To mitigate mitochondrial-induced oxidative stress, consider co-treating your cells with an antioxidant like N-acetyl-L-cysteine (NAC). This has been shown to alleviate antibiotic-induced mitochondrial damage.[1]
-
Switch to an Alternative Antibiotic: If cytotoxicity persists even at low concentrations, consider using an alternative antibiotic with a different mechanism of action and lower potential for mitochondrial toxicity.
Issue 2: Altered Cellular Signaling or Unexpected Experimental Results
Possible Cause: Erythromycin may be interfering with specific signaling pathways in your cells, such as autophagy or ion channel function.
Troubleshooting Steps:
-
Review the Literature: Check if your signaling pathway of interest is known to be affected by macrolide antibiotics.
-
Assess Autophagy: If you suspect autophagy inhibition, perform an autophagy flux assay by measuring LC3-II levels via Western blot in the presence and absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1). An accumulation of LC3-II in the presence of the inhibitor indicates a blockage in autophagic flux.
-
Evaluate Ion Channel Activity: If working with electrophysiologically active cells (e.g., cardiomyocytes, neurons), consider that Erythromycin can block potassium channels. If your experimental readouts could be affected by changes in membrane potential, this is a critical point to investigate.
-
Include Proper Controls:
-
Vehicle Control: Always include a control group of cells treated with the same vehicle used to dissolve the Erythromycin.
-
Antibiotic-Free Control: If possible, maintain a parallel culture without any antibiotics to ensure that the observed effects are not due to the antibiotic itself.
-
-
Use an Alternative Antibiotic: Switch to an antibiotic with a different mechanism of action that is less likely to interfere with your specific pathway of interest.
Data Presentation: Quantitative Off-Target Effects of Erythromycin
| Parameter | Cell Type/System | IC50 / Effective Concentration | Reference(s) |
| hERG Potassium Channel Blockade | HEK 293 cells stably transfected with hERG | IC50: 38.9 +/- 1.2 µM | [2] |
| Kv1.5 Potassium Channel Blockade | Human embryonic kidney cells stably expressing Kv1.5 | IC50: 2.6 x 10⁻⁵ M (26 µM) | [3] |
| Mitochondrial Dysfunction (Increased Lactate Production) | Primary Human Osteoblasts | Increased at 25 µg/ml (approx. 34 µM) | [4] |
| Cytotoxicity (LDH Release) | T84 (Human intestinal epithelial cells) | Increased LDH release observed at 0.3 - 300 µg/mL | [5] |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a general method for quantifying Erythromycin-induced cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
96-well flat-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Erythromycin stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Add 50 µL of medium containing various concentrations of Erythromycin to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours).
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm should be subtracted to remove background.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 2: JC-1 Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye JC-1 to assess mitochondrial health by measuring changes in mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells cultured in appropriate plates or dishes
-
Erythromycin
-
JC-1 staining solution (commercially available)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Erythromycin for the appropriate duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, warm culture medium containing JC-1 (typically at a final concentration of 2-10 µM) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.
-
Flow Cytometry: Trypsinize and collect the cells. Resuspend in PBS and analyze using a flow cytometer with appropriate laser and filter settings to detect red and green fluorescence.
-
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and dysfunction.
Protocol 3: Autophagy Flux Assay (LC3-II Western Blot)
This protocol measures autophagic flux by detecting the levels of LC3-II, a protein associated with autophagosome membranes.
Materials:
-
Cells cultured in appropriate plates
-
Erythromycin
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat cells with Erythromycin at the desired concentration and for the desired time.
-
For the last 2-4 hours of the Erythromycin treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Include four experimental groups: Untreated, Erythromycin alone, Lysosomal inhibitor alone, and Erythromycin + Lysosomal inhibitor.
-
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Two bands will be visible for LC3: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Quantify the intensity of the LC3-II band. An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates active autophagic flux. If Erythromycin treatment leads to an accumulation of LC3-II even without the lysosomal inhibitor, it suggests a blockage of autophagic flux.
-
Prevention Strategies
Optimize Erythromycin Concentration
-
Perform a Dose-Response Curve: Before starting your experiments, determine the minimal inhibitory concentration (MIC) of Erythromycin for your specific bacterial contaminants and the maximal non-toxic concentration for your cell line. Use the lowest effective concentration to minimize off-target effects.
Consider Co-treatment with Protective Agents
-
Antioxidants for Mitochondrial Protection: If you observe signs of mitochondrial dysfunction, co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) may mitigate these effects without compromising the antibacterial activity of Erythromycin.[1]
Implement Rigorous Aseptic Technique
-
The best way to avoid off-target effects from antibiotics is to not need them. Strict aseptic technique can significantly reduce the risk of contamination, making the routine use of antibiotics unnecessary.
Use Modified Formulations (if applicable)
-
Research is ongoing into developing Erythromycin formulations with improved stability and targeted delivery, which may reduce systemic off-target effects.[4][5][6][7][8] While not always practical for standard cell culture, being aware of these developments can be beneficial for specific applications.
Alternatives to Erythromycin
| Antibiotic/Antimicrobial | Spectrum of Activity | Recommended Working Concentration | Potential Off-Target Effects/Considerations |
| Penicillin-Streptomycin (Pen-Strep) | Gram-positive (Penicillin) and Gram-negative (Streptomycin) bacteria.[3][9] | 50-100 U/mL Penicillin and 50-100 µg/mL Streptomycin. | Can alter gene expression and cellular metabolism in some cell lines.[10] May mask low-level contamination and promote antibiotic resistance with long-term use.[11] |
| Gentamicin | Broad-spectrum against Gram-positive and Gram-negative bacteria.[2][12] | 50 µg/mL.[2][12][13] | Generally non-toxic to mammalian cells at recommended concentrations.[2] High concentrations can cause cytotoxicity.[14] |
| Ciprofloxacin | Broad-spectrum, particularly effective against Mycoplasma. | 5-10 µg/mL | Can inhibit proliferation and affect the cell cycle in some cancer cell lines.[15] Its use should be carefully considered in cancer research.[16] |
| Normocin™ | Gram-positive and Gram-negative bacteria, Mycoplasma, and fungi.[17][18] | 100 µg/mL.[17] | A combination of three antibiotics that provides broad-spectrum protection and is reported to be non-toxic to treated cells.[17][18] |
| Plasmocin™ | Specifically for Mycoplasma elimination and prevention. | Prophylactic: 2.5 µg/mL. Treatment: 25 µg/mL. | A combination of two antibiotics effective against both extracellular and intracellular Mycoplasma. |
Visualizations
Caption: Major off-target signaling pathways affected by Erythromycin.
Caption: A logical workflow for troubleshooting Erythromycin's off-target effects.
Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
References
- 1. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentamicin | Applied Biological Materials Inc. [abmgood.com]
- 3. Pen-Strep - Wikipedia [en.wikipedia.org]
- 4. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erythromycin Formulations-A Journey to Advanced Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Gentamicin (50 mg/mL) 10 x 10 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 14. Gentamicin as a bactericidal antibiotic in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. invivogen.com [invivogen.com]
- 18. ibiantech.com [ibiantech.com]
Adjusting Erythromycin concentration for different bacterial strains
Welcome to the Technical Support Center for Erythromycin (B1671065) Susceptibility Testing. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on adjusting erythromycin concentrations for different bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the Minimum Inhibitory Concentration (MIC) and why is it important for erythromycin?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent, in this case, erythromycin, that prevents the visible growth of a microorganism after a specific incubation period.[1][2] Determining the MIC is crucial for several reasons:
-
It helps in assessing the susceptibility or resistance of a particular bacterial strain to erythromycin.[3]
-
It provides essential data for monitoring the development of antibiotic resistance.[1]
-
It is a key parameter in the development of new antimicrobial drugs.[1]
Q2: How do I interpret the MIC value for erythromycin?
A2: The determined MIC value must be compared with established clinical breakpoints to categorize a bacterial strain as Susceptible (S), Intermediate (I), or Resistant (R).[3][4]
-
Susceptible (S): There is a high likelihood of therapeutic success using a standard dosage regimen.[3][4]
-
Intermediate (I): The organism's susceptibility is borderline. Therapeutic success may be achieved in body sites where the drug is physiologically concentrated or when a higher dose can be used safely.[4][5] This category also serves as a buffer to prevent minor technical variations from causing major interpretation errors.[4]
-
Resistant (R): Treatment with erythromycin is likely to fail, even at the highest safe dosages.[4]
These breakpoints are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]
Q3: Are there different MIC ranges for different bacterial species?
A3: Yes, the susceptibility to erythromycin varies significantly among different bacterial species and even among strains of the same species.[2] For example, Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae are generally more susceptible to erythromycin than Gram-negative bacteria such as Escherichia coli, which often exhibit high rates of resistance.[6][7] It is essential to determine the MIC for each specific isolate being tested.
Q4: What are the standard methods for determining the MIC of erythromycin?
A4: The two primary reference methods for determining the MIC of erythromycin are broth dilution and agar (B569324) dilution.[8]
-
Broth Dilution: This method involves preparing a series of two-fold dilutions of erythromycin in a liquid growth medium in a 96-well microtiter plate.[1] Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of erythromycin that completely inhibits visible growth after incubation.[1]
-
Agar Dilution: In this method, varying concentrations of erythromycin are incorporated into an agar medium.[8] The surface of the agar is then spot-inoculated with a standardized bacterial suspension.[1] The MIC is the lowest concentration of erythromycin that prevents the visible growth of the bacteria on the agar.[1]
Gradient strip tests, which combine elements of disk diffusion and dilution methods, are also commonly used to determine the MIC.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during erythromycin susceptibility testing.
Problem 1: Inconsistent or Unexpected MIC Results
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test.[1] |
| Improper Preparation of Erythromycin Stock Solution | Erythromycin stearate (B1226849) is practically insoluble in water. Prepare stock solutions in a suitable solvent like ethanol (B145695) or acetone (B3395972) before making serial dilutions in the broth medium.[1] |
| Media Composition Issues | The antibacterial activity of erythromycin is enhanced in alkaline conditions.[1] Ensure the pH of the Mueller-Hinton medium is within the recommended range. The composition of the medium can affect the growth rate of the organism and the activity of the antibiotic.[8] |
| Incorrect Incubation Conditions | Incubate plates at 35 ± 2°C for 16-20 hours in ambient air.[1] For fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere enriched with 5% CO₂ may be required.[10] |
| Contamination | Always include a negative control (broth only) and a positive control (broth and inoculum, no antibiotic) to check for contamination and ensure proper bacterial growth.[1] |
Problem 2: Difficulty in Reading MIC Endpoints
| Possible Cause | Troubleshooting Step |
| Trailing Growth | For some antibiotics, a faint haze or a small button of growth may be observed at the bottom of the well. For bacteriostatic antibiotics like erythromycin, this can sometimes be disregarded when determining the MIC against Gram-positive bacteria.[3] Refer to CLSI or EUCAST guidelines for specific reading instructions. |
| Skipped Wells | This phenomenon, where growth appears in a well with a higher antibiotic concentration than a well showing no growth, can indicate contamination or errors in the dilution process. The experiment should be repeated. |
| Pinpoint Colonies | The growth of 1-2 colonies or a faint haze is generally disregarded in the agar dilution method.[3] |
Data Presentation
Table 1: CLSI Quality Control Ranges for Erythromycin MIC (µg/mL)
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
Data sourced from CLSI M100 documents.[1]
Experimental Protocols
Detailed Protocol: Broth Microdilution for Erythromycin MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Erythromycin Stock Solution:
- Due to its poor water solubility, dissolve erythromycin stearate in a suitable solvent such as ethanol or acetone to create a high-concentration stock solution.[1]
- Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock for serial dilutions.
2. Preparation of Serial Dilutions:
- In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin working stock solution in CAMHB to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).[1]
- Ensure each well contains the same final volume after adding the bacterial inoculum.
3. Inoculum Preparation:
- From a fresh (18-24 hour) bacterial culture on an appropriate agar plate, suspend several colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
4. Inoculation of the Microtiter Plate:
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
- Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[1]
5. Incubation:
- Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
6. Reading the MIC:
- The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.[1] This can be determined by visual inspection or using a plate reader.
Mandatory Visualization
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. idexx.dk [idexx.dk]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. idexx.com [idexx.com]
- 6. researchgate.net [researchgate.net]
- 7. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liofilchem.net [liofilchem.net]
- 10. biotrading.com [biotrading.com]
Technical Support Center: Troubleshooting Erythromycin Stock Solution Contamination
Welcome to the technical support center for Erythromycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered with Erythromycin stock solutions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Erythromycin stock solution appears cloudy or has visible particles. What could be the cause?
A1: Cloudiness or particulate matter in your Erythromycin stock solution can be attributed to several factors:
-
Precipitation: Erythromycin, particularly Erythromycin Stearate, has low solubility in aqueous solutions.[1] When an ethanol-based stock is added to an aqueous medium, the rapid change in solvent polarity can cause the drug to precipitate out of solution.[1] Crystallization may also occur when the stock solution is stored at low temperatures; this can often be resolved by gentle warming and vortexing to redissolve the crystals.[1]
-
Microbial Contamination: The presence of bacteria, yeast, or fungi can cause turbidity in the solution. This is often due to non-sterile technique during preparation or handling.
-
Chemical Degradation: Erythromycin is susceptible to degradation, especially in acidic conditions, which could potentially lead to the formation of insoluble byproducts.[2][3]
Q2: What are the common sources of microbial contamination in Erythromycin stock solutions?
A2: Microbial contamination typically arises from procedural errors during preparation and handling. Common sources include:
-
Use of non-sterile equipment (e.g., flasks, stir bars, weighing boats).
-
Contaminated solvents or Erythromycin powder.
-
Improper aseptic technique, such as working outside of a laminar flow hood.[4]
-
Airborne contaminants from the laboratory environment.[5]
-
Cross-contamination from other cultures or reagents.[4]
Q3: How can I prevent contamination of my Erythromycin stock solution?
A3: To prevent contamination, adhere to strict aseptic techniques:
-
Prepare the stock solution in a laminar flow hood or biological safety cabinet.[4]
-
Use sterile containers, spatulas, and magnetic stir bars.
-
Filter-sterilize the solution using a 0.22 µm syringe filter compatible with your solvent (e.g., ethanol-compatible filters).[2][6] Note that some sources advise against filter sterilizing ethanol (B145695) solutions as the solvent may dissolve the filter membrane.[7] In such cases, preparing the solution with sterile-filtered ethanol under aseptic conditions is crucial.
-
Aliquot the stock solution into smaller, single-use volumes to minimize the risk of contaminating the entire stock with repeated use.[2]
-
Store aliquots at the recommended temperature, typically -20°C, in the dark.[8][9]
Q4: My experiment is not showing the expected results (e.g., no bacterial inhibition). Could my Erythromycin stock be the problem?
A4: Yes, a faulty stock solution is a likely culprit. Potential issues include:
-
Degradation: Erythromycin can lose its activity if stored improperly or for an extended period. It is unstable in acidic conditions and can also degrade at elevated temperatures.[3][10] Solutions are stable at 37°C for only about 3 days.[11]
-
Incorrect Concentration: Errors in weighing the powder or calculating the dilution can lead to a stock solution that is too weak.
-
Contamination: A contaminated stock solution might contain microbes that are resistant to Erythromycin or that degrade the antibiotic.
-
Precipitation: If the Erythromycin has precipitated out of the working solution, its effective concentration will be lower than intended.[1]
Q5: What is the recommended solvent and storage condition for Erythromycin stock solutions?
A5: The recommended solvent is typically anhydrous or absolute ethanol (≥99.5%).[2][7] Stock solutions are generally prepared at a concentration of 10-50 mg/mL.[2][7] For long-term storage, aliquots should be kept at -20°C for up to one year.[1][8] Some protocols also mention storage at 2-8°C, but long-term stability is greater at -20°C.[12] Aqueous solutions of Erythromycin are not recommended for storage for more than one day.[13]
Troubleshooting Guides
Issue 1: Visible Contamination (Cloudiness, Particles, Color Change)
This guide will help you identify and address visible contamination in your Erythromycin stock solution.
Diagram: Troubleshooting Visible Contamination
Caption: Troubleshooting workflow for visible contamination.
Issue 2: Experiment Failure (Lack of Efficacy)
If your experiments are failing and you suspect the Erythromycin stock solution, follow this guide.
Diagram: Troubleshooting Experiment Failure
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. corning.com [corning.com]
- 6. Regions | Medisca [medisca.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Erythromycin Stock Solution [novoprolabs.com]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. cdn.who.int [cdn.who.int]
- 11. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 12. himedialabs.com [himedialabs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Inactivation of Erythromycin by Acidic pH in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with erythromycin (B1671065) inactivation due to acidic pH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of erythromycin inactivation at acidic pH?
Erythromycin is highly sensitive to acidic conditions and undergoes rapid degradation.[1][2] The primary mechanism of inactivation is not a simple hydrolysis, but rather an intramolecular dehydration reaction. This process leads to the formation of biologically inactive degradation products, most notably anhydroerythromycin A.[1][3] The degradation pathway involves the slow loss of the cladinose (B132029) sugar from the erythromycin molecule.[4]
Q2: At what pH range does significant degradation of erythromycin occur?
Significant degradation of erythromycin is observed at acidic pH values. The rate of degradation increases as the pH decreases.[3] For instance, erythromycin is poorly stable at pH 5.0 and degrades rapidly.[5] It is most stable in aqueous solutions at a pH range of 7.0-7.5.[3]
Q3: What are the common experimental scenarios where acidic pH can become a problem for erythromycin stability?
Several common laboratory situations can lead to the acidic degradation of erythromycin:
-
Cell Culture Media: Some cell culture media can have a slightly acidic pH, or the metabolic activity of cells can lead to a decrease in the pH of the medium over time.
-
Buffer Systems: The choice of buffer is critical. Using acidic buffers (e.g., acetate (B1210297) buffers in the pH range of 3.5-5.5) for dissolving or diluting erythromycin will accelerate its degradation.[1]
-
Drug Formulation and Delivery Studies: In vitro experiments simulating gastric fluid (which is highly acidic) will rapidly inactivate erythromycin.[6]
-
Long-term Experiments: Even in nominally neutral solutions, prolonged incubation can lead to pH shifts and subsequent degradation of the antibiotic.
Q4: How can I prepare a stable stock solution of erythromycin?
To ensure the stability of your erythromycin stock solution, follow these guidelines:
-
Solvent Selection: Dissolve erythromycin in a suitable organic solvent such as ethanol (B145695) or DMSO before diluting it into your aqueous experimental medium.[7] Anhydrous/absolute ethanol (≥99.5%) is a common choice.[8]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mg/mL or 50 mg/mL) to minimize the volume of organic solvent added to your final experimental setup.[8][9]
-
Sterilization: Do not autoclave erythromycin solutions, as heat can cause degradation.[8] Instead, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[8][10]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for long-term stability (up to one year).[8][11] For short-term storage, 2-8°C is recommended.[10] Protect solutions from light.[12]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antibacterial activity of erythromycin in my experiment.
-
Possible Cause: Degradation of erythromycin due to acidic pH of the experimental medium.
-
Troubleshooting Steps:
-
Measure the pH of your medium: Before and after the addition of erythromycin, and at the end of your experiment, measure the pH of your cell culture medium or buffer. A drop in pH could indicate acidic conditions promoting degradation.
-
Use a buffered medium: Ensure your experimental medium is adequately buffered to maintain a pH between 7.0 and 7.5.[3]
-
Prepare fresh solutions: Prepare fresh dilutions of erythromycin from a properly stored stock solution for each experiment.
-
Quantify erythromycin concentration: Use a method like High-Performance Liquid Chromatography (HPLC) to determine the actual concentration of active erythromycin in your experimental setup at different time points.[13]
-
Issue 2: Precipitate formation upon adding erythromycin stock solution to the culture medium.
-
Possible Cause: Poor solubility of erythromycin or its salt form in the aqueous medium, which can sometimes be exacerbated by pH. Erythromycin may crystallize when an ethanolic stock is added to a liquid culture.[11]
-
Troubleshooting Steps:
-
Pre-warm the medium: Gently warm the culture medium to 37°C before adding the erythromycin stock solution.
-
Add dropwise while stirring: Add the stock solution slowly to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Check the final concentration of the organic solvent: Ensure the final concentration of ethanol or DMSO in your medium is low and not affecting the solubility or causing cellular toxicity.
-
Consider a different salt form: Erythromycin stearate (B1226849), for example, has different solubility characteristics.[8]
-
Issue 3: High variability in experimental results between different batches of erythromycin.
-
Possible Cause: Inconsistent handling and storage of erythromycin, leading to varying degrees of degradation.
-
Troubleshooting Steps:
-
Standardize stock solution preparation: Implement a strict, standardized protocol for preparing and storing erythromycin stock solutions across all experiments and lab members.[8]
-
Aliquot stock solutions: Prepare single-use aliquots to minimize contamination and degradation from repeated handling.[8]
-
Verify the quality of new batches: When a new batch of erythromycin is purchased, perform a quality control check, such as measuring its Minimum Inhibitory Concentration (MIC) against a reference bacterial strain.
-
Quantitative Data on Erythromycin Degradation
The stability of erythromycin is highly dependent on pH and temperature. The following tables summarize key quantitative data on its degradation.
Table 1: pH-Dependent Degradation of Erythromycin A
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference(s) |
| 3.0 | Not Specified | 0.11 hours | 0.10 min⁻¹ (photodegradation) | [14] |
| 5.0 | Not Specified | Rapid degradation | Not specified | [5] |
| 6.5 | Not Specified | Stable for the duration of a release test | Not specified | [5] |
| 7.0 | Not Specified | Stable | 0.59 min⁻¹ (photodegradation) | [3][14] |
| 9.0 | Not Specified | Slower than at pH 7.0 | 0.21 min⁻¹ (photodegradation) | [14] |
Table 2: Solubility of Erythromycin in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 2 mg/mL | [12] |
| Ethanol | 50 mg/mL | [12] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [7] |
| DMSO | ~15 mg/mL | [7] |
| Dimethyl formamide (B127407) (DMF) | ~15 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Erythromycin Stock Solution
Materials:
-
Erythromycin powder
-
100% Ethanol
-
Sterile conical tube
-
0.22 µm sterile syringe filter
-
Sterile, single-use vials
Procedure:
-
In a chemical fume hood, weigh 200 mg of erythromycin powder.[15]
-
Transfer the powder to a sterile conical tube.
-
Add 20 mL of 100% ethanol to the tube.[15]
-
Vortex the solution until the erythromycin is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into single-use vials.
-
Label the vials with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Quantification of Erythromycin and its Degradation Product (Anhydroerythromycin A) by HPLC
Objective: To determine the concentration of erythromycin A and its primary acid degradation product, anhydroerythromycin A, in an experimental sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm)[16]
-
Erythromycin A reference standard
-
Anhydroerythromycin A reference standard
-
Mobile Phase A: 0.4% ammonium (B1175870) hydroxide (B78521) in water[16]
-
Mobile Phase B: Methanol[16]
-
Sample vials
Procedure:
-
Sample Preparation:
-
Collect samples from your experiment at specified time points.
-
If necessary, quench the degradation reaction by neutralizing the pH.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[16]
-
Mobile Phase: Gradient elution with 0.4% ammonium hydroxide in water (A) and methanol (B129727) (B).[16] The specific gradient will need to be optimized for your system but can be based on published methods.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 215 nm[16]
-
Column Temperature: 65°C[17]
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of erythromycin A and anhydroerythromycin A of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared experimental samples into the HPLC system.
-
Identify the peaks for erythromycin A and anhydroerythromycin A based on their retention times compared to the standards.
-
Quantify the concentration of each compound in your samples by interpolating their peak areas on the respective standard curves.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Caption: Workflow for using and monitoring erythromycin stability.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. himedialabs.com [himedialabs.com]
- 11. Erythromycin Stock Solution [novoprolabs.com]
- 12. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 13. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stock Solution [mmbio.byu.edu]
- 16. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Erythromycin and Azithromycin
An objective review of the in vitro antimicrobial properties of two leading macrolide antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the in vitro efficacy of erythromycin (B1671065) and azithromycin (B1666446), two widely used macrolide antibiotics. By examining key performance metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, this document aims to offer a clear, data-driven perspective for researchers in the field of antimicrobial drug development. Detailed experimental protocols and visual representations of workflows and mechanisms of action are included to facilitate a deeper understanding and replication of key findings.
Data Presentation: Quantitative Comparison of In Vitro Efficacy
The in vitro potency of erythromycin and azithromycin has been evaluated against a variety of clinically relevant bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison of their activity.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL)
| Bacterial Species | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | Erythromycin | 0.5 | >64.0 |
| Azithromycin | 1.0 | >64.0 | |
| Coagulase-negative staphylococci | Erythromycin | 0.25 | - |
| Azithromycin | 0.5 | - | |
| Streptococcus pneumoniae (Penicillin-susceptible) | Erythromycin | - | ≤0.125 |
| Azithromycin | - | ≤0.125 | |
| Streptococcus pneumoniae (Penicillin-resistant) | Erythromycin | - | >128.0 |
| Azithromycin | - | >128.0 | |
| Streptococcus pyogenes (Group A) | Erythromycin | - | 0.03 |
| Azithromycin | - | 0.06 | |
| Streptococcus agalactiae (Group B) | Erythromycin | - | 0.03 |
| Azithromycin | - | 0.06 | |
| Enterococcus spp. | Erythromycin | - | 1.0 (mode) |
| Azithromycin | - | 4.0 (mode) | |
| Haemophilus influenzae | Erythromycin | - | 8.0 |
| Azithromycin | - | 1.0 | |
| Moraxella catarrhalis | Erythromycin | 0.25 | - |
| Azithromycin | 0.06 | - |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Bactericidal Activity Comparison
| Parameter | Erythromycin | Azithromycin | Reference |
| General Activity | Generally considered bacteriostatic, but can be bactericidal at higher doses.[1][2][3] | Generally considered bacteriostatic, but can be bactericidal at higher doses.[1][2] | [1][2][3] |
| Activity against S. pneumoniae | Bactericidal at eight times the MIC.[4] | Bactericidal at two times the MIC.[4] | [4] |
| In Vitro Killing Rate | Decrease of 2 log10 within 3 hours.[5][6] | Decrease of 2 log10 within 2 hours.[5][6] | [5][6] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] The broth microdilution method is a standard procedure for determining MIC values.[7][8][9][10]
Materials:
-
Stock solutions of Erythromycin and Azithromycin of known concentration
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of each antibiotic in MHB in the wells of a 96-well plate.[9][10]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[7] Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13]
Procedure:
-
Perform MIC Test: First, determine the MIC as described in Protocol 1.[14]
-
Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and the wells with higher concentrations), take a small aliquot (e.g., 10-100 μL) and plate it onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).[11][13][14]
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[11]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[12][13]
Protocol 3: Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[15][16][17]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth (e.g., MHB) to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[13][15]
-
Assay Setup: Prepare flasks or tubes containing the broth with the test antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Also, include a growth control flask without any antibiotic.
-
Inoculation and Sampling: Inoculate each flask with the prepared bacterial suspension. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[16]
-
Enumeration of Viable Bacteria: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates.[15]
-
Incubation and Colony Counting: Incubate the plates for 18-24 hours at 35°C ± 2°C and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Mandatory Visualizations
Mechanism of Action: Macrolide Antibiotic Signaling Pathway
Both erythromycin and azithromycin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][18] This binding blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.[2]
Caption: Macrolide mechanism of action on the bacterial ribosome.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo [ouci.dntb.gov.ua]
- 6. Comparison of pharmacodynamics of azithromycin and erythromycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microchemlab.com [microchemlab.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. ClinPGx [clinpgx.org]
Unveiling the Immunomodulatory Effects of Erythromycin on the NF-κB Signaling Pathway: A Comparative Guide
For Immediate Release
Shanghai, China – December 15, 2025 – In a comprehensive analysis aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Erythromycin's efficacy in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of inflammatory responses. This publication presents supporting experimental data, detailed protocols for key assays, and visual diagrams to objectively evaluate Erythromycin's performance against other alternatives.
Erythromycin, a macrolide antibiotic, has long been recognized for its anti-inflammatory properties, independent of its antimicrobial activity. A significant body of research points to its ability to inhibit the NF-κB signaling cascade, a critical pathway in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Understanding the nuances of this interaction is pivotal for the development of novel anti-inflammatory therapeutics.
Comparative Analysis of NF-κB Inhibitors
To provide a clear perspective on Erythromycin's potency, this guide compares its inhibitory effects on the NF-κB pathway with other macrolides, a corticosteroid, and other known NF-κB inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's inhibitory strength.
| Compound | Class | Target in NF-κB Pathway | IC50 Value | Cell Type |
| Erythromycin | Macrolide | Downstream of IκBα degradation | Inhibition of IL-8 NF-κB transcription by 37% at 10 µM; Inhibition of NF-κB DNA-binding by 65% at 10 µM[1][2] | Jurkat T cells |
| Azithromycin (B1666446) | Macrolide | NF-κB activation | 56 µM | A549 cells |
| Clarithromycin | Macrolide | NF-κB activation | Concentration-related inhibition observed[3][4] | U-937, Jurkat, A549 cells, PBMC |
| Dexamethasone | Corticosteroid | Multiple points, including induction of IκBα synthesis | 0.18 nM | A549 cells[5][6] |
| BAY 11-7082 | Small Molecule | IκBα phosphorylation | 10 µM | Tumor cells[7][8] |
| Parthenolide | Sesquiterpene Lactone | IKKβ, upstream of IκBα degradation | ~1.373 µM (for TLR4 expression) | RAW264.7 cells[9] |
Note: The IC50 value for Erythromycin on direct NF-κB inhibition is not consistently reported in the literature, with data often presented as percentage inhibition at specific concentrations. The provided data for Erythromycin reflects its impact on downstream transcriptional activity and DNA binding.
Visualizing the NF-κB Signaling Pathway and Erythromycin's Point of Intervention
To facilitate a deeper understanding of the molecular mechanisms, the following diagrams, generated using Graphviz (DOT language), illustrate the canonical NF-κB signaling pathway and the proposed mechanism of action for Erythromycin.
Caption: Canonical NF-κB signaling pathway and Erythromycin's proposed point of intervention.
Experimental Workflow for Validating NF-κB Inhibition
The following diagram outlines a typical experimental workflow for assessing the inhibitory effects of a compound on the NF-κB signaling pathway.
Caption: A generalized experimental workflow for studying NF-κB inhibition.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) cells or a relevant cell line in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of Erythromycin or comparator compounds for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated p65 and IκBα
This technique assesses the phosphorylation status of key proteins in the NF-κB pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with inhibitors as described above, followed by stimulation with TNF-α.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells as described previously.
-
Isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling and Binding Reaction:
-
Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.
-
Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic detection method.
-
-
Analysis:
-
Analyze the shift in the mobility of the labeled probe, which indicates the formation of an NF-κB-DNA complex.
-
Compare the intensity of the shifted bands between different treatment groups to assess changes in NF-κB DNA-binding activity.
-
This guide provides a foundational understanding of Erythromycin's role in modulating the NF-κB signaling pathway. The presented data and protocols offer a framework for further research and development in the field of anti-inflammatory therapeutics.
References
- 1. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clarithromycin inhibits NF-kappaB activation in human peripheral blood mononuclear cells and pulmonary epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 4. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of azithromycin as measured by its NF-kappaB, inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Erythromycin vs. Clarithromycin: A Comparative Analysis of Ribosomal Binding
A deep dive into the molecular interactions of two critical macrolide antibiotics with their ribosomal target, providing a comprehensive guide for researchers and drug development professionals.
Erythromycin (B1671065), a foundational macrolide antibiotic, and its semi-synthetic derivative, Clarithromycin (B1669154), are mainstays in the treatment of bacterial infections. Their therapeutic efficacy stems from their ability to bind to the bacterial ribosome and inhibit protein synthesis. While both drugs share a common mechanism of action, subtle structural differences translate into significant variations in their binding affinity, kinetics, and ultimately, their clinical performance. This guide provides a detailed comparative analysis of the ribosomal binding of Erythromycin and Clarithromycin, supported by experimental data and methodologies.
Quantitative Comparison of Ribosome Binding Parameters
The interaction of Erythromycin and Clarithromycin with the bacterial ribosome has been extensively studied, yielding key quantitative data on their binding affinities and kinetics. Clarithromycin generally exhibits a higher affinity for the ribosome, which is a key factor in its enhanced antibacterial activity.
| Parameter | Erythromycin | Clarithromycin | Bacterial Species | Reference |
| Overall Dissociation Constant (Kd) | 36 nM | 8 nM | Escherichia coli | [1][2] |
| Dissociation Constant (Kd) | ~4.9 nM | - | Streptococcus pneumoniae | [3] |
| Dissociation Constant (Kd) | ~2 x 10-10 M | ~2 x 10-10 M | Helicobacter pylori | [4][5] |
| Dissociation Rate Constant (koff) | 6.83 x 10-4 min-1 | 7.07 x 10-4 min-1 | Helicobacter pylori | [4][5] |
| Half-time of Dissociation | 7 - 16 h | 7 - 16 h | Helicobacter pylori | [4] |
Mechanism of Action and Ribosomal Binding Site
Both Erythromycin and Clarithromycin target the 50S subunit of the bacterial ribosome, specifically binding within the nascent polypeptide exit tunnel (NPET).[6][7][8] This binding site is located near the peptidyl transferase center (PTC), the core of the ribosome's catalytic activity.[7] By physically obstructing the NPET, these macrolides sterically hinder the elongation of the nascent polypeptide chain, leading to the dissociation of peptidyl-tRNA and subsequent cessation of protein synthesis.[6][7]
The binding of these macrolides is primarily mediated by interactions with the 23S rRNA.[6] Key nucleotides involved in this interaction include A2058, A2059, and A2062 (E. coli numbering).[1][6][9] The desosamine (B1220255) sugar moiety, common to both molecules, plays a crucial role in binding through the formation of hydrogen bonds with A2058.[10] The subtle difference in Clarithromycin's structure, the methylation of the 6-hydroxyl group on the lactone ring, is thought to contribute to its increased stability and potentially influences its interaction with the ribosome, leading to a greater rate of association.[1][11]
Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have provided high-resolution structural insights into these interactions.[9][11][12][13] For instance, a cryo-EM structure of the Mycobacterium tuberculosis 50S ribosomal subunit in complex with Clarithromycin revealed dynamic interactions, including alternative conformations of nucleotide A2062, which may play a role in the drug's specificity and potency.[11][12][14]
Experimental Protocols
The characterization of macrolide-ribosome interactions relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
Ribosome Isolation and Purification
Bacterial ribosomes are typically isolated from late-log phase cultures. The cells are harvested, lysed, and the cell debris is removed by centrifugation. Ribosomes are then pelleted by ultracentrifugation and can be further purified using sucrose (B13894) density gradient centrifugation to separate the 70S ribosomes from the 30S and 50S subunits.[4][15]
Radiometric Binding Assays
These assays are used to determine the binding affinity (Kd) and kinetics of the drug-ribosome interaction.
-
Incubation: A constant concentration of radiolabeled drug (e.g., [14C]Erythromycin or [14C]Clarithromycin) is incubated with varying concentrations of purified ribosomes.[4][5]
-
Separation: The ribosome-bound drug is separated from the free drug. This can be achieved by methods such as filtration through nitrocellulose membranes, which retain the ribosomes and the bound ligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is then analyzed, often using Scatchard plots, to determine the dissociation constant (Kd).[3]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has become a powerful tool for visualizing the high-resolution structure of macrolide-ribosome complexes.[11][12][13][16]
-
Complex Formation: Purified ribosomes are incubated with an excess of the macrolide antibiotic to ensure saturation of the binding sites.
-
Vitrification: A small aliquot of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane (B1197151) to create a thin layer of vitrified ice, preserving the native structure of the complex.
-
Data Collection: The vitrified grids are then imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution three-dimensional density map of the ribosome-drug complex.
-
Model Building: An atomic model of the complex is then built into the cryo-EM density map.[17]
X-ray Crystallography
This technique provides atomic-level detail of the drug-ribosome interaction.
-
Crystallization: The ribosome-macrolide complex is crystallized under specific buffer and precipitant conditions. This is a challenging step due to the size and flexibility of the ribosome.[13][18]
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic structure of the complex can be modeled.[9]
Visualizing the Experimental Workflow and Binding Interactions
To better understand the process of comparing Erythromycin and Clarithromycin ribosome binding and their molecular interactions, the following diagrams are provided.
References
- 1. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Tight binding of clarithromycin, its 14-(R)-hydroxy metabolite, and erythromycin to Helicobacter pylori ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Tight binding of clarithromycin, its 14-(R)-hydroxy metabolite, and erythromycin to Helicobacter pylori ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Macrolide Resistance: A Comparative Guide to Erythromycin Cross-Resistance
A deep dive into the cross-resistance profiles of erythromycin (B1671065) with other common macrolides, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of the underlying mechanisms, comparative efficacy data, and the experimental protocols used to define these interactions. Understanding the nuances of cross-resistance is paramount for the development of novel antimicrobial strategies and the informed clinical use of this vital antibiotic class.
The emergence and spread of antibiotic resistance represent a critical threat to global public health. Macrolide antibiotics, cornerstone therapies for a variety of bacterial infections, are increasingly compromised by resistance mechanisms that often confer cross-resistance to multiple drugs within the class. Erythromycin, a foundational macrolide, frequently serves as a harbinger of resistance to newer agents like clarithromycin (B1669154) and azithromycin (B1666446). This guide dissects the molecular basis of this phenomenon and presents key data to inform research and development efforts.
Comparative Efficacy: A Quantitative Look at Cross-Resistance
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. In the context of cross-resistance, comparing the MICs of different macrolides against bacterial strains with defined resistance mechanisms reveals the extent to which resistance to one agent compromises the activity of others.
The table below summarizes typical MIC ranges for erythromycin, clarithromycin, and azithromycin against susceptible and resistant strains of two clinically significant pathogens: Staphylococcus aureus and Streptococcus pneumoniae. The data clearly illustrate that strains resistant to erythromycin exhibit significantly elevated MICs for clarithromycin and azithromycin, confirming broad cross-resistance within the macrolide class.[1][2]
| Organism | Resistance Mechanism | Erythromycin (µg/mL) | Clarithromycin (µg/mL) | Azithromycin (µg/mL) |
| Staphylococcus aureus | Susceptible | 0.12 - 1 | ≤0.12 - 0.5 | 0.5 - 2 |
| Resistant (erm genes) | >2 | >2 | >8 | |
| Resistant (msrA - Efflux) | 1 - 8 | 1 - 8 | 2 - 16 | |
| Streptococcus pneumoniae | Susceptible | ≤0.06 | ≤0.06 | ≤0.12 |
| Resistant (ermB) | >1 | >1 | >2 | |
| Resistant (mefA - Efflux) | 1 - 64 | 0.5 - 32 | 0.5 - 32 |
Note: MIC values are compiled from various sources and represent typical ranges. Actual MICs can vary depending on the specific strain and testing methodology.[1]
The Molecular Underpinnings of Cross-Resistance
Cross-resistance between erythromycin and other macrolides is primarily driven by two well-established molecular mechanisms: target site modification and active drug efflux.[1][3][4][5] These mechanisms are often encoded by mobile genetic elements, facilitating their spread among bacterial populations.[3]
1. Target Site Modification: The most common mechanism involves the modification of the macrolide binding site on the bacterial ribosome.[1] This is typically achieved through the enzymatic methylation of an adenine (B156593) residue in the 23S rRNA component of the 50S ribosomal subunit, a reaction catalyzed by erythromycin ribosome methylase (Erm) enzymes.[1][6] This methylation reduces the binding affinity of all macrolides, leading to high-level resistance to erythromycin, clarithromycin, and azithromycin.[1][7] This type of resistance is often referred to as the MLSB phenotype, as it also confers resistance to lincosamides and streptogramin B antibiotics.[6][7]
2. Active Drug Efflux: The second major mechanism involves the active transport of macrolide antibiotics out of the bacterial cell by efflux pumps.[3][8] These pumps are membrane-spanning proteins that recognize and expel macrolides, preventing them from reaching their ribosomal target.[8] The mef (macrolide efflux) genes, such as mefA, encode for these pumps.[6] This mechanism typically confers a lower level of resistance compared to target site modification and may show some variability in the extent of cross-resistance among different macrolides.[3]
Visualizing the Mechanisms and Workflow
To better understand the complex interplay of resistance, the following diagrams, generated using Graphviz (DOT language), illustrate the primary resistance pathways and a standard experimental workflow for assessing cross-resistance.
Caption: Mechanisms of macrolide cross-resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Anti-inflammatory Properties of Erythromycin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Macrolide antibiotics, a class of drugs primarily known for their antimicrobial efficacy, are increasingly recognized for their potent immunomodulatory and anti-inflammatory activities. These effects, independent of their antibacterial actions, have opened new avenues for their therapeutic application in chronic inflammatory diseases. This guide provides a comprehensive comparison of the anti-inflammatory effects of erythromycin (B1671065) and its key derivatives—clarithromycin (B1669154), azithromycin (B1666446), and roxithromycin (B50055)—supported by experimental data and detailed methodologies.
In Vitro Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
A primary mechanism of the anti-inflammatory action of macrolides is their ability to suppress the production of pro-inflammatory cytokines. The following data summarizes the inhibitory effects of erythromycin and its derivatives on the release of key cytokines from lipopolysaccharide (LPS)-stimulated immune cells.
Table 1: Comparative Inhibition of Pro-inflammatory Cytokine Production by Macrolides in LPS-Stimulated J774 Macrophages
| Macrolide | Concentration (µM) | Mean % Inhibition of TNF-α | Mean % Inhibition of IL-1β | Mean % Inhibition of IL-6 |
| Erythromycin | 40 | 13% | 15% | Ineffective |
| 80 | 25% | 28% | 18% | |
| Roxithromycin | 20 | 18% | 20% | 21% |
| 40 | 25% | 35% | 30% | |
| 80 | 45% | 55% | 49% | |
| Clarithromycin | 40 | 19% | 22% | 22% |
| 80 | 35% | 40% | 29% | |
| Azithromycin | 40 | 15% | 18% | 16% |
| 80 | 28% | 32% | 25% |
Data adapted from in vitro studies on murine macrophage cell line J774.
Table 2: Inhibition of IL-8 Secretion from Cultured Human Nasal Epithelial Cells
| Macrolide | Concentration (M) | % Inhibition of IL-8 Secretion |
| Erythromycin | 10⁻⁵ | Significant Inhibition |
| 10⁻⁶ | Significant Inhibition | |
| Clarithromycin | 10⁻⁵ | Significant Inhibition |
| Roxithromycin | 10⁻⁵ | Significant Inhibition |
| Josamycin (16-membered ring macrolide) | 10⁻⁵ | Significant Inhibition |
| 10⁻⁶ | No Significant Inhibition |
Data from a study on primary-cultured human nasal epithelial cells stimulated with lipopolysaccharide.[1]
Based on the in vitro data, roxithromycin demonstrates the most potent and dose-dependent inhibition of TNF-α, IL-1β, and IL-6 production. Erythromycin and clarithromycin also exhibit significant inhibitory effects, particularly at higher concentrations. Azithromycin shows a more moderate effect. Notably, 14- and 15-membered ring macrolides like erythromycin, clarithromycin, and roxithromycin appear to be more effective at lower concentrations in inhibiting IL-8 secretion compared to the 16-membered ring macrolide, josamycin.[1]
In Vivo Anti-inflammatory Activity: Rat Carrageenan-Induced Paw Edema Model
The anti-inflammatory effects of macrolides have also been demonstrated in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
Table 3: Effect of Macrolides on Carrageenan-Induced Paw Edema in Rats
| Treatment (20 mg/kg, oral) | Mean Increase in Paw Volume (mL) at 4 hours |
| Saline (Control) | ~0.75 |
| Roxithromycin | 0.25 |
| Clarithromycin | 0.49 |
| Azithromycin | 0.56 |
| Nimesulide (NSAID) | 0.13 |
Data adapted from an in vivo study in Wistar rats.[2]
In this model, roxithromycin showed a marked anti-inflammatory effect, significantly reducing paw swelling to a level comparable to the non-steroidal anti-inflammatory drug (NSAID) nimesulide.[2][3][4] Clarithromycin and azithromycin exhibited slight anti-inflammatory effects in this particular study.[2][3][4]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of erythromycin and its derivatives are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Erythromycin has been shown to suppress the activation of NF-κB, although it does not appear to inhibit the degradation of IκBα.[5] This suggests that its mechanism of action lies downstream of IκB degradation, potentially interfering with the nuclear translocation or DNA binding of NF-κB.[5]
Caption: Macrolide inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including inflammation. Macrolides have been shown to interfere with the phosphorylation and activation of these kinases, thereby downregulating the expression of inflammatory mediators. For example, clarithromycin has been observed to decrease ERK1/2 phosphorylation.
Caption: Macrolide modulation of the MAPK signaling pathway.
Experimental Protocols
In Vitro Cytokine Inhibition Assay
This protocol outlines the methodology for assessing the in vitro anti-inflammatory effects of macrolides on cytokine production by the murine macrophage cell line J774.
Caption: Workflow for in vitro cytokine inhibition assay.
1. Cell Culture:
-
The murine macrophage cell line J774 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.
2. Cell Plating and Treatment:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 2 hours.
-
Adherent cells are then treated with various concentrations of erythromycin, roxithromycin, clarithromycin, or azithromycin for 1 hour.
3. Stimulation:
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli to induce an inflammatory response.
4. Incubation and Supernatant Collection:
-
The cells are incubated for 24 hours at 37°C.
-
After incubation, the culture supernatants are collected for cytokine analysis.
5. Cytokine Measurement:
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
6. Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to LPS-stimulated cells without macrolide treatment.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes the methodology for evaluating the in vivo anti-inflammatory activity of macrolides in a rat model.[6][7][8][9][10]
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
1. Animals:
-
Male Wistar rats (200-250 g) are used for the study. The animals are housed under standard laboratory conditions and are given food and water ad libitum.
2. Treatment:
-
Animals are divided into groups and orally administered with either saline (control), a macrolide (e.g., 20 mg/kg), or a reference NSAID (e.g., nimesulide).
3. Induction of Edema:
-
One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[2]
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured using a plethysmometer at hourly intervals for up to 4-5 hours after the carrageenan injection.[8][10]
5. Data Analysis:
-
The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is determined by comparing the treated groups with the control group.
Conclusion
The experimental data presented in this guide demonstrate that erythromycin and its derivatives possess significant anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways such as NF-κB and MAPK. Among the tested derivatives, roxithromycin consistently exhibits the most potent anti-inflammatory effects in both in vitro and in vivo models. Clarithromycin and erythromycin also show substantial activity, while azithromycin's effects are generally more moderate.
These findings underscore the therapeutic potential of macrolides beyond their antimicrobial actions and provide a basis for their application in the management of chronic inflammatory conditions. Further research is warranted to fully elucidate the distinct mechanisms of action of each derivative and to optimize their clinical use as immunomodulatory agents.
References
- 1. Inhibitory effect of macrolides on interleukin-8 secretion from cultured human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparative anti-inflammatory effects of roxithromycin, azithromycin and clarithromycin [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Erythromycin's Grip: A Comparative Guide to Mass Spectrometry and Other Biophysical Techniques for Ribosome Binding Analysis
For researchers, scientists, and drug development professionals, understanding the precise interaction between antibiotics and their targets is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) and other established biophysical methods for confirming and quantifying the binding of the macrolide antibiotic erythromycin (B1671065) to its ribosomal target. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable technique for your research needs.
Erythromycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] Verifying and characterizing this binding event is a critical step in antibiotic research and development. While traditional methods like radiolabeled binding assays and fluorescence polarization have been the gold standard, mass spectrometry has emerged as a powerful tool offering unique insights into protein-ligand interactions. This guide will delve into the principles, protocols, and data outputs of these techniques, with a focus on the application of native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS).
At a Glance: Comparing the Techniques
To facilitate a clear comparison, the following table summarizes the key quantitative data obtained from various methods for analyzing the erythromycin-ribosome interaction.
| Technique | Key Parameters Measured | Typical Values for Erythromycin-Ribosome Interaction | Organism/System |
| Radiolabeled Binding Assay | Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M (at 24°C) | Escherichia coli |
| Stoichiometry (n) | 1 molecule of erythromycin per 70S ribosome | Escherichia coli | |
| Fluorescence Polarization (FP) | Dissociation Constant (Kd) | ~4 nM | Escherichia coli |
| IC50 (in competition assays) | Varies with competitor | Escherichia coli | |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Not explicitly found for erythromycin, but generally provides a complete thermodynamic profile. | General applicability |
| Native Mass Spectrometry (MS) | Stoichiometry of the complex, Mass of the complex | Direct observation of the ribosome-erythromycin complex with high mass accuracy. | General applicability |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Changes in solvent accessibility upon binding, Identification of binding interface | Regions of the ribosome protected from deuterium (B1214612) exchange upon erythromycin binding. | General applicability |
In-Depth Analysis: Methodologies and Data
This section provides a detailed look at the experimental protocols and expected outcomes for each technique.
Mass Spectrometry-Based Approaches
Mass spectrometry offers a label-free approach to studying protein-ligand interactions, providing direct evidence of binding and insights into conformational changes.
Native MS allows the study of intact, non-covalent protein-ligand complexes in the gas phase. This technique directly confirms the binding stoichiometry and integrity of the complex.
Experimental Protocol:
-
Sample Preparation:
-
Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).
-
Dialyze the purified ribosomes against a volatile buffer compatible with native MS, such as 150 mM ammonium (B1175870) acetate (B1210297) at pH 7.0, to remove non-volatile salts.[2]
-
Prepare a stock solution of erythromycin in a compatible solvent (e.g., ethanol (B145695) or DMSO) and dilute it into the ammonium acetate buffer.
-
Incubate the ribosomes (typically at a final concentration of 1-10 µM) with a molar excess of erythromycin for a sufficient time to allow complex formation (e.g., 30 minutes at room temperature).
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage, and collision energy) to maintain the non-covalent interaction between the ribosome and erythromycin during ionization and transmission through the mass spectrometer.
-
Acquire mass spectra over a high mass-to-charge (m/z) range to detect the large ribosome-drug complex.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the observed species.
-
Compare the mass of the ribosome in the absence and presence of erythromycin. A mass shift corresponding to the molecular weight of erythromycin confirms the formation of a 1:1 stoichiometric complex.
-
Expected Results: The mass spectrum will show a distribution of charged states for the 70S ribosome. Upon incubation with erythromycin, a second distribution corresponding to the ribosome-erythromycin complex will appear, with a mass increase equal to the molecular weight of erythromycin (~733.9 Da). This provides direct evidence of binding and the 1:1 stoichiometry.
HDX-MS probes the solvent accessibility of the protein backbone. Ligand binding can protect certain regions from deuterium exchange, thus identifying the binding interface and any allosteric conformational changes.
Experimental Protocol:
-
Sample Preparation:
-
Prepare purified 70S ribosomes and erythromycin as described for native MS. The final buffer should be an aqueous buffer at a defined pH (e.g., pH 7.4).
-
-
Deuterium Labeling:
-
Perform two parallel experiments: one with ribosomes alone and one with the pre-formed ribosome-erythromycin complex.
-
Initiate the exchange reaction by diluting the sample (e.g., 1:20) into a D₂O-based buffer with the same composition as the aqueous buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1min, 10min, 1h).
-
Quench the exchange reaction by adding a pre-chilled quench buffer (e.g., containing 0.1% TFA, pH 2.5) to lower the pH and temperature, which significantly slows down the back-exchange.
-
-
Proteolysis and LC-MS/MS Analysis:
-
Immediately inject the quenched sample onto an online pepsin column for digestion at low temperature (e.g., 0°C).
-
Separate the resulting peptides using a C18 column with a suitable gradient.
-
Analyze the peptides using a high-resolution mass spectrometer to determine the mass of each peptide, which reflects its deuterium uptake.
-
-
Data Analysis:
-
Identify the peptides using MS/MS data from a non-deuterated control.
-
Calculate the deuterium uptake for each peptide at each time point by comparing the centroid mass of the deuterated and non-deuterated peptide isotopic envelopes.
-
Compare the deuterium uptake of peptides from the ribosome-only sample with the ribosome-erythromycin complex sample. Regions with reduced deuterium uptake in the presence of erythromycin indicate protection and are likely part of the binding site or undergo a conformational change upon binding.
-
Expected Results: Peptides derived from regions of the ribosome that interact directly with erythromycin or undergo a conformational change upon its binding will show a decrease in deuterium uptake compared to the unbound state. This allows for the mapping of the binding interface on the ribosome.
References
Validating Erythromycin's Bacteriostatic Effect: A Comparative Guide Using Bacterial Growth Curves
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of erythromycin's bacteriostatic action with other antibiotics, supported by experimental data and detailed protocols. By understanding the distinct effects of bacteriostatic and bactericidal agents on bacterial growth, researchers can better design and interpret antimicrobial susceptibility tests and develop more effective therapeutic strategies.
Erythromycin (B1671065): A Bacteriostatic Antibiotic
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides.[1] This action does not typically kill the bacteria outright but rather prevents their growth and replication, a characteristic known as a bacteriostatic effect. At low concentrations, erythromycin is primarily bacteriostatic, though it can exhibit bactericidal (bacteria-killing) properties at higher concentrations against certain susceptible organisms.
In contrast, bactericidal antibiotics, such as beta-lactams (e.g., penicillin) and fluoroquinolones (e.g., ciprofloxacin), directly kill bacteria, often by disrupting cell wall synthesis or DNA replication. This fundamental difference in the mechanism of action leads to distinct patterns in bacterial growth curves when bacteria are exposed to these agents.
Comparative Analysis of Antibiotic Performance
The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[2] While MIC values are crucial, they do not fully capture the dynamic interaction between an antibiotic and a bacterial population over time. Bacterial growth curves provide a more detailed picture of this dynamic, clearly illustrating the difference between bacteriostatic and bactericidal effects.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of erythromycin and other selected antibiotics against a common pathogenic bacterium, Staphylococcus aureus.
| Antibiotic | Class | Mechanism of Action | Staphylococcus aureus MIC Range (µg/mL) | Primary Effect |
| Erythromycin | Macrolide | Inhibits protein synthesis (50S ribosome) | 0.023 - 1024 | Bacteriostatic |
| Azithromycin (B1666446) | Macrolide | Inhibits protein synthesis (50S ribosome) | 0.5 - >64[3] | Bacteriostatic |
| Penicillin | Beta-lactam | Inhibits cell wall synthesis | Varies widely due to resistance | Bactericidal |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA replication | Varies based on susceptibility | Bactericidal |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | 0.5 - 2[4] | Bactericidal |
Note: MIC values can vary significantly depending on the specific strain of bacteria and the testing methodology.
Interpreting Bacterial Growth Curves
A typical bacterial growth curve has four phases: lag, exponential (log), stationary, and death. When an antibiotic is introduced, this curve is altered in a manner characteristic of the drug's mechanism of action.
-
Bacteriostatic Effect (e.g., Erythromycin): In the presence of a bacteriostatic agent at a concentration above the MIC, the bacterial population ceases to grow but the number of viable cells does not significantly decrease. The growth curve will typically plateau, indicating the inhibition of replication.
-
Bactericidal Effect (e.g., Vancomycin, Ciprofloxacin): A bactericidal agent will cause a significant reduction in the number of viable bacteria. This is reflected in the growth curve as a steep decline in the bacterial population after the addition of the antibiotic.
Experimental Protocols
To validate the bacteriostatic effect of erythromycin and compare it with other antibiotics, a standardized bacterial growth curve assay is essential.
Key Experiment: Bacterial Growth Curve Assay
Objective: To visually and quantitatively assess the effect of erythromycin on the growth of a bacterial culture over time and compare it to a bactericidal antibiotic and a no-treatment control.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth - TSB)[5]
-
Erythromycin and a comparator bactericidal antibiotic (e.g., vancomycin) stock solutions
-
Sterile culture tubes or a 96-well microplate
-
Incubator with shaking capabilities
-
Spectrophotometer or microplate reader
Methodology:
-
Inoculum Preparation:
-
A single colony of the test bacterium is used to inoculate a starter culture in the appropriate broth.
-
The culture is incubated overnight at 37°C with shaking.[2]
-
The overnight culture is then diluted in fresh broth to a standardized starting optical density (OD) at 600 nm (e.g., 0.05-0.1), which corresponds to a known cell concentration.[5]
-
-
Experimental Setup:
-
Prepare a series of culture tubes or wells containing the diluted bacterial inoculum.
-
Add the antibiotics to the respective tubes/wells at their final desired concentrations (typically at or above the MIC).
-
Include the following controls:
-
Positive Control (No Treatment): Bacteria in broth with no antibiotic.
-
Erythromycin Treatment Group: Bacteria in broth with erythromycin.
-
Bactericidal Antibiotic Treatment Group: Bacteria in broth with the comparator bactericidal antibiotic.
-
Negative Control (Blank): Sterile broth only (for spectrophotometer calibration).
-
-
-
Incubation and Monitoring:
-
Incubate all cultures at 37°C with constant agitation.
-
At regular time intervals (e.g., every 30-60 minutes) for up to 24 hours, measure the OD at 600 nm of each culture.[5]
-
-
Data Analysis:
-
Plot the OD600 values against time for each condition to generate bacterial growth curves.
-
Compare the shape of the growth curves for the different treatment groups.
-
Visualizing the Process and Logic
Diagrams generated using Graphviz can effectively illustrate the experimental workflow and the underlying logic of antibiotic action.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Erythromycin Esters in Cell-Based Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro performance of common Erythromycin esters—Erythromycin ethylsuccinate, Erythromycin stearate, and Erythromycin estolate. This analysis is supported by experimental data from various cell-based assays, providing insights into their cytotoxic and anti-inflammatory properties.
Erythromycin, a macrolide antibiotic, is widely used for its antibacterial properties. However, its esters, developed to improve stability and oral bioavailability, exhibit distinct profiles in cellular assays. Understanding these differences is crucial for selecting the appropriate compound for in vitro studies and for interpreting experimental outcomes. This guide summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Comparative Performance in Cell-Based Assays
The following tables summarize the quantitative data on the cytotoxicity and anti-inflammatory activity of Erythromycin esters from cell-based assays.
Cytotoxicity Profile
The cytotoxic effects of Erythromycin esters have been evaluated in various cell lines. Notably, Erythromycin estolate has demonstrated higher toxicity compared to Erythromycin base.[1][2]
| Compound | Cell Line | Assay | Endpoint | Result |
| Erythromycin estolate | Human non-malignant Chang liver cells | MTT Assay | Cell Viability | Most toxic among tested macrolides.[1] |
| Erythromycin base | Human non-malignant Chang liver cells | MTT Assay | Cell Viability | Least toxic among tested macrolides.[1] |
| Erythromycin ethylsuccinate | - | - | - | Data not available in direct comparison. |
| Erythromycin stearate | - | - | - | Data not available in direct comparison. |
Anti-inflammatory Activity
Erythromycin and its esters are known to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production.
| Compound | Cell Line | Stimulant | Cytokine Measured | Inhibition (%) | Concentration |
| Erythromycin | J774 Macrophages | LPS | TNF-α | 13% | 40 µM |
| 25% | 80 µM | ||||
| IL-1β | 15% | 40 µM | |||
| 28% | 80 µM | ||||
| IL-6 | Ineffective | 40 µM | |||
| 18% | 80 µM | ||||
| Erythromycin stearate | - | - | - | Data not available in direct comparison. | - |
| Erythromycin ethylsuccinate | - | - | - | Data not available in direct comparison. | - |
| Erythromycin estolate | - | - | - | Data not available in direct comparison. | - |
Data for Erythromycin is presented as a baseline for the general anti-inflammatory effects of the parent molecule. Direct comparative studies for the esters are limited.
Key Signaling Pathways
Erythromycin's anti-inflammatory effects are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6][7][8][9]
Caption: Erythromycin esters' inhibitory effect on NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of Erythromycin esters on cell viability.
1. Cell Seeding:
-
Seed cells (e.g., human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Prepare serial dilutions of Erythromycin esters (e.g., ethylsuccinate, stearate, estolate) in complete cell culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of the esters.
-
Include a vehicle control (medium with the solvent used to dissolve the esters).
-
Incubate the plate for 24-48 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Cytokine Inhibition)
This protocol measures the ability of Erythromycin esters to inhibit the production of pro-inflammatory cytokines.
1. Cell Seeding and Treatment:
-
Seed macrophages (e.g., J774 or RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with various concentrations of Erythromycin esters for 1-2 hours.
2. Inflammatory Stimulation:
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a specified period (e.g., 24 hours).
-
Include control wells with untreated and unstimulated cells, and cells treated only with LPS.
3. Supernatant Collection:
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatants.
4. Cytokine Quantification (ELISA):
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the Erythromycin esters compared to the LPS-only treated control.
Caption: Workflow for assessing anti-inflammatory activity via cytokine inhibition.
Conclusion
The available data suggests that Erythromycin esters exhibit variable performance in cell-based assays. Erythromycin estolate, in particular, demonstrates a higher cytotoxic potential compared to the base form. While all macrolides, including the parent Erythromycin molecule, show anti-inflammatory properties, there is a need for more direct comparative studies to elucidate the specific potencies of Erythromycin ethylsuccinate, stearate, and estolate in modulating inflammatory responses. The provided protocols and pathway diagrams serve as a foundational resource for researchers designing and interpreting in vitro studies with these compounds. Further research is warranted to expand the comparative dataset and to fully understand the structure-activity relationships of Erythromycin esters in a cellular context.
References
- 1. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin reverses cigarette smoke extract-induced corticosteroid insensitivity by inhibition of the JNK/c-Jun pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis: Confirming Protein Synthesis Inhibition by Erythromycin - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis techniques to confirm the inhibition of protein synthesis by Erythromycin (B1671065). We will explore Erythromycin's performance in contrast to other common protein synthesis inhibitors, supported by experimental data and detailed protocols.
Introduction to Erythromycin and Protein Synthesis Inhibition
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1] This binding interferes with the translocation step of polypeptide chain elongation, ultimately halting protein production.[1] While highly effective against susceptible bacteria, its effects on eukaryotic cells are also a subject of research, particularly concerning its influence on cellular signaling pathways. Western blotting is a powerful and widely used technique to detect and quantify changes in protein expression, making it an ideal method to verify the inhibitory effects of Erythromycin.
Comparison of Erythromycin with Other Protein Synthesis Inhibitors
To effectively evaluate Erythromycin's impact, it is crucial to compare it with other well-characterized protein synthesis inhibitors, such as Cycloheximide and Puromycin (B1679871). These inhibitors, while all targeting protein synthesis, do so through distinct mechanisms, resulting in different outcomes observable via Western blot.
| Inhibitor | Target | Mechanism of Action | Expected Western Blot Outcome |
| Erythromycin | 50S ribosomal subunit (in bacteria) | Binds to the E-site and blocks the exit of the nascent polypeptide chain. | Gradual decrease in the level of specific proteins over time as existing proteins are degraded and not replaced. |
| Cycloheximide | 80S ribosome (eukaryotic) | Blocks the translocation step of elongation, "freezing" ribosomes on the mRNA. | Similar to Erythromycin, a time-dependent decrease in the expression of target proteins. |
| Puromycin | Ribosome (prokaryotic and eukaryotic) | An aminoacyl-tRNA analog that incorporates into the growing polypeptide chain, causing premature termination. | A "smear" or ladder of truncated, puromycylated proteins is detectable with an anti-puromycin antibody. |
Quantitative Comparison of Inhibitory Concentrations:
The following table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for Erythromycin and a related macrolide, Azithromycin, in inhibiting protein synthesis. This data is derived from radiolabeled amino acid incorporation assays, which provide a quantitative measure of overall protein synthesis.
| Antibiotic | Target Organism | IC50 for Protein Synthesis Inhibition |
| Erythromycin | Haemophilus influenzae | 1.5 µg/mL |
| Azithromycin | Haemophilus influenzae | 0.4 µg/mL |
Experimental Protocols
Here, we provide detailed protocols for utilizing Western blot analysis to investigate the effects of Erythromycin on protein synthesis.
Protocol 1: General Western Blot for Analyzing a Specific Protein Level
This protocol is designed to assess the impact of Erythromycin on the expression level of a particular protein of interest over time.
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa, HEK293) in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentration of Erythromycin (e.g., 100 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 0, 6, 12, 24 hours).
2. Cell Lysis: a. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting: a. Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes. b. Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. For normalization, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) whose expression is not affected by the treatment.
Protocol 2: Puromycin Incorporation Assay (SUnSET) to Measure Global Protein Synthesis
This protocol provides a direct method to visualize the rate of protein synthesis.
1. Cell Culture and Treatment: a. Culture and treat cells with Erythromycin as described in Protocol 1. b. As a positive control for inhibition, treat a separate set of cells with Cycloheximide (50 µg/mL) for 30 minutes before adding puromycin.
2. Puromycin Labeling: a. Add puromycin to the cell culture medium at a final concentration of 1-10 µM. b. Incubate for 15-30 minutes at 37°C.
3. Cell Lysis and Western Blotting: a. Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1. b. For detection, use a primary antibody that specifically recognizes puromycin (e.g., anti-puromycin antibody). c. The resulting Western blot will show a smear representing all newly synthesized, puromycylated proteins. A decrease in the intensity of this smear in Erythromycin-treated cells indicates inhibition of protein synthesis.
Mandatory Visualizations
Signaling Pathway Diagrams
Erythromycin has been shown to modulate key cellular signaling pathways. The following diagrams illustrate the MAPK/ERK and mTOR pathways, which are often studied in the context of protein synthesis and cell proliferation.
Caption: The MAPK/ERK signaling pathway and the inhibitory effect of Erythromycin.
Caption: The mTOR signaling pathway and the modulatory effect of Erythromycin.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a Western blot experiment to assess the impact of Erythromycin on protein expression.
Caption: General workflow for Western blot analysis of protein expression.
Data Presentation and Interpretation
Western blot results should be quantified by densitometry, measuring the intensity of the protein bands. The expression of the target protein should be normalized to the expression of a housekeeping protein to account for any variations in protein loading.
Example Data Table:
The following table illustrates how to present quantitative Western blot data for the effect of Erythromycin on the phosphorylation of key proteins in the MAPK/ERK pathway. A study on nasal polyp-derived cells showed that 100 μM erythromycin significantly downregulated the expression of p-MEK1 and p-ERK1.[2]
| Treatment | Target Protein | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control | p-MEK1 | 1.00 | 1.0 |
| Erythromycin (100 µM) | p-MEK1 | 0.45 | 0.45 |
| Control | p-ERK1 | 1.00 | 1.0 |
| Erythromycin (100 µM) | p-ERK1 | 0.52 | 0.52 |
| Control | Total MEK1 | 1.00 | 1.0 |
| Erythromycin (100 µM) | Total MEK1 | 0.98 | 0.98 |
| Control | Total ERK1 | 1.00 | 1.0 |
| Erythromycin (100 µM) | Total ERK1 | 1.02 | 1.02 |
Note: The above data is illustrative and based on findings from the cited literature. Actual results may vary depending on the cell type, experimental conditions, and the specific protein being investigated.
Conclusion
Western blot analysis is an indispensable tool for confirming and quantifying the inhibitory effects of Erythromycin on protein synthesis. By comparing its effects to other inhibitors and utilizing specific assays like puromycin incorporation, researchers can gain a comprehensive understanding of Erythromycin's mechanism of action and its impact on cellular signaling. The detailed protocols and data presentation guidelines provided in this guide will aid researchers in designing and executing robust experiments to investigate the multifaceted effects of Erythromycin.
References
Safety Operating Guide
Proper Disposal of Eritrocina (Erythromycin) in a Laboratory Setting
Compound of Interest: Eritrocina (Active Ingredient: Erythromycin)[1][2][3][4]
This document provides essential safety and logistical information for the proper disposal of this compound (Erythromycin), ensuring the safety of laboratory personnel and the protection of the environment. The improper disposal of antibiotics like erythromycin (B1671065) can contribute to environmental pollution and the development of antimicrobial resistance.[5][6][7][8] Therefore, researchers, scientists, and drug development professionals must adhere to strict disposal protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, all personnel must be equipped with appropriate Personal Protective Equipment (PPE), including:
All handling of solid erythromycin should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[10][11]
Regulatory Framework for Pharmaceutical Waste
The disposal of laboratory chemical waste is regulated by national and local authorities.[12][13] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10][13][14] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as toxicity, ignitability, corrosivity, or reactivity.[13][15] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.[12]
Step-by-Step Disposal Protocols
The correct disposal procedure for this compound depends on its form. Under no circumstances should this compound be disposed of down the drain or in regular trash. [15][16][17]
3.1. Unused or Expired Solid this compound (Pure substance, tablets, granules)
This waste stream is considered chemical waste and must be managed through your institution's hazardous waste program.
-
Step 1: Segregation and Collection:
-
Collect all solid this compound waste in a dedicated, properly labeled hazardous waste container.[18] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[13][14]
-
Do not mix this compound with other chemical waste, especially incompatible materials like strong oxidizing agents.[11]
-
-
Step 2: Labeling:
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "Erythromycin," and a description of the contents (e.g., "Solid Erythromycin Waste").[19]
-
-
Step 3: Storage:
-
Step 4: Disposal:
-
Once the container is full or ready for removal, contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal service.[12][15] The standard and required method of disposal for this type of waste is high-temperature incineration at a permitted facility.[15][20]
-
3.2. Contaminated Lab Materials (Non-sharps)
This category includes items like gloves, bench paper, weighing boats, and other disposable materials contaminated with this compound powder.
-
Step 1: Collection:
-
Place all contaminated solid waste into a designated hazardous waste container, separate from non-contaminated trash.
-
-
Step 2: Labeling and Storage:
-
Label and store the container as described in section 3.1.
-
-
Step 3: Disposal:
-
Arrange for pickup and disposal via your institution's EHS department.
-
3.3. Contaminated Sharps
This includes needles, syringes, and glass Pasteur pipettes that have come into contact with this compound.
-
Step 1: Collection:
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
-
Step 2: Disposal:
-
The full sharps container should be disposed of through the regulated medical waste or hazardous chemical waste stream, as directed by your institution's EHS protocol.
-
3.4. Aqueous Solutions or Used Cell Culture Media Containing this compound
Aqueous waste containing antibiotics requires special handling to prevent environmental release.
-
Step 1: Collection:
-
Collect all liquid waste containing this compound in a sealable, leak-proof, and chemically compatible container (e.g., a carboy).
-
-
Step 2: Labeling:
-
Label the container as "Hazardous Waste," and list all chemical constituents, including "Erythromycin" and its approximate concentration.
-
-
Step 3: Storage:
-
Store the container in a designated SAA with secondary containment.[13]
-
-
Step 4: Disposal:
-
Arrange for pickup by your institution's hazardous waste contractor for incineration. Autoclaving is not a reliable method for destroying many antibiotics, including potentially erythromycin, and should not be used as a sole disposal method for liquid stocks.[21]
-
Data Presentation: this compound Waste Disposal Summary
| Waste Type | Container Type | Disposal Method | Key Protocol |
| Pure Solid this compound | Labeled, sealed, compatible hazardous waste container | Licensed hazardous waste disposal (Incineration) | Segregate from other chemicals; Store in SAA |
| Contaminated Labware | Labeled, sealed, compatible hazardous waste container | Licensed hazardous waste disposal (Incineration) | Collect at point of generation |
| Contaminated Sharps | Puncture-resistant sharps container | Regulated medical/hazardous waste disposal | Do not overfill; Follow institutional protocol |
| Aqueous Solutions | Labeled, sealed, compatible hazardous liquid waste container | Licensed hazardous waste disposal (Incineration) | List all chemical constituents on the label |
Experimental Protocols: Spill Management
In the event of a spill of solid this compound powder, follow these steps:
-
Step 1: Evacuate and Secure:
-
Alert others in the immediate area. If the spill is large, evacuate the area.
-
-
Step 2: Don PPE:
-
Wear appropriate PPE, including a respirator if the powder is airborne, gloves, and safety glasses.
-
-
Step 3: Contain and Clean:
-
Step 4: Decontaminate:
-
Clean the spill area thoroughly with soap and water or an appropriate laboratory disinfectant.
-
-
Step 5: Dispose:
-
Label the waste container and dispose of it as described in section 3.1.
-
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound ® - Foglietto Illustrativo [m.my-personaltrainer.it]
- 3. Buy this compound (EVT-12431485) [evitachem.com]
- 4. This compound © Eritromicina [my-personaltrainer.it]
- 5. Management of macrolide antibiotics (erythromycin, clarithromycin and azithromycin) in the environment: a case study of environmental pollution in Lithuania [epubl.ktu.edu]
- 6. Global review and analysis of erythromycin in the environment: Occurrence, bioaccumulation and antibiotic resistance hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SIDP - Antibiotic Disposal [sidp.org]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. benchchem.com [benchchem.com]
- 11. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. carlroth.com [carlroth.com]
- 18. acewaste.com.au [acewaste.com.au]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 21. bitesizebio.com [bitesizebio.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Eritrocina (Erythromycin)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients such as Eritrocina (Erythromycin), a macrolide antibiotic, strict adherence to safety protocols is essential to minimize exposure risks and ensure the integrity of your work. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, with a focus on personal protective equipment (PPE).
Hazard Identification and Personal Protective Equipment (PPE)
This compound, in its powdered form, can pose health risks if not handled correctly. It is classified as a substance that can cause serious eye irritation and may lead to allergic skin reactions or respiratory symptoms if inhaled.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact and potential allergic reactions.[3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against airborne particles and accidental splashes causing serious eye irritation.[2][3] |
| Respiratory Protection | In case of inadequate ventilation or dust generation, wear a suitable respirator. | To prevent inhalation of dust particles which may cause allergic or asthma-like symptoms.[1][4] |
| Protective Clothing | Laboratory coat or other suitable protective clothing | To minimize the risk of contaminating personal clothing. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will mitigate risks and ensure operational efficiency.
1. Preparation and Engineering Controls:
-
Ventilation: Whenever possible, handle this compound powder in a well-ventilated area or under a chemical fume hood to minimize dust generation and accumulation.[4]
-
Designated Area: Establish a designated area for handling this compound to contain any potential spills.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing tools, and disposal containers, are readily available.
2. Weighing and Aliquoting:
-
Minimize Dust: Handle the powder carefully to avoid creating dust.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Use a balance within a fume hood or a ventilated enclosure.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces.
3. Solution Preparation:
-
Personal Protective Equipment: Continue to wear the full complement of PPE.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
Labeling: Clearly label all containers with the contents, concentration, and date of preparation.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[4] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, call a poison center or physician.[4] |
| Ingestion | Rinse the mouth. Do not induce vomiting. Seek medical attention if you feel unwell. |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, should be considered chemical waste.
-
Containerization: Place all contaminated waste into a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the contents and container in accordance with all local, state, and federal regulations.[4] Do not allow the substance to enter sewers or water systems.[3]
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
